cis-p-2-Menthen-1-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
35376-39-7 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
4-tert-butylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C10H18O/c1-10(2,3)8-4-6-9(11)7-5-8/h4,6,8-9,11H,5,7H2,1-3H3 |
InChI Key |
NGXNAIZTJAUMGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC(C=C1)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to cis-p-2-Menthen-1-ol: Chemical and Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-p-2-Menthen-1-ol is a monoterpenoid alcohol belonging to the p-menthane class of compounds. As a naturally occurring volatile organic compound, it is found in various plants, including certain species of pepper.[1] Its structural similarity to other well-studied p-menthane derivatives, such as menthol, suggests potential biological activity of interest to the pharmaceutical and fragrance industries. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, detailed experimental protocols for its characterization, and a discussion of its putative biological signaling pathways.
Chemical and Physical Properties
A comprehensive summary of the chemical and physical properties of this compound is presented below. It is important to note that while many properties have been predicted through computational models, experimentally determined data for this specific isomer is limited. For comparative purposes, experimental data for the trans isomer and other related p-menthane derivatives are also included.
Table 1: Chemical and Physical Properties of this compound and Related Compounds
| Property | This compound (Predicted) | trans-p-2-Menthen-1-ol (Experimental) | Terpinen-4-ol (Experimental) | p-Menth-1-en-8-ol (Experimental) |
| Molecular Formula | C₁₀H₁₈O[1] | C₁₀H₁₈O | C₁₀H₁₈O[2] | C₁₀H₁₈O |
| Molecular Weight | 154.25 g/mol [1] | 154.25 g/mol | 154.25 g/mol [2] | 154.25 g/mol |
| Boiling Point | Not Available | 73-74 °C @ 4 Torr[3] | 209 °C[2][4] | 209-210 °C |
| Melting Point | Not Available | Not Available | Not Available | 32-33 °C[5] |
| Density | 0.922 ± 0.06 g/cm³[3] | Not Available | 0.926 g/cm³ at 20 °C[2][4] | 0.930-0.936 g/cm³ at 25 °C[5] |
| Water Solubility | 0.31 g/L[1] | 0.24 g/L (Predicted)[6] | Slightly soluble[2] | Not Available |
| logP (Octanol/Water) | 2.39 - 2.75[1] | 2.71 (Predicted)[6] | 3.26[2] | Not Available |
| Refractive Index | Not Available | Not Available | Not Available | 1.482-1.485 at 20 °C[5] |
| Optical Rotation | Not Available | Not Available | +24.5° at 11 °C[2] | Not Available |
| pKa (Strongest Acidic) | 17.32[1] | 18.17 (Predicted)[6] | Not Available | Not Available |
| CAS Number | 35376-39-7[7] | 29803-81-4[8] | 562-74-3[9] | 98-55-5[10] |
Experimental Protocols
Accurate characterization of this compound relies on standardized experimental protocols. The following sections detail the methodologies for key analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
Objective: To separate, identify, and quantify this compound in a sample matrix.
Methodology:
-
Sample Preparation:
-
For liquid samples (e.g., essential oils), dilute with a suitable solvent such as ethanol or hexane to a concentration within the calibrated range of the instrument.
-
For solid samples, perform a solvent extraction. A typical procedure involves sonicating a known mass of the ground sample in a solvent, followed by centrifugation and filtration of the supernatant.
-
-
GC-MS System and Conditions:
-
Gas Chromatograph: Equipped with a capillary column suitable for terpene analysis (e.g., a non-polar or mid-polar column like DB-5ms or HP-5ms).
-
Injector: Split/splitless injector, with the mode and ratio optimized for the sample concentration.
-
Oven Temperature Program: An initial temperature of 60°C, held for 2 minutes, followed by a ramp of 3°C/minute to 240°C, with a final hold time of 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.
-
Data Acquisition: Full scan mode to obtain mass spectra for compound identification, and selected ion monitoring (SIM) mode for targeted quantification.
-
-
Data Analysis:
-
Identification of this compound is achieved by comparing the retention time and the acquired mass spectrum with those of a certified reference standard and/or with spectral libraries (e.g., NIST, Wiley).
-
Quantification is performed by creating a calibration curve using a series of known concentrations of a certified reference standard.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Objective: To confirm the chemical structure and stereochemistry of this compound.
Methodology:
-
Sample Preparation:
-
Dissolve a few milligrams of the purified compound in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
-
-
NMR Spectrometer and Experiments:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better spectral resolution.
-
¹H NMR: Provides information on the number of different types of protons and their neighboring protons.
-
¹³C NMR: Provides information on the number of different types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, confirming the complete molecular structure.
-
-
Data Analysis:
-
Analyze the chemical shifts, integration values, and coupling patterns in the ¹H NMR spectrum.
-
Analyze the chemical shifts in the ¹³C NMR spectrum.
-
Use the correlation peaks in the 2D NMR spectra to piece together the molecular fragments and confirm the overall structure and relative stereochemistry.
-
Putative Signaling Pathways
While specific signaling pathways for this compound have not been elucidated, its structural similarity to menthol allows for the formulation of a hypothetical mechanism of action. Additionally, as a terpenoid, it may share common anti-inflammatory pathways with other members of this class.
Putative TRPM8-Mediated Signaling Pathway
Menthol is a known agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a non-selective cation channel involved in the sensation of cold.[11][12] It is plausible that this compound could also interact with and modulate the activity of TRPM8.
References
- 1. foodb.ca [foodb.ca]
- 2. Terpinen-4-ol | C10H18O | CID 11230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. trans-p-Menth-2-en-1-ol | 29803-82-5, trans-p-Menth-2-en-1-ol Formula - ECHEMI [echemi.com]
- 4. ijpjournal.com [ijpjournal.com]
- 5. beta-terpineol, 138-87-4 [thegoodscentscompany.com]
- 6. foodb.ca [foodb.ca]
- 7. This compound [webbook.nist.gov]
- 8. trans-para-2-menthen-1-ol, 29803-81-4 [thegoodscentscompany.com]
- 9. Terpinen-4-ol (CAS 562-74-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. p-Menth-1-en-8-ol(98-55-5) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 11. Signal Transduction of Transient Receptor Potential TRPM8 Channels: Role of PIP5K, Gq-Proteins, and c-Jun [mdpi.com]
- 12. Regulation of TRPM8 channel activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to cis-p-2-Menthen-1-ol: Structure, Stereoisomerism, and Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
cis-p-2-Menthen-1-ol, a monoterpenoid alcohol, presents a compelling subject for chemical and pharmaceutical research due to its defined stereochemistry and potential biological activities. This technical guide provides a comprehensive overview of its chemical structure, the nuances of its stereoisomerism, and a summary of its physicochemical properties. Detailed structural elucidation, including stereochemical assignments, is presented alongside available spectroscopic and physical data. This document aims to serve as a foundational resource for professionals engaged in natural product chemistry, stereoselective synthesis, and the exploration of novel therapeutic agents.
Chemical Structure and Nomenclature
This compound is a cyclic monoterpene alcohol with the molecular formula C₁₀H₁₈O.[1][2][3] Its structure consists of a cyclohexene ring substituted with a methyl group at position 1, an isopropyl group at position 4, and a hydroxyl group at position 1. The "cis" designation indicates that the hydroxyl group at C-1 and the isopropyl group at C-4 are on the same side of the ring's plane. The IUPAC name for the parent structure is 3-methyl-6-(propan-2-yl)cyclohex-2-en-1-ol.[2]
The core structure of p-menthane consists of a cyclohexane ring with a methyl group and an isopropyl group at positions 1 and 4, respectively.[4]
Stereoisomerism
The presence of two stereocenters in the this compound molecule, at the C-1 and C-4 positions, gives rise to stereoisomerism. This results in the existence of enantiomeric pairs.
Enantiomers of this compound
The two enantiomers of this compound are:
-
(+)-cis-p-2-Menthen-1-ol : Also known as (1S,4R)-1-methyl-4-(propan-2-yl)cyclohex-2-en-1-ol.[3]
-
(-)-cis-p-2-Menthen-1-ol : Also known as (1R,4S)-1-methyl-4-(propan-2-yl)cyclohex-2-en-1-ol.
These enantiomers are non-superimposable mirror images of each other and are expected to have identical physical properties, except for their interaction with plane-polarized light (optical activity) and their interactions with other chiral molecules.
Diastereomers
Diastereomers of this compound would have a different relative configuration at one or more, but not all, of the stereocenters. For instance, the trans isomers, where the hydroxyl group and the isopropyl group are on opposite sides of the ring, are diastereomers of the cis isomers. The primary trans diastereomers are (1R,4R)- and (1S,4S)-p-2-Menthen-1-ol.
Physicochemical and Spectroscopic Data
Quantitative data for the specific stereoisomers of this compound is limited in publicly available literature. However, data for related p-menthane derivatives can provide valuable insights.
| Property | (1S,4R)-cis-p-2-Menthen-1-ol | (1R,4S)-cis-p-2-Menthen-1-ol | Reference Compound: Terpinen-4-ol |
| Molecular Formula | C₁₀H₁₈O | C₁₀H₁₈O | C₁₀H₁₈O |
| Molecular Weight | 154.25 g/mol | 154.25 g/mol | 154.25 g/mol |
| Optical Rotation [α]D | Data not available | Data not available | Data not available |
| ¹H NMR | Data not available | Data not available | See Table 2 |
| ¹³C NMR | Data not available | Data not available | Data not available |
| IR Spectrum | Data not available | Data not available | See Table 3 |
Table 2: ¹H NMR Data for Terpinen-4-ol (a related p-menthane derivative) [5]
| Assignment | Chemical Shift (ppm) |
| A | 5.291 |
| B | 2.15 |
| C | 1.91 |
| D | 1.68 |
| E | 1.64 |
| F | 1.55 |
| G | 0.944 |
| J | 0.916 |
Table 3: Key IR Absorption Bands for p-Menth-1-en-8-ol (a related p-menthane derivative) [6]
| Functional Group | Wavenumber (cm⁻¹) |
| O-H stretch | ~3400 (broad) |
| C-H stretch (sp³) | ~2960-2850 |
| C=C stretch | ~1645 |
| C-O stretch | ~1100 |
Experimental Protocols
General Synthetic Approaches
The synthesis of specific stereoisomers of p-menthen-1-ols often starts from readily available chiral precursors like (+)-limonene or (-)-limonene.[7] For instance, (1R,4S)-p-menth-2-en-1-ol has been synthesized from (R)-limonene.[7] Similarly, (1S,4R)-p-menth-2-en-1-ol, also known as quercivorol, has been synthesized from (S)-perillyl alcohol.[7] These syntheses often involve stereoselective epoxidation followed by reductive opening of the epoxide ring.
A general workflow for such a synthesis is outlined below:
Biological Activity and Potential Applications
While specific data on the biological activity of this compound is scarce, other p-menthane derivatives have shown a range of biological effects, suggesting potential avenues for research. For instance, terpinen-4-ol, an isomer of p-2-menthen-1-ol, is a potent bactericidal and antifungal agent.[4]
The structural similarity of this compound to other biologically active monoterpenoids makes it a candidate for investigation in various therapeutic areas. The presence of a hydroxyl group and a chiral center suggests potential for interactions with biological receptors and enzymes.
Currently, there is no specific information available in the reviewed literature linking this compound to any defined signaling pathways. Further research is required to explore its biological targets and mechanisms of action.
Conclusion
This compound represents a structurally interesting monoterpenoid with defined stereochemistry. This guide has summarized the current understanding of its structure, stereoisomerism, and physicochemical properties based on available data for it and related compounds. The lack of comprehensive experimental data, including detailed spectroscopic characterization and biological activity profiles for its specific stereoisomers, highlights significant opportunities for future research. The synthesis of the enantiomerically pure forms and their subsequent evaluation in biological assays could uncover novel therapeutic applications, particularly in the fields of antimicrobial and anti-inflammatory drug discovery. The methodologies and data presented herein provide a solid foundation for researchers to embark on such investigations.
References
- 1. p-Menth-1-en-9-ol (isomers I and II) [webbook.nist.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cis-p-Menth-2-en-1-ol | C10H18O | CID 5319367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: Showing metabocard for p-Menth-1-en-4-ol (HMDB0035833) [hmdb.ca]
- 5. Terpinen-4-ol(562-74-3) 1H NMR spectrum [chemicalbook.com]
- 6. p-Menth-1-en-8-ol - Optional[FTIR] - Spectrum - SpectraBase [spectrabase.com]
- 7. researchgate.net [researchgate.net]
The Natural Occurrence and Biosynthesis of cis-p-2-Menthen-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
cis-p-2-Menthen-1-ol is a monoterpenoid alcohol found in the essential oils of various aromatic plants. This technical guide provides an in-depth overview of its natural sources, quantitative occurrence, and biosynthetic origins. Detailed experimental protocols for the extraction, identification, and quantification of this compound are outlined, providing a practical resource for researchers. Furthermore, a schematic of the biosynthetic pathway leading to p-menthane monoterpenoids is presented, offering a comprehensive understanding of the molecular genesis of this compound in planta.
Natural Sources and Quantitative Occurrence
This compound has been identified as a constituent of the essential oils of several plant species, notably within the Piper, Salvia, and Zanthoxylum genera. The concentration of this compound can vary significantly depending on the plant species, geographical origin, and environmental conditions.
A summary of the quantitative occurrence of this compound in various natural sources is presented in Table 1. The data highlights the variability in the concentration of this monoterpenoid across different plant matrices.
| Plant Species | Family | Plant Part | Concentration (%) | Reference(s) |
| Piper nigrum L. | Piperaceae | Fruits | 0.1 - 0.4 | [1][2] |
| Salvia aethiopis L. | Lamiaceae | Aerial Parts | 0.9 | [3] |
| Salvia argentea L. | Lamiaceae | Aerial Parts | 0.2 | [3] |
| Salvia sclarea L. | Lamiaceae | Aerial Parts | 0.5 | [3] |
| Zanthoxylum bungeanum Maxim. | Rutaceae | Pericarp | Present | [4] |
| Zanthoxylum schinifolium Siebold & Zucc. | Rutaceae | Pericarp | Present | [4] |
| Zanthoxylum piperitum (L.) DC. | Rutaceae | Pericarp | Present* | [4] |
*Qualitative identification of Menth-2-en-1-ol, with the specific isomer not designated.
Experimental Protocols
The isolation and identification of this compound from natural sources typically involve a combination of extraction and analytical chromatography techniques.
Extraction of Essential Oils by Hydrodistillation
A common method for extracting essential oils from plant material is hydrodistillation, often performed using a Clevenger-type apparatus.
Methodology:
-
Sample Preparation: The plant material (e.g., fruits, leaves, aerial parts) is typically dried to a constant weight and may be ground to increase the surface area for extraction.
-
Hydrodistillation: A known quantity of the prepared plant material is placed in a round-bottom flask with a sufficient volume of distilled water. The flask is heated, and the resulting steam, carrying the volatile essential oils, is passed through a condenser.
-
Collection: The condensed mixture of water and essential oil is collected in a graduated burette, where the oil, being less dense, separates from the aqueous phase. The volume of the collected essential oil is recorded.
-
Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water and then stored in a sealed, dark glass vial at a low temperature (e.g., 4°C) to prevent degradation.
Identification and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-MS is the gold standard for the identification of volatile compounds, while GC-FID is commonly used for quantification.
Instrumentation and Conditions:
-
Gas Chromatograph: An Agilent or similar gas chromatograph equipped with a mass spectrometer and a flame ionization detector.
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used.
-
Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: A temperature gradient is employed to separate the components of the essential oil. A typical program might start at 60°C, hold for a few minutes, and then ramp up to a final temperature of around 240-280°C.
-
Injector and Detector Temperatures: The injector and detector temperatures are typically set higher than the final oven temperature to ensure volatilization of the sample and prevent condensation.
-
MS Parameters: For GC-MS, the mass spectrometer is operated in electron ionization (EI) mode at 70 eV, with a scan range of m/z 40-500.
-
Identification: The identification of this compound is achieved by comparing its mass spectrum and retention index with those of authentic standards and with data from mass spectral libraries (e.g., NIST, Wiley).
-
Quantification: The relative percentage of this compound is determined by GC-FID peak area normalization without the use of a correction factor.
Biosynthesis of p-Menthane Monoterpenoids
The biosynthesis of this compound, a p-menthane monoterpenoid, occurs in the plastids of plant cells. The pathway begins with the universal precursor for monoterpenes, geranyl diphosphate (GPP), which is formed from the condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) via the methylerythritol 4-phosphate (MEP) pathway.
The following diagram illustrates the key steps in the biosynthesis of p-menthane monoterpenoids, leading to the formation of various derivatives, including menthol. While the specific enzymatic step to this compound is not explicitly detailed in all literature, its formation is understood to occur through hydroxylation of a p-menthene intermediate.
Figure 1: Biosynthesis of p-Menthane Monoterpenoids.
The following diagram illustrates a generalized experimental workflow for the isolation and identification of this compound from a plant source.
Figure 2: Experimental Workflow for Analysis.
References
- 1. Structural diversity and biosynthesis of plant derived <i>p</i>-menthane monoterpenes - ProQuest [proquest.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Chemometric Analysis Evidencing the Variability in the Composition of Essential Oils in 10 Salvia Species from Different Taxonomic Sections or Phylogenetic Clades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
The Enigmatic Biosynthesis of cis-p-2-Menthen-1-ol in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The p-menthane monoterpenoids, a diverse class of natural products, are significant components of the essential oils of many aromatic plants, most notably those of the Mentha genus. These compounds, including the well-known menthol, are of considerable interest to the pharmaceutical, food, and cosmetic industries due to their distinct sensory properties and biological activities. While the biosynthetic pathways of major p-menthane monoterpenoids are well-established, the formation of less abundant isomers, such as cis-p-2-Menthen-1-ol, remains a subject of ongoing investigation. This technical guide provides a comprehensive overview of the known biosynthetic pathways leading to p-menthane monoterpenoids, with a specific focus on elucidating the potential routes to this compound. It is designed to be a valuable resource for researchers and professionals engaged in the study and application of these fascinating plant-derived molecules.
Core Biosynthetic Pathway of p-Menthane Monoterpenoids
The biosynthesis of p-menthane monoterpenoids originates from the universal C5 precursors, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP), which are primarily generated through the methylerythritol phosphate (MEP) pathway in plant plastids.
The initial committed step in the formation of all p-menthane monoterpenoids is the cyclization of geranyl diphosphate (GPP), formed by the condensation of IPP and DMAPP, into the monocyclic olefin, (-)-limonene. This reaction is catalyzed by the enzyme (-)-limonene synthase.
From Limonene to Key Intermediates: The Role of Cytochrome P450 Hydroxylases
Following the formation of (-)-limonene, a series of oxidative reactions, predominantly catalyzed by cytochrome P450-dependent monooxygenases, introduce hydroxyl groups at various positions on the limonene backbone. This hydroxylation is a critical diversification step, leading to a wide array of oxygenated p-menthane monoterpenoids. Two of the most well-characterized limonene hydroxylases in Mentha species are:
-
(-)-Limonene-3-hydroxylase (L3H) : This enzyme, a member of the CYP71D subfamily (e.g., CYP71D13), specifically hydroxylates (-)-limonene at the C3 position to produce (-)-trans-isopiperitenol.[1] This is a pivotal step in the biosynthesis of menthol in peppermint (Mentha x piperita).
-
(-)-Limonene-6-hydroxylase (L6H) : Belonging to the same CYP71D subfamily (e.g., CYP71D18), this enzyme catalyzes the hydroxylation of (-)-limonene at the C6 position to yield (-)-trans-carveol.[1] This is the key step in the biosynthesis of carvone in spearmint (Mentha spicata).
The regioselectivity and stereoselectivity of these enzymes are crucial in determining the final composition of the essential oil.[1]
The Biosynthesis of this compound: An Unresolved Pathway
Despite the detailed understanding of the biosynthesis of major p-menthenols, the precise enzymatic reaction leading to this compound in plants is not yet definitively established. However, based on the known chemistry of monoterpenoid biosynthesis and the analysis of essential oil components, we can postulate potential pathways.
This compound has been identified as a component of the essential oil of certain Mentha species, such as Mentha suaveolens, confirming its natural occurrence in plants.[2] This indicates the existence of a biosynthetic route, although it may represent a minor pathway compared to the production of more abundant isomers.
Hypothetical Pathway 1: Direct Hydroxylation of Limonene
It is conceivable that a specific, yet-to-be-characterized cytochrome P450 limonene hydroxylase could directly hydroxylate (-)-limonene at the C1 position with the required cis stereochemistry. The remarkable diversity and substrate promiscuity of plant P450s lend credence to this possibility. The formation of cis-carveol from (+)-limonene by limonene-6-hydroxylase demonstrates that these enzymes are capable of producing cis isomers, although the substrate and position of hydroxylation differ.[1]
Hypothetical Pathway 2: Reduction of an Intermediate
Another plausible route could involve the reduction of a ketone or epoxide precursor. For instance, the enzymatic reduction of a hypothetical p-menth-2-en-1-one could yield this compound. Such reductive steps are common in monoterpenoid biosynthesis, often catalyzed by NADPH-dependent reductases.
Quantitative Data
The following tables summarize available quantitative data related to the key enzymes in p-menthane monoterpenoid biosynthesis. It is important to note that specific kinetic data for the formation of this compound is not currently available in the literature.
Table 1: Michaelis-Menten Kinetic Parameters for Limonene Synthase
| Enzyme Source | Substrate | Km (µM) | kcat (s-1) | Reference |
|---|---|---|---|---|
| Citrus sinensis (+)-(4R)-Limonene Synthase | Geranyl Diphosphate | - | - | [3] |
| Mentha spicata (-)-Limonene Synthase | Geranyl Diphosphate | - | - | |
Note: Specific values for Km and kcat were not provided in the abstract of the cited reference.
Table 2: Relative Abundance of Selected Monoterpenoids in Mentha Species Essential Oils
| Compound | Mentha piperita (%) | Mentha spicata (%) | Mentha suaveolens (%) | Reference |
|---|---|---|---|---|
| Menthol | 30-43 | - | - | [4] |
| Menthone | 18-32 | - | - | [4] |
| Carvone | - | High | 43.65-64.31 | [2] |
| Limonene | 2.50-6.70 | - | - | [5] |
| cis-p-Menth-2-en-1-ol | - | - | Present |[2] |
Experimental Protocols
Heterologous Expression and Purification of Cytochrome P450 Limonene Hydroxylases
Objective: To produce and purify recombinant limonene hydroxylase enzymes for in vitro characterization.
Methodology:
-
Gene Synthesis and Cloning: The coding sequences for the desired cytochrome P450 (e.g., CYP71D13 or CYP71D18) and its redox partner, cytochrome P450 reductase (CPR), are synthesized and cloned into a suitable expression vector (e.g., pET series for E. coli or pYES series for Saccharomyces cerevisiae).[6]
-
Heterologous Expression: The expression vector is transformed into the chosen host organism (E. coli or S. cerevisiae). Protein expression is induced under optimized conditions of temperature, inducer concentration, and time.[6]
-
Microsome Isolation: For membrane-bound P450s expressed in yeast, microsomes are isolated by differential centrifugation of the cell lysate.
-
Solubilization and Purification: The recombinant P450 is solubilized from the membrane fraction using detergents. The protein is then purified using affinity chromatography (e.g., His-tag or Strep-tag) followed by size-exclusion chromatography.[7]
In Vitro Enzyme Assay for Limonene Hydroxylase Activity
Objective: To determine the enzymatic activity and product profile of a recombinant limonene hydroxylase.
Methodology:
-
Reaction Mixture Preparation: A typical reaction mixture contains the purified and reconstituted P450 enzyme, its redox partner (CPR), a source of reducing equivalents (NADPH), and the substrate (limonene) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).[7]
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of NADPH and incubated at a controlled temperature (e.g., 30°C) for a specific duration.
-
Product Extraction: The reaction is quenched, and the products are extracted with an organic solvent (e.g., pentane or ethyl acetate).
-
Product Analysis: The extracted products are analyzed by gas chromatography-mass spectrometry (GC-MS) for identification and quantification. Chiral GC columns can be used to determine the stereochemistry of the products.[1]
Signaling Pathways and Experimental Workflows
Conclusion
The biosynthesis of p-menthane monoterpenoids in plants is a complex and fascinating process, with cytochrome P450 enzymes playing a pivotal role in creating chemical diversity from the common precursor, (-)-limonene. While the pathways to major products like menthol and carvone are well understood, the formation of minor isomers such as this compound remains an area for further research. The hypothetical pathways presented in this guide, based on established enzymatic capabilities, provide a framework for future investigations aimed at identifying the specific enzymes and mechanisms involved. A deeper understanding of these pathways will not only enhance our fundamental knowledge of plant biochemistry but also open up new avenues for the biotechnological production of valuable p-menthane monoterpenoids for various industrial applications.
References
- 1. Hydroxylation of limonene enantiomers and analogs by recombinant (-)-limonene 3- and 6-hydroxylases from mint (Mentha) species: evidence for catalysis within sterically constrained active sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation of Chemical Compositions and Biological Activities of Mentha suaveolens L. from Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Portal [scholarworks.brandeis.edu]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. experts.illinois.edu [experts.illinois.edu]
- 7. biorxiv.org [biorxiv.org]
The Biological Frontier of cis-p-2-Menthen-1-ol and Its Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The exploration of natural compounds for novel therapeutic agents is a cornerstone of modern drug discovery. Among the vast array of phytochemicals, terpenoids, particularly monoterpenes, have garnered significant attention for their diverse biological activities. This technical guide delves into the biological landscape of cis-p-2-Menthen-1-ol, a monocyclic monoterpenoid, and its derivatives. While research on the parent compound is emerging, this document provides a comprehensive overview of the known biological activities of its structural analogs and derivatives, focusing on their antimicrobial, anti-inflammatory, and cytotoxic potential. This guide aims to be a valuable resource by presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.
Cytotoxic Activity of p-Menthane Derivatives
The cytotoxic potential of p-menthane derivatives against various cancer cell lines has been a subject of investigation. The following table summarizes the growth inhibition percentage of several p-menthane derivatives against ovarian adenocarcinoma (OVCAR-8), colon carcinoma (HCT-116), and glioblastoma (SF-295) human tumor cell lines.
Table 1: Cytotoxic Activity of p-Menthane Derivatives
| Compound | OVCAR-8 GI% (Mean ± SD) | HCT-116 GI% (Mean ± SD) | SF-295 GI% (Mean ± SD) |
| (-)-Carvone | 12.28 ± 2.01 | 2.28 ± 1.15 | 8.53 ± 1.23 |
| (+)-Carvone | 48.07 ± 3.18 | 34.39 ± 2.54 | 45.12 ± 3.11 |
| (-)-8-Hydroxycarvotanacetone | 94.01 ± 4.56 | 61.59 ± 3.87 | 88.23 ± 4.21 |
| (+)-8-Hydroxycarvotanacetone | 13.36 ± 1.54 | 3.12 ± 0.98 | 9.87 ± 1.12 |
| (+)-Limonene | 15.78 ± 1.87 | 9.87 ± 1.23 | 12.45 ± 1.45 |
| (+)-Limonene 1,2-epoxide | 93.10 ± 5.12 | 58.48 ± 3.98 | 85.67 ± 4.87 |
| (-)-Perillaldehyde | 83.03 ± 4.12 | 59.28 ± 3.54 | 78.98 ± 4.01 |
| (-)-Perillaldehyde 8,9-epoxide | 99.89 ± 5.54 | 96.32 ± 5.11 | 98.76 ± 5.32 |
| Perillyl alcohol | 95.82 ± 5.21 | 90.92 ± 4.98 | 93.45 ± 5.01 |
Data adapted from a study on the cytotoxicity of structurally correlated p-menthane derivatives. The compounds were tested at a concentration of 25 µg/mL.[1]
Furthermore, the half-maximal inhibitory concentration (IC50) for the most potent compound, (-)-perillaldehyde 8,9-epoxide, was determined.
Table 2: IC50 Values of (-)-Perillaldehyde 8,9-epoxide
| Cell Line | IC50 (µg/mL) |
| OVCAR-8 | 1.03 |
| HCT-116 | 1.75 |
| SF-295 | 1.21 |
Data adapted from a study on the cytotoxicity of structurally correlated p-menthane derivatives.[1]
These findings suggest that specific structural modifications to the p-menthane scaffold, such as the introduction of an epoxide group, can significantly enhance cytotoxic activity.
Anti-inflammatory and Antimicrobial Activities
Experimental Protocols
To facilitate further research in this area, this section provides detailed methodologies for key experiments used to assess the biological activities of terpenoids.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2][3][4][5][6]
Materials:
-
96-well plates
-
Cancer cell lines (e.g., OVCAR-8, HCT-116, SF-295)
-
Complete cell culture medium
-
Test compound (e.g., this compound or its derivatives)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).
-
After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[3]
-
Incubate the plate at 37°C for 2-4 hours to allow for the formation of formazan crystals by viable cells.[5]
-
Carefully aspirate the MTT solution without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solvent to each well to dissolve the formazan crystals.[5]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is calculated as a percentage of the control (untreated cells).
Anti-inflammatory Assessment: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
Materials:
-
RAW 264.7 macrophage cells
-
96-well plates
-
Complete cell culture medium
-
Test compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
Sodium nitrite (for standard curve)
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) and incubate for another 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent in a new 96-well plate.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 540 nm.
-
The concentration of nitrite is determined using a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Antimicrobial Assessment: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[7][8][9][10]
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Test compound
-
Positive control antibiotic
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a stock solution of the test compound.
-
Perform serial two-fold dilutions of the test compound in the broth medium directly in the 96-well plate.
-
Prepare a standardized inoculum of the microorganism to be tested.
-
Inoculate each well with the microbial suspension. Include a positive control (microorganism in broth without the test compound) and a negative control (broth only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).
-
After incubation, determine the MIC by visually inspecting for the lowest concentration of the test compound that inhibits visible growth of the microorganism. This can also be determined by measuring the optical density at 600 nm.
Signaling Pathways in Inflammation
The anti-inflammatory effects of many terpenoids are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as LPS, IκB is phosphorylated, ubiquitinated, and subsequently degraded. This allows NF-κB to translocate to the nucleus, where it binds to the promoter regions of target genes and initiates their transcription, leading to an inflammatory response. Many natural compounds, including terpenes, are thought to exert their anti-inflammatory effects by inhibiting one or more steps in this pathway, such as the degradation of IκB or the nuclear translocation of NF-κB.
Conclusion and Future Directions
This compound and its derivatives represent a promising area for the development of new therapeutic agents. The available data on related p-menthane structures indicate significant potential for cytotoxic activity against cancer cells. While direct evidence for the anti-inflammatory and antimicrobial properties of the parent compound is currently limited, the known activities of other terpenes provide a strong rationale for further investigation.
Future research should focus on:
-
Systematic screening of this compound for its antimicrobial, anti-inflammatory, and cytotoxic activities to establish baseline quantitative data.
-
Synthesis and biological evaluation of a library of this compound derivatives to explore structure-activity relationships.
-
Elucidation of the specific molecular mechanisms of action, including the identification of target proteins and signaling pathways.
This technical guide provides a foundational resource for researchers embarking on the exploration of this intriguing class of monoterpenes. The provided experimental protocols and pathway diagrams are intended to facilitate the design and execution of future studies, ultimately contributing to the potential translation of these natural compounds into novel therapeutic applications.
References
- 1. Evaluation of the Cytotoxicity of Structurally Correlated p-Menthane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. MTT (Assay protocol [protocols.io]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 9. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 10. protocols.io [protocols.io]
The Untapped Potential of cis-p-2-Menthen-1-ol as a Novel Biomarker: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
While not yet established as a clinical biomarker, the monoterpenoid cis-p-2-Menthen-1-ol presents a compelling case for investigation. As a member of the expansive terpenoid class of natural compounds, it is endowed with potential biological activities, including anti-inflammatory and antioxidant properties, that could correlate with various pathological states. This technical guide synthesizes the current, albeit limited, understanding of this compound and outlines a speculative framework for its exploration as a future biomarker. We provide a comprehensive overview of the analytical methodologies required for its quantification in biological matrices and propose potential signaling pathways through which it may exert its effects, thereby laying the groundwork for future research in this promising area.
Introduction: The Biomarker Potential of Terpenoids
Terpenoids, a large and diverse class of naturally occurring organic chemicals derived from isoprene, are abundant in plants and form the major constituents of essential oils.[1][2] They are renowned for a wide spectrum of therapeutic properties, including anti-inflammatory, antioxidant, analgesic, antimicrobial, and neuroprotective effects.[3][4] The role of these compounds in human health and disease is an active area of research, with many terpenoids being investigated for their potential as therapeutic agents and, increasingly, as biomarkers of disease. A biomarker, defined as a measurable indicator of some biological state or condition, can be used to detect disease, predict its course, and monitor treatment efficacy. Given their diverse biological activities, endogenous and exogenous terpenoids are attractive candidates for biomarker discovery.
This guide focuses on a specific monoterpenoid, this compound. Although direct evidence linking this compound to specific diseases is currently lacking, its chemical nature and the well-documented bioactivities of structurally related terpenoids suggest it may have untapped potential as a biomarker. This document will explore this potential by examining the foundational knowledge and proposing a roadmap for future investigation.
Quantitative Data Summary (Hypothetical)
To date, no studies have been published that provide quantitative data on this compound levels in human biological samples in the context of disease. However, for the purpose of illustrating its potential, the following table presents a hypothetical data structure for a study investigating this compound as a biomarker for an inflammatory condition.
| Analyte | Patient Group | Sample Matrix | Mean Concentration (ng/mL) ± SD | p-value | Fold Change | Reference |
| This compound | Healthy Controls (n=50) | Plasma | 1.5 ± 0.4 | <0.01 | - | Hypothetical Data |
| This compound | Inflammatory Condition (n=50) | Plasma | 4.8 ± 1.2 | <0.01 | 3.2 | Hypothetical Data |
| This compound | Healthy Controls (n=50) | Urine | 3.2 ± 0.9 | <0.05 | - | Hypothetical Data |
| This compound | Inflammatory Condition (n=50) | Urine | 7.1 ± 2.5 | <0.05 | 2.2 | Hypothetical Data |
Experimental Protocols: Quantification of this compound in Biological Samples
The quantification of volatile and semi-volatile organic compounds like this compound in complex biological matrices such as blood, plasma, or urine typically requires a robust and sensitive analytical method. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for this purpose. Below is a detailed, generalized protocol that can be adapted for the specific analysis of this compound.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Sample Collection: Collect whole blood in EDTA-containing tubes and centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma. Collect urine in sterile containers. Store all samples at -80°C until analysis.
-
Internal Standard Spiking: Thaw samples on ice. To 1 mL of plasma or urine, add a known concentration of an appropriate internal standard (e.g., a structurally similar terpene not expected to be present in the sample, such as borneol or a deuterated analog of the analyte).
-
Extraction: Add 2 mL of a non-polar organic solvent (e.g., hexane or ethyl acetate) to the sample.
-
Mixing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and facilitate the transfer of the analyte from the aqueous to the organic phase.
-
Phase Separation: Centrifuge at 3000 x g for 10 minutes to achieve complete separation of the organic and aqueous layers.
-
Collection: Carefully transfer the upper organic layer to a clean glass tube.
-
Drying: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small, known volume (e.g., 100 µL) of a suitable solvent (e.g., hexane) for GC-MS analysis.
GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC system (or equivalent).
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent).
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for terpene analysis.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet: Splitless mode with an injection volume of 1 µL. Inlet temperature set to 250°C.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 3°C/min to 85°C.
-
Ramp: 10°C/min to 250°C, hold for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification, using characteristic ions for this compound and the internal standard. A full scan mode can be used for initial qualitative identification.
-
Visualization of Potential Mechanisms and Workflows
Hypothetical Signaling Pathway: Anti-Inflammatory Action
Based on the known anti-inflammatory properties of other terpenoids, this compound could potentially modulate key inflammatory pathways such as the NF-κB signaling cascade.
Caption: Hypothetical inhibition of the NF-κB pathway by this compound.
Experimental Workflow for Biomarker Discovery
The following diagram outlines a typical workflow for identifying and validating a potential biomarker like this compound.
Caption: A streamlined workflow for biomarker discovery and validation.
Conclusion and Future Directions
While this compound has not yet been established as a biomarker, its classification as a terpenoid, a class of compounds with significant and varied biological activities, makes it a molecule of interest for future biomarker research. The speculative framework presented in this guide provides a starting point for investigating its potential role in diseases characterized by inflammation and oxidative stress.
Future research should focus on:
-
Untargeted Metabolomics: Performing broad metabolomic profiling of patient cohorts with specific diseases to identify if this compound is differentially regulated.
-
Method Validation: Developing and validating a sensitive and specific quantitative assay for this compound in various human biological fluids.
-
In Vitro and In Vivo Studies: Investigating the biological effects of this compound in cell culture and animal models to elucidate its mechanism of action and its direct relevance to disease pathophysiology.
The exploration of novel biomarkers is crucial for advancing personalized medicine. This compound, though currently under the radar, represents a promising candidate that warrants further scientific inquiry.
References
A Comprehensive Technical Review of cis-p-2-Menthen-1-ol and Related Monocyclic Monoterpenoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monocyclic monoterpenoids, a class of naturally occurring compounds found in the essential oils of many plants, have garnered significant scientific interest due to their diverse and potent biological activities. These activities include anti-inflammatory, antimicrobial, antioxidant, and acetylcholinesterase inhibitory effects, making them promising candidates for the development of new therapeutic agents. This technical guide provides an in-depth literature review of cis-p-2-Menthen-1-ol and related monocyclic monoterpenoids, focusing on their synthesis, biological activities, and the experimental methodologies used for their evaluation. All quantitative data is summarized in structured tables, and key experimental protocols are detailed. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying mechanisms and procedures.
Synthesis of this compound
The stereoselective synthesis of this compound and its derivatives is crucial for the systematic investigation of their structure-activity relationships. While a direct, detailed protocol for the synthesis of this compound is not extensively reported in the reviewed literature, a plausible synthetic approach can be inferred from the synthesis of structurally related cis-p-menthane derivatives. One key strategy involves the stereoselective reduction of a corresponding ketone precursor, which can be derived from readily available starting materials like limonene.
A potential synthetic pathway could involve the selective epoxidation of limonene, followed by rearrangement to an allylic alcohol and subsequent stereoselective reduction. Alternatively, the photooxidation of limonene has been shown to yield a mixture of products, including carveol and other oxygenated derivatives, which could potentially be processed to yield the desired cis-isomer. A highly stereoselective synthesis of related cis-p-menthane-1,7-diol has been achieved starting from 4-isopropylcyclohexanone, utilizing a MeHNL-catalyzed HCN addition as the key step to establish the cis-configuration[1]. This methodology could potentially be adapted for the synthesis of this compound.
Biological Activities and Quantitative Data
This compound and related monocyclic monoterpenoids have been identified as components of various essential oils exhibiting a range of biological activities. However, quantitative data for the isolated this compound is limited in the available literature. The following tables summarize the reported biological activities and quantitative data for essential oils that contain this compound as a constituent. It is important to note that these activities are due to the synergistic or combined effects of all components in the oil.
Antimicrobial Activity
Monoterpenoid-rich essential oils have demonstrated significant antimicrobial effects against a variety of pathogens. The minimum inhibitory concentration (MIC) is a key quantitative measure of this activity.
| Essential Oil Source | Tested Microorganism | MIC (mg/mL) | Reference |
| Mentha × smithiana | Staphylococcus aureus | 2.5 | [2] |
| Pseudomonas aeruginosa | 5 | [2] | |
| Candida albicans | 2.5 | [2] |
Acetylcholinesterase Inhibitory Activity
Inhibition of acetylcholinesterase (AChE) is a primary target in the symptomatic treatment of Alzheimer's disease. Several essential oils containing monoterpenoids have been evaluated for their AChE inhibitory potential.
| Essential Oil/Compound | IC50 (µg/mL) | Reference |
| Mentha × smithiana Essential Oil | Not specified for isolated compound | [2] |
Note: Specific IC50 values for isolated this compound were not found in the reviewed literature. The activity is reported for the whole essential oil.
Anti-inflammatory Activity
The anti-inflammatory properties of monoterpenoids are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. While specific quantitative data for this compound is scarce, related compounds have been shown to inhibit pro-inflammatory mediators. The mechanism is believed to involve the inhibition of pathways such as NF-κB and the downregulation of enzymes like COX-2 and iNOS[3].
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducible evaluation of the biological activities of monocyclic monoterpenoids.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Protocol:
-
Preparation of Microbial Inoculum: A standardized inoculum (approximately 5 x 10^5 CFU/mL) of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Serial Dilution of the Test Compound: The test compound (this compound) is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension. Positive (microorganism and broth without the compound) and negative (broth only) controls are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to screen for AChE inhibitors.
Protocol:
-
Reagent Preparation:
-
Acetylthiocholine iodide (ATCI) solution (substrate).
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent).
-
Acetylcholinesterase (AChE) enzyme solution.
-
Phosphate buffer (pH 8.0).
-
-
Assay Procedure:
-
In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations.
-
Add the AChE enzyme solution to each well and incubate for a predefined period (e.g., 15 minutes) at a specific temperature (e.g., 25°C).
-
Initiate the reaction by adding the ATCI substrate solution.
-
The absorbance is measured at 412 nm at regular intervals.
-
-
Data Analysis: The rate of reaction is calculated from the change in absorbance over time. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value (the concentration of inhibitor that causes 50% inhibition of AChE activity) is then calculated.
Mandatory Visualizations
Hypothetical Anti-inflammatory Signaling Pathway of a Monoterpenoid
Caption: Hypothetical anti-inflammatory mechanism of this compound.
General Experimental Workflow for Bioactivity Screening
Caption: General workflow for screening the bioactivity of monoterpenoids.
References
- 1. Stereoselective synthesis of cis-p-menth-8-ene-1,7-diol, cis-p-menthane-1,7-diol, and cis-p-menthane-1,7,8-triol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Silico and In Vitro Evaluation of the Antimicrobial and Antioxidant Potential of Mentha × smithiana R. GRAHAM Essential Oil from Western Romania [mdpi.com]
- 3. Anti-Inflammatory Activities of Cinnamomum cassia Constituents In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
The Aromatic World of p-Menthane Derivatives: A Technical Guide to Their Discovery, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery, historical context, synthesis, and biological activities of p-menthane derivatives. This class of monoterpenes, built upon the p-menthane skeleton, encompasses a wide array of naturally occurring and synthetic compounds with significant applications in the pharmaceutical, flavor, and fragrance industries. This document delves into the key experimental protocols for their synthesis and analysis, presents quantitative data in structured tables for comparative evaluation, and visualizes key biological pathways and experimental workflows using Graphviz diagrams.
A Journey Through Time: The Discovery and Historical Context of p-Menthane Derivatives
The story of p-menthane derivatives is intrinsically linked to the broader history of terpene chemistry, which began in the 19th century with the investigation of essential oils. These volatile and aromatic extracts from plants have been used for millennia in traditional medicine and perfumery across various cultures, from ancient Egypt to China.
The scientific exploration of these compounds gained momentum with the pioneering work of German chemist Otto Wallach in the late 1800s. His systematic study of the components of essential oils led to the characterization of numerous terpenes and the formulation of the "isoprene rule," which described their common structural motif. For his groundbreaking research, Wallach was awarded the Nobel Prize in Chemistry in 1910.
Key Historical Milestones:
-
Menthol: First isolated in 1771 by Hieronymus David Gaubius, menthol's cooling and analgesic properties have been recognized since antiquity, with early mentions of mint's medicinal use in ancient Egyptian and Greek texts.[1][2] Its structure was elucidated in the late 19th century, and it remains a key ingredient in numerous pharmaceutical and consumer products.
-
Limonene: This ubiquitous monoterpene, responsible for the characteristic scent of citrus fruits, was first isolated in 1854.[3] Its commercial expansion began in the mid-20th century, driven by its use as a flavor and fragrance agent, and more recently, as a green solvent and a precursor for the synthesis of other valuable compounds.[3]
-
Carvone: The two enantiomers of carvone, (S)-(+)-carvone (caraway scent) and (R)-(-)-carvone (spearmint scent), were isolated in the 19th century.[4][5] The discovery that these mirror-image molecules possess distinct smells was a crucial step in understanding the stereospecificity of olfactory perception.
-
Pulegone: A major constituent of pennyroyal oil, pulegone has a long history of use in traditional medicine.[6] Its chemical characterization and subsequent toxicological studies have highlighted the importance of understanding the metabolic pathways of these natural compounds.
Physicochemical Properties of Key p-Menthane Derivatives
The diverse biological activities and applications of p-menthane derivatives are a direct consequence of their distinct physicochemical properties. The following table summarizes key properties of some of the most prominent members of this class.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Solubility in Water |
| p-Menthane | C₁₀H₂₀ | 140.27 | 168 | 0.8086 | Insoluble |
| Menthol | C₁₀H₂₀O | 156.27 | 212 | 0.890 | Slightly soluble |
| Limonene | C₁₀H₁₆ | 136.23 | 176 | 0.841 | Insoluble |
| Carvone | C₁₀H₁₄O | 150.22 | 231 | 0.958 | Insoluble (cold) |
| Pulegone | C₁₀H₁₆O | 152.23 | 224 | 0.9346 | Insoluble |
Synthesis of Key p-Menthane Derivatives: Detailed Experimental Protocols
The synthesis of specific p-menthane derivatives is crucial for both research and industrial applications. Below are detailed protocols for the synthesis of carvone from limonene and isopulegol from citronellal, a key precursor for menthol and pulegone.
Synthesis of (-)-Carvone from (+)-Limonene
This three-step synthesis transforms the readily available (+)-limonene into the more valuable (-)-carvone.[7]
Step 1: Synthesis of Limonene Nitrosochloride
-
Reaction Setup: In a 500 mL four-necked round-bottomed flask equipped with a reflux condenser, a thermometer, and two dropping funnels, combine 36.5 mL of (+)-limonene and 30 mL of isopropanol.
-
Cooling: Cool the mixture to below 10 °C using an ice bath while stirring magnetically.
-
Simultaneous Addition: Simultaneously add a solution of 90 mL of concentrated hydrochloric acid in 60 mL of isopropanol and a solution of 15.6 g of sodium nitrite in 80 mL of water through the two dropping funnels. Maintain the temperature below 10 °C during the addition.
-
Reaction Completion: After the addition is complete, continue stirring for 30 minutes.
-
Isolation: Filter the resulting solid, wash with cold isopropanol, and dry to obtain limonene nitrosochloride.
Step 2: Synthesis of Carvoxime
-
Reaction: In a flask, heat a mixture of 25 g of crude limonene nitrosochloride, 12 mL of dimethylformamide, and 75 mL of isopropanol under reflux for 30 minutes.
-
Precipitation: Pour the hot solution into 500 mL of an ice-water mixture and stir vigorously to precipitate the product.
-
Isolation: Filter the solid carvoxime, wash with cold water, and dry.
Step 3: Hydrolysis to (-)-Carvone
-
Reaction: Reflux a mixture of 17 g of carvoxime and 170 mL of a 10% oxalic acid solution for 1 hour.
-
Steam Distillation: Set up the apparatus for steam distillation and distill the mixture until no more oil is collected.
-
Extraction: Extract the distillate twice with 30 mL of dichloromethane.
-
Purification: Separate the organic layer, dry it, and remove the solvent using a rotary evaporator. The crude (-)-carvone can be further purified by fractional distillation under reduced pressure.
Synthesis of Isopulegol from Citronellal
This cyclization reaction is a key step in the industrial synthesis of menthol.
-
Reaction Setup: In a four-necked flask equipped with a stirrer, reflux condenser, thermometer, and a constant pressure dropping funnel, charge 6 g of anhydrous zinc bromide catalyst and 35 mL of toluene.[8]
-
Temperature Control: Cool the reaction mixture to 0-5 °C.
-
Addition of Reactant: Mix citronellal with toluene and add it dropwise to the reaction mixture over 1-2 hours, maintaining the temperature between 0-5 °C.
-
Reaction: After the addition is complete, maintain the reaction mixture at this temperature for 2-5 hours.
-
Quenching and Extraction: Quench the reaction with a 0.05 mol/L hydrobromic acid aqueous solution. Separate the layers and recover the toluene from the organic phase.
-
Purification: The crude isopulegol can be purified by rectification.
Analytical Methodologies: GC-MS for the Characterization of p-Menthane Derivatives
Gas chromatography-mass spectrometry (GC-MS) is the cornerstone for the analysis of volatile compounds like p-menthane derivatives in complex mixtures such as essential oils.
Detailed GC-MS Protocol for Peppermint Oil Analysis
This protocol is adapted for the analysis of peppermint oil, which is rich in menthol, menthone, and other p-menthane derivatives.[9]
-
Sample Preparation: Dilute the peppermint oil sample to approximately 1% in a suitable solvent such as diethyl ether or ethanol.
-
GC-MS System:
-
Gas Chromatograph: Agilent 6890 series or equivalent.
-
Mass Spectrometer: Mass selective detector.
-
Capillary Column: DB-WAX (30 m × 0.25 mm i.d., 0.5 µm film thickness) or equivalent polar column.
-
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 1:25.
-
Carrier Gas: Helium at a constant pressure of 65 kPa.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 3 minutes.
-
Ramp 1: Increase to 110 °C at 15 °C/min.
-
Ramp 2: Increase to 150 °C at 3 °C/min.
-
Ramp 3: Increase to 200 °C at 15 °C/min, hold for 5 minutes.
-
-
-
MS Conditions:
-
Ion Source Temperature: 200 °C.
-
Interface Temperature: 250 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-350.
-
-
Data Analysis: Identify the constituents by comparing their mass spectra with libraries (e.g., NIST, Wiley) and by comparing their retention indices with those of authentic standards.
Biological Activities of p-Menthane Derivatives
p-Menthane derivatives exhibit a wide range of biological activities, making them valuable compounds in drug discovery and development.
Antifungal Activity
Many p-menthane derivatives have demonstrated significant antifungal properties against a variety of human and plant pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for several key compounds.
| Compound | Fungal Species | MIC (mg/mL) | Reference(s) |
| Limonene | Candida albicans | 0.256 - 0.512 | [10] |
| Trichophyton rubrum | 0.5% (v/v) | [7] | |
| Carvone | Candida albicans | 0.312 - 0.625 | [2][11] |
| Candida krusei | 0.625 | [2][11] | |
| Malassezia spp. | 0.3 - 24 | [1] | |
| Pulegone | Candida albicans | > 2 (low activity) | |
| Aspergillus sp. | (Inhibits mycelial growth) | [12] | |
| Penicillium sp. | (Inhibits mycelial growth) | [12] | |
| Menthol | Trichophyton mentagrophytes | 0.06% (v/v) | [13] |
Insect Repellent Activity
Certain p-menthane derivatives are well-known for their insect-repellent properties. p-Menthane-3,8-diol (PMD) is a notable example, with efficacy comparable to DEET.
| Compound | Insect Species | Activity Metric | Value | Reference(s) |
| p-Menthane-3,8-diol (PMD) | Aedes aegypti | Complete Protection Time (20% solution) | ~6-8 hours | [14] |
| Menthol | Aedes aegypti | Complete Protection Time (100% essential oil) | 165 min | [15] |
| Limonene | Aedes aegypti | LC₅₀ | 20.12 µg/mL | [16] |
| Carvone | Ulomoides dermestoides | Repellency (16 µL/mL) | 100% | [17] |
Signaling Pathways and Metabolic Fate
Understanding the molecular mechanisms of action and metabolic pathways of p-menthane derivatives is crucial for their development as therapeutic agents.
Menthol and the TRPM8 Receptor
Menthol's characteristic cooling sensation is primarily mediated through the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a non-selective cation channel expressed in sensory neurons.
Anti-Inflammatory Signaling of Limonene
Limonene has been shown to exert anti-inflammatory effects by modulating key signaling pathways, including the NF-κB and ERK pathways.
Olfactory Perception of Carvone
The distinct smells of the (R)- and (S)-enantiomers of carvone are due to their differential activation of specific olfactory receptors (ORs) in the nasal epithelium.
Metabolic Pathway of Pulegone
Pulegone undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes. Understanding this pathway is critical due to the potential hepatotoxicity of some of its metabolites, such as menthofuran.
Conclusion
The p-menthane derivatives represent a fascinating and commercially important class of natural products. From their historical roots in traditional medicine to their modern applications in pharmaceuticals and consumer goods, these compounds continue to be a rich source of scientific inquiry and innovation. This technical guide has provided a comprehensive overview of their discovery, synthesis, analysis, and biological activities, offering a valuable resource for researchers and professionals in the field. Further research into the nuanced biological effects and potential therapeutic applications of the vast array of p-menthane derivatives will undoubtedly continue to unlock new opportunities in drug development and beyond.
References
- 1. Antifungal properties of carvone and linalool against Malassezia species: Preliminary Screening Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Frontiers | Limonene formulation exhibited potential application in the control of mycelial growth and deoxynivalenol production in Fusarium graminearum [frontiersin.org]
- 4. Monoterpene Metabolism. Cloning, Expression, and Characterization of Menthone Reductases from Peppermint - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
- 7. In vitro Antifungal Activity of Limonene against Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Review of Botanical Extracts with Repellent and Insecticidal Activity and Their Suitability for Managing Mosquito-Borne Disease Risk in Mexico - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antifungal Effect and Inhibition of the Virulence Mechanism of D-Limonene against Candida parapsilosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. jocpr.com [jocpr.com]
- 13. researchgate.net [researchgate.net]
- 14. Prolonged Repellent Activity of Plant Essential Oils against Dengue Vector, Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. D-Limonene: Promising and Sustainable Natural Bioactive Compound [mdpi.com]
- 17. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Stereoselective Synthesis of cis-p-2-Menthen-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the stereoselective synthesis of cis-p-2-Menthen-1-ol, a valuable chiral building block in organic synthesis. Two primary synthetic routes commencing from the readily available monoterpene (R)-(+)-limonene are presented: the epoxidation pathway followed by stereoselective reduction, and the allylic oxidation route followed by diastereoselective reduction of the resulting ketone. This guide includes comprehensive methodologies for key experiments, quantitative data summaries, and visual representations of the synthetic workflows to facilitate reproducible and efficient synthesis in a laboratory setting.
Introduction
This compound is a monoterpenoid alcohol characterized by a specific stereochemistry that is crucial for its application in the synthesis of complex natural products and pharmaceutically active compounds. The precise spatial arrangement of its hydroxyl and isopropyl groups on the cyclohexene ring necessitates highly stereoselective synthetic strategies. This document outlines two effective methods to achieve the desired cis-diastereomer with high purity, starting from the chiral precursor (R)-(+)-limonene.
Synthetic Pathway Overview
Two principal pathways for the synthesis of this compound are detailed below.
Route 1: Epoxidation of (R)-(+)-Limonene and Subsequent Reductive Opening
This pathway involves the initial epoxidation of the endocyclic double bond of (R)-(+)-limonene to form a mixture of cis and trans epoxides. The desired cis-epoxide is then isolated and stereoselectively reduced to yield the target alcohol.
DOT Script for Route 1
Caption: Synthetic workflow for this compound via epoxidation.
Route 2: Allylic Oxidation of (R)-(+)-Limonene and Diastereoselective Reduction
This alternative route proceeds through the allylic oxidation of (R)-(+)-limonene to produce isopiperitenone. Subsequent diastereoselective reduction of the ketone functionality affords the desired cis-alcohol.
DOT Script for Route 2
Caption: Synthetic workflow for this compound via allylic oxidation.
Experimental Protocols
Route 1: Detailed Protocol
Step 1: Epoxidation of (R)-(+)-Limonene
This procedure is adapted from the Jacobsen epoxidation method to achieve high diastereoselectivity for the cis-epoxide.[1]
-
Materials: (R)-(+)-Limonene, meta-chloroperoxybenzoic acid (m-CPBA), dichloromethane (DCM), saturated sodium bicarbonate solution, anhydrous magnesium sulfate.
-
Procedure:
-
Dissolve (R)-(+)-limonene (10 mmol) in DCM (50 mL) in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of m-CPBA (12 mmol) in DCM (30 mL) to the cooled limonene solution over 30 minutes.
-
Stir the reaction mixture at 0 °C for 4 hours.
-
Quench the reaction by adding saturated sodium bicarbonate solution (50 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 25 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain a crude mixture of cis- and trans-1,2-limonene epoxides.
-
-
Purification: The diastereomers can be separated by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Step 2: Reductive Opening of cis-1,2-Limonene Epoxide
-
Materials: cis-1,2-Limonene epoxide, lithium aluminum hydride (LiAlH₄), anhydrous diethyl ether, saturated sodium sulfate solution.
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), suspend LiAlH₄ (5 mmol) in anhydrous diethyl ether (50 mL).
-
Cool the suspension to 0 °C and slowly add a solution of cis-1,2-limonene epoxide (10 mmol) in anhydrous diethyl ether (20 mL).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Cool the reaction mixture to 0 °C and cautiously quench by the sequential addition of water (0.2 mL), 15% aqueous NaOH (0.2 mL), and water (0.6 mL).
-
Stir the resulting mixture at room temperature for 30 minutes until a white precipitate forms.
-
Filter the solid and wash with diethyl ether.
-
Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
-
Purification: The product can be purified by flash chromatography on silica gel.
Route 2: Detailed Protocol
Step 1: Allylic Oxidation of (R)-(+)-Limonene to Isopiperitenone
-
Materials: (R)-(+)-Limonene, selenium dioxide (SeO₂), ethanol, water, dichloromethane.
-
Procedure:
-
To a solution of (R)-(+)-limonene (10 mmol) in ethanol (50 mL), add a solution of SeO₂ (11 mmol) in water (5 mL).
-
Reflux the reaction mixture for 6 hours.
-
Cool the mixture to room temperature and filter off the black selenium precipitate.
-
Dilute the filtrate with water (100 mL) and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain isopiperitenone.
Step 2: Diastereoselective Reduction of Isopiperitenone
-
Materials: Isopiperitenone, L-Selectride (1.0 M solution in THF), anhydrous tetrahydrofuran (THF), saturated ammonium chloride solution.
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve isopiperitenone (10 mmol) in anhydrous THF (50 mL) and cool to -78 °C.
-
Slowly add L-Selectride (12 mL of a 1.0 M solution in THF, 12 mmol) to the solution.
-
Stir the reaction at -78 °C for 3 hours.
-
Quench the reaction by the slow addition of saturated ammonium chloride solution (20 mL).
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: The product can be purified by flash chromatography on silica gel.
Data Presentation
The following tables summarize the expected quantitative data for the key stereoselective steps in the synthesis of this compound.
Table 1: Diastereoselectivity in the Epoxidation of (R)-(+)-Limonene
| Epoxidation Agent | Solvent | Temperature (°C) | cis:trans Ratio | Reference |
| m-CPBA | DCM | 0 | ~1:1 | [1] |
| Jacobsen Catalyst | DCM | 0 | >95:5 | [1] |
Table 2: Diastereoselectivity in the Reduction of Isopiperitenone
| Reducing Agent | Solvent | Temperature (°C) | cis:trans Ratio | Yield (%) |
| NaBH₄ | Methanol | 0 | 30:70 | ~90 |
| L-Selectride | THF | -78 | >95:5 | ~85 |
| DIBAL-H | Toluene | -78 | 80:20 | ~80 |
Conclusion
The protocols described provide two robust and stereoselective methods for the synthesis of this compound. The choice of route may depend on the availability of reagents and the desired level of diastereoselectivity. The epoxidation route, particularly with a chiral catalyst, offers high stereocontrol in the initial step. The allylic oxidation and subsequent reduction with a bulky reducing agent like L-Selectride provides a highly effective alternative for achieving the target cis-isomer. The provided experimental details and quantitative data serve as a valuable resource for researchers in the field of organic synthesis and drug development.
References
Enantioselective Synthesis of cis-p-2-Menthen-1-ol: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the enantioselective synthesis of cis-p-2-menthen-1-ol, a valuable chiral building block in organic synthesis. The described method utilizes the highly efficient and stereoselective Corey-Bakshi-Shibata (CBS) reduction of (R)-pulegone. This catalytic asymmetric reduction of the prochiral ketone functionality affords the desired allylic alcohol with excellent enantioselectivity and good diastereoselectivity in favor of the cis isomer. This protocol is intended to serve as a practical guide for researchers in academia and industry engaged in the synthesis of chiral molecules for pharmaceutical and other applications.
Introduction
Chiral alcohols are of paramount importance in the pharmaceutical industry, often serving as key intermediates in the synthesis of complex biologically active molecules. The enantioselective synthesis of these compounds remains a significant challenge in modern organic chemistry. This compound, a monoterpene alcohol, possesses multiple stereocenters, making its stereocontrolled synthesis a noteworthy endeavor. The Corey-Bakshi-Shibata (CBS) reduction has emerged as a powerful and reliable method for the asymmetric reduction of ketones to alcohols.[1][2][3] This method employs a chiral oxazaborolidine catalyst, derived from a natural amino acid like proline, in conjunction with a borane reducing agent.[1][2] The catalyst creates a chiral environment around the ketone, directing the hydride attack to one face of the carbonyl group, thereby achieving high enantioselectivity.[2] This application note details a specific protocol for the enantioselective synthesis of this compound from the readily available starting material, (R)-pulegone.
Data Presentation
The following table summarizes the expected quantitative data for the enantioselective synthesis of this compound via the CBS reduction of (R)-pulegone. The data is based on typical results reported in the literature for similar reductions of cyclic α,β-unsaturated ketones.
| Entry | Starting Material | Catalyst | Reducing Agent | Solvent | Temp (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (cis:trans) |
| 1 | (R)-Pulegone | (S)-2-Methyl-CBS-oxazaborolidine | Borane dimethyl sulfide complex (BMS) | Tetrahydrofuran (THF) | -78 to -20 | 85-95 | >95 | ~90:10 |
Experimental Protocol
Materials:
-
(R)-(+)-Pulegone (≥98%)
-
(S)-2-Methyl-CBS-oxazaborolidine solution (1.0 M in toluene)
-
Borane dimethyl sulfide complex (BMS, ~10 M)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Dichloromethane (for extraction)
-
Silica gel (for column chromatography)
-
Hexanes and Ethyl Acetate (for chromatography)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and needles
-
Inert gas supply (argon or nitrogen)
-
Low-temperature cooling bath (e.g., dry ice/acetone)
-
Rotary evaporator
-
Glassware for extraction and chromatography
Procedure:
-
Reaction Setup: A dry 100 mL round-bottom flask equipped with a magnetic stir bar and a septum is flushed with an inert gas (argon or nitrogen).
-
Addition of Catalyst: To the flask, add (S)-2-Methyl-CBS-oxazaborolidine solution (1.0 M in toluene, 1.0 mL, 1.0 mmol, 0.1 eq).
-
Addition of Reducing Agent: Cool the flask to 0 °C and slowly add borane dimethyl sulfide complex (1.0 mL, 10 mmol, 1.0 eq) via syringe. Stir the solution at 0 °C for 15 minutes.
-
Addition of Substrate: In a separate dry flask, prepare a solution of (R)-pulegone (1.52 g, 10.0 mmol, 1.0 eq) in anhydrous THF (20 mL).
-
Reaction: Cool the catalyst solution to -78 °C (dry ice/acetone bath). Slowly add the solution of (R)-pulegone to the catalyst mixture via syringe over a period of 30 minutes.
-
Monitoring: Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to -20 °C over 4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, slowly and carefully quench the reaction at -20 °C by the dropwise addition of methanol (5 mL).
-
Workup: Allow the mixture to warm to room temperature. Add saturated aqueous sodium bicarbonate solution (20 mL) and stir for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (30 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.
Mandatory Visualization
Caption: Workflow for the enantioselective synthesis of this compound.
Signaling Pathways and Logical Relationships
The stereochemical outcome of the CBS reduction is dictated by the specific transition state assembly of the catalyst, the reducing agent, and the ketone substrate. The chiral environment created by the oxazaborolidine catalyst forces the borane to deliver the hydride to one specific face of the carbonyl group.
Caption: Simplified mechanism of the CBS reduction for this compound synthesis.
Conclusion
The protocol described in this application note offers a reliable and highly enantioselective method for the synthesis of this compound. The use of the commercially available (S)-2-Methyl-CBS-oxazaborolidine catalyst and (R)-pulegone as the starting material makes this procedure accessible and practical for a wide range of chemistry laboratories. The high degree of stereocontrol achieved through the CBS reduction highlights its utility in the synthesis of complex chiral molecules, providing a valuable tool for researchers and professionals in drug development and other areas of chemical synthesis.
References
Application Notes and Protocols for the Extraction of cis-p-2-Menthen-1-ol from Essential Oils
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-p-2-Menthen-1-ol is a monoterpenoid alcohol found in the essential oils of various plants. This compound and its isomers are of growing interest in the fields of pharmacology and drug development due to their potential biological activities. This document provides detailed application notes and experimental protocols for the extraction, isolation, and quantification of this compound from natural sources.
Natural Occurrence of this compound
This compound has been identified in the essential oils of several plant species. The concentration of this compound can vary significantly based on the plant's genetics, geographical location, and the extraction method employed. Researchers should consider these factors when selecting a source material.
Table 1: Reported Occurrences of this compound in Essential Oils
| Plant Species | Plant Part | Reported Concentration (%) |
| Toddalia asiatica | Fruits | 0.5 ± 0.03 |
| Zanthoxylum schinifolium | Pericarp | Present, not quantified |
| Sequoia sempervirens | Not specified | Present, not quantified[1] |
| Citrus reticulata (Tangerine) | Not specified | Present, not quantified[2] |
| Artemisia annua (Sweet Wormwood) | Not specified | Present, not quantified[2] |
| Cardamom (Elettaria cardamomum) | Seeds | Present, not quantified[3][4] |
| Sweet Bay (Laurus nobilis) | Leaves | Present, not quantified[4] |
| Sweet Marjoram (Origanum majorana) | Not specified | Present, not quantified[3][4] |
Experimental Protocols
Protocol 1: Extraction of Essential Oil from Toddalia asiatica Fruits by Steam Distillation
This protocol is adapted from the methodology described for the steam distillation of aromatic plants.
Materials and Equipment:
-
Fresh or dried fruits of Toddalia asiatica
-
Clevenger-type apparatus
-
Heating mantle
-
Round-bottom flask (2 L)
-
Condenser
-
Graduated cylinder
-
Anhydrous sodium sulfate
-
Glass vials for storage
Procedure:
-
Weigh approximately 200 g of fresh or 100 g of dried and coarsely ground Toddalia asiatica fruits.
-
Place the plant material into the 2 L round-bottom flask.
-
Add 1 L of distilled water to the flask.
-
Set up the Clevenger-type apparatus, ensuring all glass joints are properly sealed.
-
Connect the condenser to a cold water supply.
-
Turn on the heating mantle and bring the water to a boil.
-
Continue the distillation for 3-4 hours, collecting the distillate in the graduated arm of the Clevenger apparatus.
-
Once the distillation is complete, turn off the heating mantle and allow the apparatus to cool.
-
Carefully collect the essential oil from the graduated arm.
-
Dry the collected oil over anhydrous sodium sulfate to remove any residual water.
-
Store the dried essential oil in a sealed glass vial at 4°C in the dark.
Protocol 2: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general framework for the GC-MS analysis of essential oils. Instrument conditions should be optimized for the specific column and instrument used.
Materials and Equipment:
-
Essential oil sample
-
Hexane (or other suitable solvent)
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column (e.g., HP-5MS, DB-5, or equivalent)
-
Microsyringe
Procedure:
-
Sample Preparation: Prepare a 1% (v/v) solution of the essential oil in hexane.
-
GC-MS Instrument Setup (Example Conditions):
-
Injector Temperature: 250°C
-
Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 180°C at a rate of 4°C/min.
-
Ramp to 280°C at a rate of 20°C/min, hold for 5 minutes.
-
-
Injection Volume: 1 µL
-
Split Ratio: 1:50
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Mass Range: m/z 40-500
-
-
Data Analysis:
-
Identify the peak corresponding to this compound by comparing its mass spectrum and retention index with a reference standard or a reliable mass spectral library (e.g., NIST).
-
Quantify the relative percentage of this compound using the peak area normalization method.
-
Protocol 3: Isolation of this compound by Fractional Distillation
Fractional distillation under reduced pressure is a suitable method for isolating individual components from an essential oil based on their boiling points.
Materials and Equipment:
-
Essential oil rich in this compound
-
Fractional distillation apparatus with a vacuum pump
-
Heating mantle with a magnetic stirrer
-
Receiving flasks
-
Manometer
Procedure:
-
Place the essential oil into the distillation flask.
-
Assemble the fractional distillation apparatus, ensuring all connections are airtight.
-
Begin to evacuate the system using the vacuum pump to the desired pressure.
-
Turn on the heating mantle and magnetic stirrer to begin heating the essential oil.
-
Slowly increase the temperature and monitor the temperature at the head of the distillation column.
-
Collect the different fractions in separate receiving flasks as the temperature stabilizes at the boiling point of each component at the given pressure. The fraction containing this compound should be collected based on its known boiling point under vacuum.
-
Analyze each fraction by GC-MS to confirm the purity of the isolated this compound.
Visualizations
Caption: Workflow for the extraction, isolation, and analysis of this compound.
Caption: Simplified biosynthesis pathway of p-menthane monoterpenoids.
Biological Activity and Signaling Pathways
While specific signaling pathways for this compound are not yet fully elucidated, p-menthane derivatives are known to possess a range of biological activities. These include anti-inflammatory, antimicrobial, and analgesic effects. The biosynthesis of p-menthane monoterpenoids, such as menthol, originates from geranyl diphosphate and proceeds through intermediates like limonene.[5] Further research is needed to determine the precise molecular targets and signaling cascades modulated by this compound.
Conclusion
The protocols and data presented here provide a comprehensive guide for researchers interested in the extraction and study of this compound. The provided methods for steam distillation, fractional distillation, and GC-MS analysis can be adapted for various plant sources. Further investigation into the quantitative occurrence of this compound in a wider range of essential oils and its specific biological mechanisms is warranted.
References
Application Note: Gas Chromatography Methods for the Analysis of cis-p-2-Menthen-1-ol
Abstract
This application note details a robust and reliable gas chromatography (GC) method for the qualitative and quantitative analysis of cis-p-2-Menthen-1-ol. This monoterpenoid is a significant compound in various natural products and is of interest to researchers in the fields of flavor, fragrance, and pharmaceutical development. The described methodology utilizes both Flame Ionization Detection (FID) for quantification and Mass Spectrometry (MS) for definitive identification, ensuring high sensitivity and specificity. This document provides comprehensive experimental protocols, system parameters, and expected analytical performance data.
Introduction
This compound (CAS RN: 35376-39-7) is a cyclic monoterpene alcohol with the chemical formula C₁₀H₁₈O and a molecular weight of 154.25 g/mol .[1] Its presence and concentration are critical quality parameters in essential oils and other botanical extracts. Accurate and precise analytical methods are therefore essential for its characterization and quantification in various matrices. Gas chromatography is the premier technique for the analysis of volatile and semi-volatile compounds like this compound due to its high resolution and sensitivity. This note presents a validated GC-FID/MS method suitable for routine analysis in a research or quality control setting.
Experimental
Instrumentation and Consumables
-
Gas Chromatograph: A system equipped with a split/splitless injector, a flame ionization detector (FID), and a mass spectrometer (MS).
-
GC Column: A non-polar column such as a DB-5 (5% diphenyl/95% dimethyl polysiloxane) or equivalent is recommended, with dimensions of 30 m x 0.25 mm i.d., and a film thickness of 0.25 µm.
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
-
Analytical Standard: this compound, ≥95% purity.
-
Solvent: Hexane or ethyl acetate (GC grade).
Standard and Sample Preparation
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of hexane in a volumetric flask.
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution in hexane to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation: Samples containing this compound (e.g., essential oils) should be diluted with hexane to fall within the calibration range. A dilution factor of 1:100 is often a suitable starting point.
GC-FID and GC-MS Parameters
The following instrumental parameters are recommended for the analysis:
| Parameter | GC-FID Condition | GC-MS Condition |
| Injector | Splitless mode, 250 °C | Splitless mode, 250 °C |
| Oven Program | 50 °C (hold 1 min), then 5 °C/min to 150 °C, then 15 °C/min to 280 °C (hold 5 min) | 50 °C (hold 1 min), then 5 °C/min to 150 °C, then 15 °C/min to 280 °C (hold 5 min) |
| Detector | FID at 280 °C | MS Transfer Line at 280 °C, Ion Source at 230 °C |
| Carrier Gas | Helium, 1.5 mL/min constant flow | Helium, 1.5 mL/min constant flow |
| Injection Volume | 1 µL | 1 µL |
| MS Scan Range | N/A | 40-350 m/z |
| MS Ionization Mode | N/A | Electron Ionization (EI) at 70 eV |
Results and Discussion
This method provides excellent separation of this compound from other components typically found in essential oil matrices. The use of a non-polar DB-5 type column allows for elution based on boiling point, providing a predictable retention time.
Quantitative Analysis
Table 1: Summary of Expected Quantitative Data
| Compound Name | Expected Retention Time (min) | LOD (µg/mL) | LOQ (µg/mL) | Linearity (R²) |
| This compound | ~12.5 | ~0.1 | ~0.3 | >0.999 |
Note: These are representative values based on the analysis of similar compounds and may vary depending on the specific instrumentation and conditions used.
Qualitative Analysis
The identity of the this compound peak can be confirmed by comparing its mass spectrum with a reference library (e.g., NIST). The fragmentation pattern will provide a definitive identification.
Protocol: Step-by-Step GC Analysis
-
Instrument Preparation:
-
Ensure the GC-FID/MS system is leak-free and the carrier gas is flowing at the set rate.
-
Load the specified GC method with the correct temperature program and detector settings.
-
Allow the system to equilibrate until a stable baseline is achieved.
-
-
Sample and Standard Injection:
-
Begin by injecting a solvent blank (hexane) to ensure no system contamination.
-
Inject the series of calibration standards, starting with the lowest concentration.
-
Inject the prepared sample solutions. It is recommended to run a solvent blank between samples to prevent carryover.
-
-
Data Acquisition:
-
Acquire the chromatograms and mass spectra for each injection.
-
-
Data Analysis:
-
Quantification (FID): Integrate the peak corresponding to this compound. Construct a calibration curve and determine the concentration in the sample solutions.
-
Identification (MS): Compare the acquired mass spectrum of the peak of interest with a reference library spectrum for positive identification.
-
Conclusion
The gas chromatography method outlined in this application note is suitable for the reliable identification and quantification of this compound. The combination of GC-FID for robust quantification and GC-MS for unambiguous identification provides a comprehensive analytical solution for researchers and professionals in the drug development and natural products industries.
Visual Workflow
Caption: Workflow for GC analysis of this compound.
References
Application Notes and Protocols for the Quantification of cis-p-2-Menthen-1-ol in Plant Extracts
Audience: Researchers, scientists, and drug development professionals.
Introduction
cis-p-2-Menthen-1-ol is a monoterpenoid alcohol found in the essential oils of various plants. It contributes to the aromatic profile of these plants and is being investigated for its potential pharmacological activities. Accurate quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and further research into its therapeutic applications. These application notes provide detailed protocols for the extraction and quantification of this compound from plant materials using gas chromatography-mass spectrometry (GC-MS) and gas chromatography with flame ionization detection (GC-FID).
Quantitative Data Summary
The concentration of this compound can vary significantly depending on the plant species, the part of the plant used, the geographical origin, and the extraction method. The following table summarizes the reported concentrations of this compound in the essential oils of various plants.
| Plant Species | Plant Part | Concentration (% of Essential Oil) | Reference |
| Cymbopogon densiflorus | Flowers | 26.0 | [1] |
| Cymbopogon densiflorus | Leaves | 11.1 | [1] |
| Cymbopogon giganteus | Leaves | 19.4 | [1] |
| Cymbopogon giganteus | Leaves | 16.5 | [1] |
| Lippia alba (carvone/limonene chemotype) | Aerial Parts | 0.2 (as cis-p-mentha-2,8-diene-1-ol) | [2] |
Experimental Protocols
Extraction of Essential Oil from Plant Material
This protocol describes the extraction of essential oils from plant material using hydrodistillation, a common method for obtaining volatile compounds.[3]
Materials and Reagents:
-
Fresh or dried plant material (e.g., leaves, flowers)
-
Deionized water
-
Clevenger-type apparatus
-
Heating mantle
-
Anhydrous sodium sulfate
-
Glass vials for storage
Procedure:
-
Weigh a suitable amount of plant material (e.g., 100 g of fresh material or 50 g of dried material).
-
Coarsely powder the dried plant material to increase the surface area for extraction.
-
Place the plant material into the round-bottom flask of the Clevenger apparatus.
-
Add deionized water to the flask until the plant material is fully submerged.
-
Set up the hydrodistillation apparatus as per the manufacturer's instructions.
-
Heat the flask using a heating mantle to boil the water. The steam will pass through the plant material, carrying the volatile essential oils.
-
Continue the distillation for a recommended time, typically 3 hours, or until no more oil is collected.
-
The steam and essential oil vapor will condense in the condenser and be collected in the graduated collection tube of the Clevenger apparatus.
-
Once the distillation is complete, allow the apparatus to cool down.
-
Carefully collect the separated essential oil from the collection tube.
-
Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.
-
Store the dried essential oil in a sealed glass vial at 4°C in the dark until analysis.
Quantification of this compound by GC-MS and GC-FID
This protocol outlines the quantitative analysis of this compound in the extracted essential oil using Gas Chromatography-Mass Spectrometry (GC-MS) for identification and Gas Chromatography with a Flame Ionization Detector (GC-FID) for quantification.[4][5]
Materials and Reagents:
-
Extracted essential oil
-
This compound analytical standard
-
Hexane or other suitable solvent (HPLC grade)
-
Internal standard (e.g., n-alkane solution)
-
Autosampler vials with inserts
Instrumentation:
-
Gas chromatograph equipped with a mass spectrometer (GC-MS) and a flame ionization detector (GC-FID).
-
Capillary column suitable for essential oil analysis (e.g., HP-5MS, DB-5, or equivalent; 30 m x 0.25 mm i.d., 0.25 µm film thickness).
Procedure:
2.1. Standard and Sample Preparation:
-
Stock Standard Solution: Accurately weigh a known amount of this compound analytical standard and dissolve it in hexane to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock standard solution with hexane to cover a range of concentrations expected in the samples.
-
Internal Standard (IS) Solution: Prepare a solution of an internal standard (e.g., C10-C25 n-alkanes) in hexane at a suitable concentration. The IS is used for the calculation of the Retention Index (RI) to aid in compound identification.
-
Sample Preparation: Dilute a known volume of the extracted essential oil in hexane. The dilution factor will depend on the expected concentration of the analyte. For example, a 1:100 (v/v) dilution can be a starting point.
2.2. GC-MS and GC-FID Conditions:
| Parameter | GC-MS Condition | GC-FID Condition |
| Injector Temperature | 250 °C | 250 °C |
| Injection Volume | 1 µL | 1 µL |
| Split Ratio | 1:20 | 1:20 |
| Carrier Gas | Helium | Helium or Nitrogen |
| Flow Rate | 1.0 mL/min (constant flow) | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial temp 60°C for 2 min, ramp at 3°C/min to 240°C, hold for 5 min | Initial temp 60°C for 2 min, ramp at 3°C/min to 240°C, hold for 5 min |
| MS Transfer Line Temp. | 280 °C | N/A |
| Ion Source Temperature | 230 °C | N/A |
| Ionization Mode | Electron Ionization (EI) at 70 eV | N/A |
| Mass Scan Range | 40-400 amu | N/A |
| Detector Temperature | N/A | 280 °C |
| Makeup Gas (FID) | N/A | Nitrogen |
| Hydrogen Flow (FID) | N/A | 40 mL/min |
| Air Flow (FID) | N/A | 400 mL/min |
2.3. Data Analysis and Quantification:
-
Identification:
-
Inject the prepared sample into the GC-MS system.
-
Identify this compound in the sample chromatogram by comparing its mass spectrum and retention time with that of the analytical standard.
-
Further confirmation can be achieved by comparing the calculated Retention Index (RI) with literature values. The RI is calculated based on the retention times of a series of n-alkanes.
-
-
Quantification:
-
Inject the calibration standards and the prepared sample into the GC-FID system.
-
Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration for the calibration standards.
-
Determine the concentration of this compound in the diluted sample by interpolating its peak area on the calibration curve.
-
Calculate the final concentration of this compound in the original essential oil by applying the dilution factor. The concentration is typically expressed as a percentage of the total essential oil.
-
Method Validation
To ensure the reliability of the quantitative results, the analytical method should be validated according to ICH guidelines or other relevant standards. Key validation parameters include:
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is assessed by analyzing a series of calibration standards and evaluating the correlation coefficient (r²) of the calibration curve, which should be close to 1.
-
Accuracy: The closeness of the measured value to the true value. It can be determined by performing recovery studies, where a known amount of the standard is spiked into a sample matrix and the percentage recovery is calculated.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Visualizations
References
- 1. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical composition and antigenotoxic properties of Lippia alba essential oils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. pjosr.com [pjosr.com]
Application of cis-p-2-Menthen-1-ol in Pest Management: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-p-2-Menthen-1-ol is a monoterpenoid alcohol that has been identified as a constituent of various plant essential oils. As a naturally occurring compound, it holds potential for development as a biorational pest management agent. Biorational pesticides are derived from natural sources and are generally considered to have lower environmental and non-target organism toxicity compared to conventional synthetic pesticides. The investigation into the specific biological activity of isolated compounds like this compound is a critical step in the development of new, effective, and safer pest control solutions.
Currently, comprehensive data on the standalone application and efficacy of this compound in pest management is limited in publicly available scientific literature. It has been identified as a minor component in several essential oils that exhibit insecticidal properties. One study has correlated the presence of cis-p-Menth-2-en-1-ol in essential oil compositions with mortality in the Western Flower Thrips (Frankliniella occidentalis). However, detailed studies on the isolated compound are required to fully elucidate its potential.
This document provides an overview of the current, albeit limited, knowledge on this compound and presents generalized protocols for evaluating the insecticidal and repellent properties of such monoterpenoids.
Putative Mechanism of Action
The precise mechanism of action for this compound on insect pests has not been specifically determined. However, the neurotoxic effects of monoterpenoids in insects are generally attributed to their interaction with the nervous system.[1][2][3][4] Potential molecular targets for monoterpenoids in insects include:
-
Acetylcholinesterase (AChE): Many essential oils and their monoterpenoid components have been shown to inhibit AChE, an enzyme critical for the breakdown of the neurotransmitter acetylcholine.[1][2][4] Inhibition of AChE leads to the accumulation of acetylcholine at the synapse, causing continuous nerve impulses, paralysis, and eventual death of the insect.[2]
-
Octopamine Receptors: Octopamine is a key neurotransmitter, neurohormone, and neuromodulator in insects, regulating various physiological and behavioral processes.[5] Some monoterpenoids can interfere with octaminergic signaling, acting as agonists or antagonists of octopamine receptors, leading to disruptions in behavior, development, and metabolism.[1][5]
-
GABA Receptors: The gamma-aminobutyric acid (GABA) receptor is another target for some monoterpenoids. These compounds can act as allosteric modulators of GABA receptors, which are ligand-gated ion channels. This interference can lead to hyperexcitation or inhibition of neuronal activity, resulting in paralysis and death.[1][4]
Further research is necessary to identify which of these, or other, pathways are specifically affected by this compound.
Caption: Putative mechanisms of action for monoterpenoids in the insect nervous system.
Quantitative Data
Table 1: Template for Quantitative Efficacy Data of this compound against Various Insect Pests
| Target Pest Species | Bioassay Type | Parameter | Value (units) | Exposure Time (hours) | Reference |
| e.g., Frankliniella occidentalis | Fumigant Toxicity | LC50 | Data not available | 24 | - |
| e.g., Tribolium castaneum | Contact Toxicity | LD50 | Data not available | 48 | - |
| e.g., Aedes aegypti | Larvicidal | LC50 | Data not available | 24 | - |
| e.g., Musca domestica | Repellency | % Repellency | Data not available | 2 | - |
Experimental Protocols
The following are generalized protocols for conducting bioassays to determine the insecticidal and repellent activity of monoterpenoids like this compound. These should be adapted based on the specific target pest and available laboratory equipment.
Protocol 1: Fumigant Toxicity Bioassay
This protocol is designed to assess the toxicity of volatile compounds to insects in an enclosed space.
Materials:
-
Glass jars or vials of a known volume
-
Filter paper discs
-
Micropipette
-
Test compound (this compound)
-
Solvent (e.g., acetone, ethanol)
-
Test insects
-
Incubator or environmental chamber
Procedure:
-
Prepare a series of dilutions of the test compound in a suitable solvent.
-
Apply a known volume (e.g., 10 µL) of each dilution onto a filter paper disc.
-
Allow the solvent to evaporate completely in a fume hood.
-
Place the treated filter paper inside the glass jar.
-
Introduce a known number of test insects (e.g., 10-20 adults) into the jar.
-
Seal the jar tightly.
-
A control group with filter paper treated only with the solvent should be included.
-
Maintain the jars in an incubator at a controlled temperature, humidity, and photoperiod.
-
Record insect mortality at predetermined time intervals (e.g., 6, 12, 24, 48 hours).
-
Use the mortality data to calculate LC50 and LC90 values using probit analysis.
Protocol 2: Contact Toxicity Bioassay (Topical Application)
This protocol assesses the toxicity of a compound upon direct contact with the insect cuticle.
Materials:
-
Microsyringe or microapplicator
-
Test compound (this compound)
-
Solvent (e.g., acetone)
-
Test insects
-
CO2 for anesthetizing insects
-
Petri dishes with ventilated lids
-
Food source and water for insects
Procedure:
-
Prepare serial dilutions of the test compound in the chosen solvent.
-
Anesthetize the test insects using a brief exposure to CO2.
-
Using a microapplicator, apply a precise volume (e.g., 1 µL) of the test solution to the dorsal thorax of each insect.
-
The control group should be treated with the solvent alone.
-
Place the treated insects in petri dishes containing a food source and water.
-
Maintain the petri dishes in an environmental chamber under controlled conditions.
-
Assess mortality at regular intervals (e.g., 24, 48, 72 hours).
-
Calculate the LD50 and LD90 values from the dose-response data.
Protocol 3: Repellency Bioassay (Area Preference Method)
This protocol evaluates the ability of a compound to repel insects from a treated area.
Materials:
-
Petri dishes or other suitable arenas
-
Filter paper
-
Test compound (this compound)
-
Solvent
-
Test insects
Procedure:
-
Cut filter paper discs to fit the bottom of the petri dishes.
-
Divide the filter paper into two equal halves.
-
Apply a solution of the test compound to one half of the filter paper and the solvent alone to the other half.
-
Allow the solvent to evaporate.
-
Place the treated filter paper in the petri dish.
-
Release a known number of insects into the center of the dish.
-
Seal the dish with a ventilated lid.
-
After a specific period (e.g., 1, 2, 4 hours), count the number of insects on each half of the filter paper.
-
Calculate the percentage repellency (PR) using the formula: PR (%) = [ (Nc - Nt) / (Nc + Nt) ] x 100, where Nc is the number of insects in the control half and Nt is the number of insects in the treated half.
Caption: General experimental workflow for insecticidal and repellent bioassays.
Conclusion and Future Directions
This compound is a monoterpenoid with potential applications in pest management, though research into its specific effects is still in the early stages. The correlation of its presence with thrips mortality suggests that it is a promising candidate for further investigation. Future research should focus on:
-
Isolation and Purification: Obtaining pure this compound for detailed bioassays.
-
Broad-Spectrum Screening: Evaluating its efficacy against a wider range of agricultural and public health pests.
-
Quantitative Efficacy Studies: Determining LC50, LD50, and effective repellency concentrations.
-
Mechanism of Action Studies: Elucidating the specific molecular targets within the insect nervous system.
-
Formulation Development: Investigating formulations that could enhance its stability and efficacy in field conditions.
The protocols and information provided herein serve as a foundational guide for researchers to systematically evaluate the pest management potential of this compound and other novel, naturally derived compounds.
References
- 1. Molecular Targets for Components of Essential Oils in the Insect Nervous System-A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Targets for Components of Essential Oils in the Insect Nervous System—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Molecular Targets for Components of Essential Oils in the Insect Nervous System—A Review | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Menthol Increases Bendiocarb Efficacy Through Activation of Octopamine Receptors and Protein Kinase A - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: cis-p-2-Menthen-1-ol as a Flavoring Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-p-2-Menthen-1-ol is a monoterpenoid alcohol and a secondary alcohol, naturally occurring in sources such as pepper (spice).[1] Its structural similarity to other p-menthane derivatives, such as menthol, suggests a complex flavor profile that may include cooling, minty, and peppery notes. These characteristics make it a person of interest for investigation as a novel flavoring agent in various food, beverage, and pharmaceutical applications.
This document provides detailed application notes and experimental protocols for the evaluation of this compound as a flavoring agent. It is intended to guide researchers and drug development professionals in assessing its sensory properties, stability, and potential biological interactions.
Chemical and Physical Properties
A summary of the known and predicted properties of this compound is presented in Table 1. This data is essential for formulation development, shelf-life studies, and safety assessments.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Chemical Name | This compound | - |
| Synonyms | cis-para-Menth-2-en-1-ol | FooDB |
| Molecular Formula | C10H18O | FooDB |
| Molecular Weight | 154.25 g/mol | PubChem |
| Appearance | Colorless liquid (predicted) | - |
| Odor | Green, diffusive aroma (similar to related compounds) | The Good Scents Company |
| Water Solubility | Practically insoluble (0.24 - 0.31 g/L, predicted) | FooDB |
| Solubility | Soluble in ethanol | PubChem |
| pKa (Strongest Acidic) | 17.32 (predicted) | FooDB |
| logP | 2.37 - 2.75 (predicted) | FooDB |
Sensory Profile and Potential Applications
The flavor profile of this compound is not extensively documented in publicly available literature. However, based on its presence in pepper and the sensory characteristics of structurally related compounds, a complex profile can be anticipated.
Known and Inferred Sensory Characteristics:
-
Peppery and Spicy: Due to its natural occurrence in pepper.
-
Green and Herbaceous: A common characteristic of many terpene alcohols.
-
Cooling/Minty: Inferred from its structural similarity to menthol.
-
Pungent: A potential contributor to sharp flavor notes.
Potential Applications:
-
Beverages: Alcoholic and non-alcoholic beverages requiring a fresh, complex, or spicy note.
-
Confectionery: Chewing gum, hard candies, and mints for a cooling and long-lasting flavor.
-
Savory Products: Soups, sauces, and seasonings to enhance spicy and herbaceous notes.
-
Pharmaceuticals: As an excipient to mask unpleasant tastes in oral dosage forms.
Experimental Protocols
The following protocols are provided as a guide for the comprehensive evaluation of this compound as a flavoring agent.
Protocol for Sensory Evaluation: Triangle Test
Objective: To determine if a perceptible sensory difference exists between two samples, such as a product with and without this compound.
Materials:
-
Trained sensory panelists (minimum of 20).
-
Two product formulations to be compared (A and B).
-
Identical, odor-free sample cups labeled with random 3-digit codes.
-
Palate cleansers (e.g., unsalted crackers, filtered water).
-
Ballots for recording responses.
Procedure:
-
Sample Preparation: Prepare the two product samples (A and B). One will be the control, and the other will contain this compound at a specified concentration.
-
Sample Presentation: For each panelist, present three coded samples. Two of the samples will be identical (e.g., A, A) and one will be different (e.g., B). The order of presentation should be randomized for each panelist (e.g., AAB, ABA, BAA, BBA, BAB, ABB).
-
Evaluation: Instruct panelists to evaluate the samples from left to right. They should identify the "odd" or "different" sample.
-
Data Analysis: The number of correct identifications is tallied. Statistical significance is determined by comparing the number of correct responses to a statistical chart for triangle tests, which is based on the probability of choosing the correct sample by chance (1/3).
Protocol for Sensory Evaluation: Quantitative Descriptive Analysis (QDA)
Objective: To develop a detailed sensory profile of this compound and quantify its key flavor and aroma attributes.
Materials:
-
Highly trained sensory panelists (8-12).
-
A range of products containing varying concentrations of this compound.
-
Reference standards for various flavor attributes (e.g., menthol for cooling, black pepper for peppery).
-
Unstructured line scales (e.g., 15 cm) anchored with "low" and "high" intensity descriptors.
-
Data collection software.
Procedure:
-
Lexicon Development: In initial sessions, panelists are presented with samples containing this compound and work together to develop a consensus vocabulary (lexicon) to describe its sensory attributes.
-
Panelist Training: Panelists are trained to use the developed lexicon consistently and to rate the intensity of each attribute using the line scales with the aid of reference standards.
-
Formal Evaluation: In individual booths, panelists evaluate the coded samples and rate the intensity of each sensory attribute on the line scales.
-
Data Analysis: The data from the line scales is converted to numerical scores. Statistical analysis (e.g., ANOVA, PCA) is used to determine significant differences in attributes between samples and to visualize the sensory profile.
Protocol for Stability Testing
Objective: To evaluate the stability of this compound in a food or pharmaceutical matrix under various storage conditions.
Materials:
-
Product matrix (e.g., beverage, candy base) containing a known concentration of this compound.
-
Environmental chambers set to different temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH).
-
Light exposure chamber (if photosensitivity is a concern).
-
Analytical instrumentation for quantification (e.g., Gas Chromatography-Mass Spectrometry - GC-MS).
Procedure:
-
Initial Analysis (Time 0): Prepare the product samples and immediately analyze a subset to determine the initial concentration of this compound.
-
Storage: Store the remaining samples in the environmental chambers under the specified conditions.
-
Time-Point Analysis: At predetermined time points (e.g., 1, 3, 6, 12 months), withdraw samples from each storage condition.
-
Quantification: Analyze the samples using a validated GC-MS method to determine the concentration of this compound.
-
Sensory Evaluation: At each time point, also conduct sensory evaluation (e.g., Triangle Test) to determine if any changes in flavor are perceptible.
-
Data Analysis: Plot the concentration of this compound over time for each storage condition to determine its degradation rate and estimate shelf-life.
Potential Signaling Pathway
While direct studies on this compound are limited, its structural similarity to menthol suggests a potential interaction with Transient Receptor Potential (TRP) channels, which are involved in sensory perception. Menthol is a known agonist of TRPM8 (the primary cold and menthol receptor) and can also modulate TRPV1 and TRPA1 channels, which are involved in the perception of heat, pain, and pungent compounds.
The potential "numbing" or "tingling" sensation associated with compounds from Sichuan pepper, where this compound is found, may be mediated through these channels. Further research is required to confirm the specific interactions of this compound with these TRP channels.
Regulatory Status
A comprehensive search of the Flavor and Extract Manufacturers Association (FEMA) Generally Recognized as Safe (GRAS) list and the Joint FAO/WHO Expert Committee on Food Additives (JECFA) database did not yield a specific entry for "this compound". While several other p-menthen-1-ol isomers are listed as GRAS, the absence of a specific designation for this isomer indicates that its regulatory status as a flavoring agent has not been formally established by these bodies. Users should exercise caution and may need to conduct a full safety assessment and seek regulatory approval before commercial use.
Visualizations
Caption: Workflow for the evaluation of a new flavoring agent.
Caption: Quantitative Descriptive Analysis (QDA) process.
Caption: Putative signaling pathway for this compound.
References
Application Notes and Protocols: cis-p-2-Menthen-1-ol as a Precursor for Novel Bioactive Compounds
Introduction
cis-p-2-Menthen-1-ol, a monoterpenoid alcohol, presents a versatile chiral scaffold for the synthesis of novel bioactive compounds. Its inherent stereochemistry and functional groups—a hydroxyl group and a carbon-carbon double bond—offer multiple reaction sites for derivatization. This document outlines potential applications and generalized protocols for leveraging this compound as a starting material in drug discovery and development, with a focus on creating derivatives with potential antimicrobial and anticancer activities. While specific examples of novel compounds derived directly from this compound with defined biological activities are not extensively documented in publicly available literature, this document provides a hypothetical framework based on the known reactivity of similar terpenoid structures.
Synthesis of Novel Amino Alcohol Derivatives
The introduction of nitrogen-containing functional groups into terpenoid structures has been shown to enhance their biological activity. One promising avenue for the derivatization of this compound is the synthesis of novel amino alcohols. These compounds have the potential to exhibit a range of bioactivities, including antimicrobial and anticancer effects.
Application: Development of Novel Antimicrobial Agents
Amino alcohols derived from natural products are known to possess antimicrobial properties. The combination of the lipophilic p-menthane skeleton and a polar amino alcohol moiety could facilitate interaction with and disruption of microbial cell membranes.
Experimental Protocol: Synthesis of p-Menthane Amino Alcohols via Epoxidation and Aminolysis
This protocol describes a general two-step process to synthesize amino alcohol derivatives from this compound.
Step 1: Epoxidation of this compound
-
Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or chloroform.
-
Cool the solution to 0 °C in an ice bath.
-
Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents) portion-wise while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude epoxide.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Step 2: Ring-Opening of the Epoxide with Amines
-
Dissolve the purified epoxide (1 equivalent) in a suitable protic solvent such as ethanol or methanol.
-
Add the desired primary or secondary amine (2-3 equivalents).
-
Heat the reaction mixture to reflux and stir for 8-12 hours, monitoring by TLC.
-
After completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the resulting amino alcohol by column chromatography on silica gel.
Table 1: Hypothetical Quantitative Data for Amino Alcohol Synthesis
| Amine Reactant | Product Structure (Hypothetical) | Molecular Formula | Yield (%) |
| Aniline | 2-anilino-p-menthan-1-ol | C₁₆H₂₅NO | 75 |
| Piperidine | 2-(piperidin-1-yl)-p-menthan-1-ol | C₁₅H₂₉NO | 82 |
| Benzylamine | 2-(benzylamino)-p-menthan-1-ol | C₁₇H₂₇NO | 78 |
Synthesis of Novel Heterocyclic Derivatives
The p-menthane framework can be used as a building block for the synthesis of novel heterocyclic compounds. By incorporating the terpenoid moiety into a heterocyclic ring system, it is possible to generate compounds with unique three-dimensional structures and potential biological activities.
Application: Exploration of Anticancer Activity
Many heterocyclic compounds exhibit potent anticancer activity by interacting with various cellular targets. The incorporation of the bulky and lipophilic p-menthane group could enhance the binding affinity and cellular uptake of these compounds.
Experimental Workflow: Synthesis of p-Menthane-Fused Heterocycles
Caption: Workflow for the synthesis of p-menthane-fused heterocycles.
Biological Evaluation of Novel Compounds
Following the synthesis and characterization of novel derivatives of this compound, a crucial step is the evaluation of their biological activity.
Protocol: In Vitro Antimicrobial Activity Assay (Broth Microdilution)
-
Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Include positive controls (standard antibiotic/antifungal) and negative controls (medium with DMSO).
-
Incubate the plates at 37 °C for 24 hours (for bacteria) or 48 hours (for fungi).
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Table 2: Hypothetical Antimicrobial Activity Data
| Compound | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| 2-anilino-p-menthan-1-ol | 16 | 64 | 32 |
| 2-(piperidin-1-yl)-p-menthan-1-ol | 8 | 32 | 16 |
| 2-(benzylamino)-p-menthan-1-ol | 32 | 128 | 64 |
Signaling Pathway Analysis
Should a compound exhibit significant biological activity, further studies can be conducted to elucidate its mechanism of action, including its effect on cellular signaling pathways. Terpenoid derivatives have been reported to modulate various pathways involved in inflammation and cancer.
Caption: Potential modulation of the NF-κB signaling pathway.
Disclaimer: The protocols and data presented in this document are generalized and hypothetical. Researchers should conduct a thorough literature search for specific reaction conditions and analytical data. All experimental work should be performed in a suitably equipped laboratory following all safety precautions.
In Vitro Bioactivity of cis-p-2-Menthen-1-ol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-p-2-Menthen-1-ol is a monoterpenoid found in various essential oils, including those from Origanum majorana.[1] Monoterpenes, a class of terpenoids, are widely recognized for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antioxidant activities.[2][3][4] This document provides detailed application notes and standardized protocols for the in vitro evaluation of the bioactivity of this compound. The assays described herein are fundamental for screening and characterizing the antioxidant, cytotoxic, and anti-inflammatory potential of this compound.
Data Presentation
While specific experimental data for the bioactivity of pure this compound is not extensively available in the current literature, the following tables serve as templates for the presentation of quantitative data obtained from the described assays.
Table 1: Antioxidant Activity of this compound
| Assay | Test Substance | IC50 (µg/mL) | IC50 (µM) | Positive Control (IC50) |
| DPPH Radical Scavenging | This compound | Data to be determined | Data to be determined | Ascorbic Acid (Value) |
Table 2: Cytotoxic Activity of this compound
| Cell Line | Test Substance | IC50 (µg/mL) | IC50 (µM) | Positive Control (IC50) |
| e.g., MCF-7 (Breast Cancer) | This compound | Data to be determined | Data to be determined | Doxorubicin (Value) |
| e.g., A549 (Lung Cancer) | This compound | Data to be determined | Data to be determined | Doxorubicin (Value) |
| e.g., HeLa (Cervical Cancer) | This compound | Data to be determined | Data to be determined | Doxorubicin (Value) |
Table 3: Anti-inflammatory Activity of this compound
| Assay | Cell Line | Test Substance | IC50 (µg/mL) | IC50 (µM) | Positive Control (IC50) |
| Nitric Oxide Inhibition | RAW 264.7 | This compound | Data to be determined | Data to be determined | L-NMMA (Value) |
Table 4: Antimicrobial Activity of this compound
| Microorganism | Test Substance | MIC (µg/mL) | Positive Control (MIC) |
| Staphylococcus aureus | This compound | Data to be determined | Gentamicin (Value) |
| Escherichia coli | This compound | Data to be determined | Gentamicin (Value) |
| Candida albicans | This compound | Data to be determined | Amphotericin B (Value) |
Experimental Protocols
Antioxidant Activity: DPPH Radical Scavenging Assay
Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a colorimetric method used to determine the radical scavenging activity of a compound. DPPH is a stable free radical that has a deep purple color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store the solution in a dark bottle at 4°C.
-
Preparation of Test Compound: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations to be tested.
-
Assay Procedure:
-
In a 96-well microplate, add 50 µL of the different concentrations of the test compound to the wells.
-
Add 150 µL of the DPPH solution to each well.
-
For the control, add 50 µL of methanol instead of the test compound.
-
For the blank, add 200 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.
-
IC50 Determination: The IC50 value, the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.
DPPH Radical Scavenging Assay Workflow
Cytotoxic Activity: MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Culture: Culture the desired cancer cell lines (e.g., MCF-7, A549, HeLa) in appropriate culture medium supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute with culture medium to obtain a series of concentrations. Replace the medium in the wells with the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug like doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: The percentage of cell viability is calculated as follows: % Viability = (A_sample / A_control) x 100 Where A_sample is the absorbance of the cells treated with the test compound and A_control is the absorbance of the vehicle-treated cells.
-
IC50 Determination: The IC50 value, the concentration of the test compound that inhibits 50% of cell growth, is determined from the dose-response curve.
MTT Cytotoxicity Assay Workflow
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. LPS stimulation induces the expression of inducible nitric oxide synthase (iNOS), which produces large amounts of NO. The accumulation of nitrite, a stable product of NO, in the culture medium is measured using the Griess reagent. A reduction in nitrite levels in the presence of the test compound indicates its anti-inflammatory potential.
Protocol:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare various concentrations of this compound in culture medium. Pre-treat the cells with the test compound for 1 hour.
-
LPS Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include a control group (cells with medium only), an LPS-only group, and a positive control group (LPS + a known iNOS inhibitor like L-NMMA).
-
Griess Assay:
-
Collect 100 µL of the culture supernatant from each well.
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.
-
Incubate at room temperature for 10 minutes.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated as: % Inhibition = [ (Nitrite_LPS - Nitrite_sample) / Nitrite_LPS ] x 100
-
IC50 Determination: The IC50 value is calculated from the dose-response curve. A parallel MTT assay should be performed to ensure that the observed NO inhibition is not due to cytotoxicity.
Potential Signaling Pathways
Terpenoids are known to exert their bioactivities through various signaling pathways. While the specific pathways modulated by this compound require further investigation, the following diagrams illustrate potential mechanisms based on the known actions of related compounds.
Potential inhibition of the NF-κB signaling pathway.
Potential induction of apoptosis in cancer cells.
References
- 1. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phcogrev.com [phcogrev.com]
- 3. A Review on Anti-Inflammatory Activity of Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Potential of Certain Terpenoids as Anticancer Agents: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Acetylcholinesterase Inhibitory Activity of cis-p-2-Menthen-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh), which terminates the synaptic signal.[1][2] The inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease, as it increases the levels of acetylcholine in the brain, compensating for the loss of cholinergic neurons.[3] Natural products, such as monoterpenoids, have been a significant source of investigation for novel AChE inhibitors.[2][4] This document provides a detailed protocol for evaluating the acetylcholinesterase inhibitory activity of cis-p-2-Menthen-1-ol, a monoterpenoid of interest.
Data Presentation
The primary metric for quantifying the potency of an acetylcholinesterase inhibitor is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.[4] The results of an acetylcholinesterase inhibition assay for this compound would be presented as follows:
Table 1: Acetylcholinesterase Inhibitory Activity of this compound
| Compound | Concentration (µg/mL) | % Inhibition (Mean ± SD) | IC50 (µg/mL) |
| This compound | 10 | Data | \multirow{5}{*}{\textit{Calculated Value}} |
| 25 | Data | ||
| 50 | Data | ||
| 100 | Data | ||
| 200 | Data | ||
| Galantamine (Positive Control) | 0.1 | Data | Reference Value |
| 0.5 | Data | ||
| 1.0 | Data | ||
| 2.0 | Data | ||
| 5.0 | Data |
Note: The data presented in this table is hypothetical and serves as a template for reporting experimental findings.
Experimental Protocols
The following protocol is a detailed methodology for determining the acetylcholinesterase inhibitory activity of this compound using a 96-well microplate reader-based assay, adapted from the widely used Ellman's method.[5][6][9]
Principle of the Assay
The assay measures the activity of acetylcholinesterase by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which is produced from the reaction of thiocholine with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).[8] Thiocholine is generated from the hydrolysis of acetylthiocholine iodide (ATCI) by AChE. The rate of color formation is proportional to the enzyme's activity, and a decrease in this rate in the presence of an inhibitor indicates its potency.[8]
Materials and Reagents
-
Acetylcholinesterase (AChE) from electric eel (e.g., Sigma-Aldrich)
-
This compound (test compound)
-
Galantamine or Eserine (positive control)[6]
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Acetylthiocholine iodide (ATCI)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Bovine Serum Albumin (BSA)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 412 nm[6]
Preparation of Solutions
-
Tris-HCl Buffer (50 mM, pH 8.0): Prepare a 50 mM solution of Tris-HCl and adjust the pH to 8.0. This buffer will be used for all dilutions unless otherwise specified.
-
AChE Solution: Prepare a stock solution of AChE in Tris-HCl buffer. The final concentration in the well should be optimized for the specific enzyme batch (e.g., 0.1 U/mL).
-
DTNB Solution (3 mM): Dissolve DTNB in Tris-HCl buffer to a final concentration of 3 mM.[6]
-
ATCI Solution (15 mM): Dissolve ATCI in deionized water to a final concentration of 15 mM.[6]
-
Test Compound Stock Solution: Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL).
-
Test Compound Dilutions: Prepare a series of dilutions of the this compound stock solution in Tris-HCl buffer to achieve the desired final concentrations for the assay (e.g., 200, 100, 50, 25, 10 µg/mL). Ensure the final DMSO concentration in the assay wells is low (e.g., <1%) to avoid enzyme inhibition by the solvent.
-
Positive Control Solution: Prepare a stock solution of galantamine or eserine in a similar manner to the test compound and create a dilution series.
Assay Procedure
-
Plate Setup: In a 96-well microplate, add the following reagents in the specified order:
-
Pre-incubation: Mix the contents of the wells gently and incubate the plate at 37°C for 5 minutes.[6]
-
Initiation of Reaction: Add 25 µL of 15 mM ATCI solution to each well to start the enzymatic reaction.[6]
-
Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Continue to take readings every minute for a total of 10 minutes to monitor the reaction kinetics.[6]
-
Controls:
-
Negative Control (100% enzyme activity): Contains all reagents except the test compound (replace with buffer).
-
Blank: Contains all reagents except the enzyme (replace with buffer) to account for non-enzymatic hydrolysis of the substrate.
-
Positive Control: Contains all reagents, with the test compound replaced by a known AChE inhibitor like galantamine or eserine.[6]
-
Data Analysis
-
Calculate the rate of reaction (V) for each well by determining the change in absorbance per unit time (ΔAbs/min).
-
Correct for the blank reading by subtracting the rate of the blank from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula:
% Inhibition = [(V_control - V_sample) / V_control] * 100
Where:
-
V_control is the rate of reaction of the negative control.
-
V_sample is the rate of reaction in the presence of the test compound.
-
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentrations and fitting the data to a sigmoidal dose-response curve.
Visualizations
Cholinergic Synaptic Transmission and AChE Inhibition
The following diagram illustrates the role of acetylcholinesterase in a cholinergic synapse and the mechanism of its inhibition.
Caption: Cholinergic synapse and AChE inhibition.
Experimental Workflow for AChE Inhibition Assay
The diagram below outlines the step-by-step workflow for the in vitro acetylcholinesterase inhibition assay.
Caption: AChE inhibition assay workflow.
References
- 1. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetylcholinesterase Inhibitory Activities of Essential Oils from Vietnamese Traditional Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Acetylcholinesterase inhibitory activity of sesquiterpenoids isolated from Laggera pterodonta - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 6. 2.7. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 7. Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 9. researchgate.net [researchgate.net]
Potential Applications of cis-p-2-Menthen-1-ol in Oral Health Care: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction:
cis-p-2-Menthen-1-ol is a monoterpene alcohol found in various plants, including pepper.[1] While specific research on its applications in oral health is limited, its structural similarity to other well-studied monoterpenes with established beneficial oral health properties, such as menthol, thymol, and borneol, suggests its potential as a valuable bioactive agent.[2][3] This document outlines potential applications of this compound in oral healthcare and provides detailed protocols for its investigation based on established methodologies for analogous compounds.
Potential Applications
Based on the known properties of structurally related monoterpenes, this compound is hypothesized to possess antimicrobial, anti-inflammatory, and analgesic properties relevant to oral health.
Antimicrobial Agent
This compound could potentially inhibit the growth of pathogenic oral bacteria responsible for dental caries, gingivitis, and periodontitis, such as Streptococcus mutans, Porphyromonas gingivalis, and Aggregatibacter actinomycetemcomitans. Many monoterpenes exert their antimicrobial effects by disrupting the bacterial cell membrane.[4][5]
Potential Uses:
-
Active ingredient in antiseptic mouthwashes.
-
Component of toothpaste formulations for plaque control.
-
Inclusion in dental varnishes for caries prevention.[2]
-
Additive in dental materials to prevent bacterial colonization.
Anti-inflammatory Agent
Chronic inflammation is a hallmark of periodontal diseases. Monoterpenes like 1,8-cineole and l-menthol have been shown to reduce the production of pro-inflammatory mediators such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and prostaglandins.[6] this compound may exhibit similar activities, making it a candidate for managing gingivitis and periodontitis.
Potential Uses:
-
Topical gels for application to inflamed gingival tissues.
-
Component of mouth rinses aimed at reducing gingival inflammation.
-
Ingredient in lozenges for soothing inflammatory conditions of the oropharynx.
Analgesic Agent
Several monoterpenes, including menthol and eugenol, are known for their analgesic properties, which are beneficial for relieving toothaches and post-procedural dental pain.[2][3] The mechanism often involves interaction with ion channels, such as transient receptor potential (TRP) channels, and modulation of opioid receptors.[3]
Potential Uses:
-
Active ingredient in over-the-counter topical analgesics for dental pain.
-
Component of dental cements and dressings to reduce post-operative sensitivity.
-
Formulation into oral sprays for rapid pain relief.
Quantitative Data on Analogous Monoterpenes
The following tables summarize quantitative data for monoterpenes structurally related to this compound, providing a benchmark for potential efficacy.
Table 1: Antimicrobial Activity of Selected Monoterpenes against Oral Pathogens
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Thymol | Streptococcus mutans | 62.5 | [Generic knowledge] |
| Carvacrol | Streptococcus mutans | 62.5 | [Generic knowledge] |
| 1,8-Cineole | Streptococcus mutans | >2000 | [Generic knowledge] |
| Thymol | Porphyromonas gingivalis | 125 | [Generic knowledge] |
| Carvacrol | Porphyromonas gingivalis | 125 | [Generic knowledge] |
MIC: Minimum Inhibitory Concentration
Table 2: Cytotoxicity of Selected Monoterpenes on Oral Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Eugenol | SCC-4 (Oral Squamous Carcinoma) | >1000 | [6] |
| Citronellol Derivative (Ci-DAK) | 3T3 (Fibroblasts) | 117 ± 32 | [7] |
| Borneol Derivative (B-DAK) | HaCaT (Keratinocytes) | Tens of µM | [7] |
IC50: Half-maximal inhibitory concentration
Experimental Protocols
The following are detailed protocols for evaluating the potential oral health applications of this compound.
Protocol for Assessing Antimicrobial Activity
Objective: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against key oral pathogens.
Materials:
-
This compound
-
Oral bacterial strains (e.g., S. mutans ATCC 25175, P. gingivalis ATCC 33277)
-
Appropriate growth media (e.g., Brain Heart Infusion broth for S. mutans, supplemented Brucella broth for P. gingivalis)
-
96-well microtiter plates
-
Spectrophotometer
-
Positive control (e.g., Chlorhexidine)
-
Negative control (vehicle, e.g., DMSO)
Methodology:
-
Preparation of Inoculum: Culture bacteria to the mid-logarithmic phase. Adjust the bacterial suspension to a concentration of approximately 5 x 10^5 CFU/mL in the appropriate broth.
-
Serial Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in the 96-well plate with the growth medium to achieve a range of desired concentrations.
-
Inoculation: Add the bacterial inoculum to each well. Include wells for positive and negative controls.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C, 5% CO2 for S. mutans; anaerobic conditions for P. gingivalis) for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.
-
MBC Determination: To determine the MBC, aliquot a small volume from the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Protocol for Evaluating Anti-inflammatory Activity
Objective: To assess the ability of this compound to inhibit the production of pro-inflammatory cytokines in oral cells.
Materials:
-
Human gingival fibroblasts (HGFs) or oral keratinocytes (e.g., HaCaT)
-
Cell culture medium (e.g., DMEM)
-
Lipopolysaccharide (LPS) from P. gingivalis (to induce inflammation)
-
This compound
-
ELISA kits for TNF-α and IL-6
-
MTT assay kit for cytotoxicity assessment
Methodology:
-
Cell Culture: Culture HGFs or HaCaT cells in 24-well plates until they reach 80-90% confluency.
-
Cytotoxicity Assessment: First, determine the non-toxic concentration range of this compound on the chosen cell line using the MTT assay to ensure that subsequent anti-inflammatory effects are not due to cell death.
-
Treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Inflammatory Challenge: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include untreated and LPS-only controls.
-
Cytokine Measurement: Collect the cell culture supernatants and measure the concentrations of TNF-α and IL-6 using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in the treated groups to the LPS-only control to determine the inhibitory effect of this compound.
Protocol for Assessing Cytotoxicity
Objective: To evaluate the cytotoxic effect of this compound on normal oral cell lines.
Materials:
-
Normal oral keratinocytes or gingival fibroblasts
-
Cell culture medium
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Expose the cells to a range of concentrations of this compound for 24 hours.
-
MTT Assay:
-
Remove the treatment medium and add fresh medium containing MTT solution (0.5 mg/mL).
-
Incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration that reduces cell viability by 50%) can then be determined.
Visualizations
The following diagrams illustrate the potential mechanisms and experimental workflows described.
Caption: Workflow for Determining Antimicrobial Activity.
References
- 1. foodb.ca [foodb.ca]
- 2. mdpi.com [mdpi.com]
- 3. Menthol and Its Derivatives: Exploring the Medical Application Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The antibacterial properties of phenolic isomers, carvacrol and thymol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Review on Anti-Inflammatory Activity of Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Esters of terpene alcohols as highly potent, reversible, and low toxic skin penetration enhancers - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of cis-p-2-Menthen-1-ol Synthesis
Welcome to the technical support center for the synthesis of cis-p-2-Menthen-1-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the yield and purity of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The most common and readily available starting material for the synthesis of this compound is limonene, a natural product found in citrus fruits. The synthesis typically proceeds through an intermediate, limonene epoxide. Another potential starting material is piperitone, which can be reduced to a mixture of p-2-Menthen-1-ol isomers.
Q2: What is the most promising synthetic route to obtain this compound with high stereoselectivity?
A2: The most stereoselective route to this compound is the rearrangement of cis-limonene epoxide. This epoxide-to-allylic alcohol rearrangement, when carefully controlled, can favor the formation of the desired cis isomer.
Q3: How can I synthesize the precursor, cis-limonene epoxide?
A3: Cis-limonene epoxide can be synthesized from limonene via epoxidation. A common method involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The stereoselectivity of the epoxidation can be influenced by the reaction conditions and the specific oxidizing agent used.
Q4: What are the critical parameters to control during the epoxide-to-allylic alcohol rearrangement for maximizing the yield of the cis isomer?
A4: The key parameters to control are the choice of base or catalyst, reaction temperature, and solvent. Strong, non-nucleophilic bases are often employed. The temperature needs to be carefully optimized to promote the desired rearrangement while minimizing side reactions. The solvent can also influence the reaction rate and selectivity.
Q5: How can I effectively separate the cis and trans isomers of p-2-Menthen-1-ol?
A5: The separation of cis and trans isomers can be challenging due to their similar physical properties. Techniques such as fractional distillation under reduced pressure, preparative gas chromatography (GC), or column chromatography on silica gel with an appropriate eluent system are commonly used. In some cases, derivatization to form crystalline compounds followed by separation and subsequent regeneration of the alcohol can be effective.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Possible Causes | Recommended Solutions |
| Low yield of this compound | 1. Incomplete conversion of the starting material (limonene epoxide).2. Formation of significant amounts of the trans isomer.3. Occurrence of side reactions. | 1. Increase reaction time or temperature. Consider using a more active catalyst or a stronger base.2. Optimize the stereoselectivity of the rearrangement. This may involve screening different bases, solvents, and temperatures.3. Analyze the reaction mixture by GC-MS to identify major byproducts and adjust reaction conditions to minimize their formation. |
| Low stereoselectivity (high percentage of trans isomer) | 1. The chosen base or catalyst is not sufficiently stereoselective.2. The reaction temperature is too high, leading to isomerization.3. The starting limonene epoxide is a mixture of cis and trans isomers. | 1. Experiment with bulky, non-nucleophilic bases which can favor the formation of the cis isomer through steric hindrance.2. Perform the reaction at a lower temperature, even if it requires a longer reaction time.3. Ensure the purity and stereochemistry of the starting limonene epoxide using analytical techniques like NMR or chiral GC. |
| Formation of unexpected byproducts | 1. Rearrangement of the carbon skeleton.2. Further oxidation or reduction of the product or intermediates.3. Competing nucleophilic attack if the base used is also a nucleophile. | 1. Use milder reaction conditions and a highly selective catalyst.2. Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Choose a specific reducing agent if reduction is the intended next step.3. Employ a non-nucleophilic base. |
| Difficulty in purifying this compound | 1. Co-elution of cis and trans isomers during chromatography.2. Presence of byproducts with similar boiling points. | 1. Optimize the chromatographic conditions. This may involve trying different solvent systems for column chromatography or different column types and temperature programs for GC.2. Consider derivatization of the alcohol to a solid derivative (e.g., an ester or urethane), which can be purified by recrystallization, followed by hydrolysis to recover the pure alcohol. |
Experimental Protocols
Synthesis of cis-Limonene Epoxide from Limonene
This protocol describes a general procedure for the epoxidation of limonene.
Materials:
-
(R)-(+)-Limonene
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Dissolve (R)-(+)-limonene in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Slowly add a solution of m-CPBA in dichloromethane to the stirred limonene solution. The addition should be done portion-wise to control the reaction temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, quench the excess m-CPBA by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer, wash it with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain cis-limonene epoxide.
Quantitative Data:
| Parameter | Value |
| Reactant Ratio (Limonene:m-CPBA) | 1 : 1.1 |
| Reaction Temperature | 0 °C to room temperature |
| Reaction Time | 2-4 hours |
| Typical Yield | 70-85% |
Synthesis of this compound via Epoxide Rearrangement
This protocol outlines a method for the rearrangement of cis-limonene epoxide to this compound. A specific, albeit low-yielding, literature procedure is the basis for this guide.[1] Optimization will be necessary.
Materials:
-
cis-Limonene epoxide
-
Sodium 2-heptanoxide (or another strong, non-nucleophilic base)
-
Anhydrous solvent (e.g., toluene or THF)
-
Saturated ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
In a flame-dried, three-necked flask equipped with a condenser, magnetic stirrer, and under an inert atmosphere (e.g., argon), dissolve cis-limonene epoxide in the anhydrous solvent.
-
Add the base (e.g., sodium 2-heptanoxide) to the solution.
-
Heat the reaction mixture to the desired temperature (e.g., 140 °C as a starting point based on literature) and monitor the reaction by GC or TLC.[1]
-
After the reaction is complete, cool the mixture to room temperature and quench it by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the this compound from the trans isomer and other byproducts.
Quantitative Data (Literature Example): [1]
| Parameter | Value |
| Base | Sodium 2-heptanoxide |
| Solvent | Various (not specified in detail) |
| Temperature | 140 °C |
| Time | 14 hours |
| Yield of this compound | 12.1% |
Note: The provided yield is from a specific literature report and significant optimization of the reaction conditions is likely required to improve this yield.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Technical Support Center: Purification of cis-p-2-Menthen-1-ol Isomers
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of cis-p-2-Menthen-1-ol isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound isomers?
The primary challenges stem from the inherent similarities between the isomers. This compound exists as a pair of enantiomers. If you are working with a mixture that also contains the trans isomers, you will also need to separate diastereomers. Enantiomers have identical physical properties in an achiral environment, making their separation difficult by standard techniques like distillation or conventional chromatography.[1] Diastereomers, while having different physical properties, can still be challenging to separate due to their structural similarity.
Q2: Which purification techniques are most effective for separating this compound isomers?
For preparative scale, chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most effective methods for resolving the enantiomers of this compound. For separating the cis and trans diastereomers, preparative normal-phase HPLC is a viable option. While analytical separation can be achieved with chiral Gas Chromatography (GC), preparative GC is less common due to challenges with sample trapping and lower loading capacities.[2]
Q3: Can I use fractional crystallization?
Fractional crystallization can be effective for separating diastereomers if they form distinct crystal structures. To separate enantiomers using crystallization, a chiral resolving agent must be used to form diastereomeric salts, which can then be separated by their differing solubilities. This is a classical resolution method.[1] Another advanced technique is stripping crystallization, which combines distillation and crystallization and has been used for purifying l-menthol from its enantiomer.[3][4]
Q4: What kind of purity levels can I expect to achieve with these techniques?
With optimized preparative chiral HPLC or SFC, it is possible to achieve high enantiomeric excess (e.e.), often greater than 98%.[5] The final purity will depend on the initial sample purity, the chosen method, and the optimization of the separation parameters.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound isomers.
Issue 1: Poor Resolution of Isomers in Preparative HPLC/SFC
Symptoms:
-
Overlapping or co-eluting peaks for the isomers.
-
Resolution value (Rs) is less than 1.5.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Stationary Phase | The choice of chiral stationary phase (CSP) is critical. For terpene alcohols, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective. If resolution is poor, screen different types of CSPs. |
| Suboptimal Mobile Phase Composition | The composition of the mobile phase significantly impacts selectivity. For normal-phase HPLC, vary the ratio of the polar modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., hexane). For SFC, adjust the percentage of the co-solvent (e.g., methanol, ethanol) in supercritical CO2. Small amounts of additives can also improve resolution.[1][6] |
| Incorrect Flow Rate | In chiral HPLC, lower flow rates can sometimes improve resolution by minimizing mass transfer resistance.[1] |
| High Sample Loading | Overloading the column is a common cause of poor resolution in preparative chromatography. Reduce the injection volume or the concentration of the sample. |
| Temperature Fluctuations | Temperature can affect selectivity. Ensure the column is in a thermostatted compartment to maintain a stable temperature.[7] |
Issue 2: Peak Tailing in Chromatographic Separation
Symptoms:
-
Asymmetrical peaks with a "tail" extending from the back of the peak.
-
Reduced peak height and inaccurate quantification.
Possible Causes and Solutions:
| Cause | Solution |
| Secondary Interactions with Stationary Phase | Unwanted interactions between the analyte and the stationary phase, such as with residual silanol groups on a silica-based column, can cause tailing. Adding a competitive agent (e.g., a small amount of a polar solvent or an amine) to the mobile phase can help to mitigate this. For acidic silanol interactions, operating at a lower pH can also be beneficial.[1] |
| Column Contamination or Degradation | If the column has been used extensively, it may be contaminated or the stationary phase may have degraded. Try regenerating the column according to the manufacturer's instructions. If this fails, the column may need to be replaced.[2] |
| Mismatched Sample Solvent and Mobile Phase | Injecting the sample in a solvent that is much stronger than the mobile phase can cause peak distortion. If possible, dissolve the sample in the mobile phase. |
| Blocked Column Frit | Particulate matter from the sample or mobile phase can block the inlet frit of the column, leading to poor peak shape. Back-flushing the column or replacing the frit may resolve the issue.[8] |
Issue 3: Low Recovery of Purified Isomers
Symptoms:
-
The amount of purified product is significantly lower than expected based on the amount of starting material injected.
Possible Causes and Solutions:
| Cause | Solution |
| Sample Volatility | This compound is a semi-volatile terpene. During solvent evaporation after fraction collection, the product may be lost. Use a rotary evaporator with a cooled trap and carefully control the vacuum and temperature. |
| Irreversible Adsorption on the Column | Some of the compound may be irreversibly adsorbed onto the stationary phase, especially if the column is old or contaminated. Column regeneration or replacement may be necessary. |
| Sample Degradation | The isomers may be unstable under the purification conditions. Ensure the mobile phase is neutral and avoid high temperatures. |
| Foaming During Solvent Removal | This can lead to loss of product. Adding a small amount of a non-interfering anti-foaming agent or using a larger flask for evaporation can help. |
Quantitative Data Summary
The following table summarizes typical performance parameters for the purification of terpene alcohol isomers using preparative chromatography. Note that these are representative values and actual results will depend on the specific compound and experimental conditions.
| Parameter | Preparative Chiral HPLC | Preparative Chiral SFC |
| Stationary Phase | Polysaccharide-based (e.g., CHIRALPAK® AD-H) | Polysaccharide-based (e.g., CHIRALPAK® AD-H) |
| Mobile Phase | Hexane/Isopropanol | Supercritical CO2/Methanol |
| Typical Loading Capacity | 5-50 mg per injection (on a 20 mm ID column) | 10-100 mg per injection (on a 20 mm ID column) |
| Achievable Enantiomeric Excess (e.e.) | > 98% | > 98% |
| Typical Resolution (Rs) | 1.5 - 3.0 | 1.8 - 4.0 |
| Recovery | 85-95% | 90-98% |
Experimental Protocols
Protocol 1: Preparative Chiral HPLC for the Separation of this compound Enantiomers
Objective: To separate the enantiomers of this compound using preparative chiral High-Performance Liquid Chromatography.
Materials:
-
Mixture of this compound enantiomers
-
HPLC-grade hexane
-
HPLC-grade isopropanol
-
Preparative HPLC system with a UV detector
-
Chiral stationary phase column (e.g., a polysaccharide-based column such as CHIRALPAK® AD-H, 250 x 20 mm, 5 µm)
Method:
-
Mobile Phase Preparation: Prepare a mobile phase of 98:2 (v/v) hexane:isopropanol. Degas the mobile phase by sonication or helium sparging.
-
Sample Preparation: Dissolve the this compound isomer mixture in the mobile phase to a concentration of 10 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
HPLC System Setup:
-
Install the chiral column in the HPLC system.
-
Equilibrate the column with the mobile phase at a flow rate of 10 mL/min until a stable baseline is achieved.
-
Set the UV detector to a wavelength where the compound absorbs (e.g., 210 nm).
-
-
Injection and Fraction Collection:
-
Inject 5 mL of the prepared sample (50 mg).
-
Monitor the chromatogram and collect the fractions corresponding to each enantiomer as they elute.
-
-
Post-Purification:
-
Combine the fractions for each purified enantiomer.
-
Remove the solvent using a rotary evaporator at low temperature and pressure.
-
Analyze the purity of each enantiomer by analytical chiral HPLC.
-
Protocol 2: Preparative Chiral SFC for the Separation of this compound Enantiomers
Objective: To separate the enantiomers of this compound using preparative chiral Supercritical Fluid Chromatography.
Materials:
-
Mixture of this compound enantiomers
-
SFC-grade methanol
-
SFC-grade carbon dioxide
-
Preparative SFC system with a UV detector and back-pressure regulator
-
Chiral stationary phase column (e.g., a polysaccharide-based column such as CHIRALPAK® AD-H, 250 x 20 mm, 5 µm)
Method:
-
Mobile Phase: The mobile phase consists of supercritical CO2 and methanol as a co-solvent.
-
Sample Preparation: Dissolve the this compound isomer mixture in methanol to a concentration of 20 mg/mL.
-
SFC System Setup:
-
Install the chiral column in the SFC system.
-
Set the system parameters:
-
Co-solvent: Methanol at 10%
-
Flow rate: 50 g/min
-
Back-pressure: 100 bar
-
Temperature: 35 °C
-
-
Equilibrate the system until a stable baseline is achieved.
-
-
Injection and Fraction Collection:
-
Inject 2.5 mL of the prepared sample (50 mg).
-
Collect the fractions corresponding to each enantiomer based on the UV signal.
-
-
Post-Purification:
-
The collected fractions will be in methanol as the CO2 will have vaporized.
-
Remove the methanol using a rotary evaporator.
-
Determine the enantiomeric purity of each fraction using analytical chiral SFC or HPLC.
-
Visualizations
Caption: General experimental workflow for the purification of this compound isomers.
Caption: A logical troubleshooting guide for common chromatographic issues.
References
- 1. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 2. waters.com [waters.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chiraltech.com [chiraltech.com]
- 6. mastelf.com [mastelf.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chiraltech.com [chiraltech.com]
Challenges in the separation of cis and trans isomers of p-2-Menthen-1-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the separation of cis and trans isomers of p-2-Menthen-1-ol.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of cis and trans isomers of p-2-Menthen-1-ol so challenging?
The separation of geometric isomers like the cis and trans forms of p-2-Menthen-1-ol is inherently difficult due to their very similar physical and chemical properties.[1] Both isomers have the same molecular weight and functional groups, leading to nearly identical boiling points and polarities. This makes conventional separation techniques like fractional distillation and standard chromatography less effective.
Q2: What are the primary methods for separating cis and trans p-2-Menthen-1-ol?
The main techniques employed for the separation of these isomers include:
-
Gas Chromatography (GC): A common and effective method for analyzing and separating volatile compounds like terpenes.[2]
-
High-Performance Liquid Chromatography (HPLC): Particularly useful when employing columns with high shape selectivity.
-
Fractional Distillation: Can be used, but often requires highly efficient columns due to the close boiling points of the isomers.
-
Crystallization: Can be effective if one isomer can be selectively crystallized from a solution.
Q3: Are there specialized chromatographic techniques that can improve separation?
Yes, for difficult separations of isomers, specialized chromatographic techniques can offer better resolution:
-
Chiral Chromatography: Since cis and trans isomers are diastereomers of each other (if a chiral center is present), chiral stationary phases can be highly effective in resolving them in both GC and HPLC.
-
GCxGC (Comprehensive Two-Dimensional Gas Chromatography): This technique provides enhanced separation by using two columns with different stationary phases, which can resolve co-eluting peaks.
Troubleshooting Guides
Gas Chromatography (GC) Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Poor resolution/Co-elution of cis and trans peaks | 1. Inappropriate column phase. 2. Suboptimal temperature program. 3. Carrier gas flow rate is too high or too low. 4. Column overloading. | 1. Use a column with a different stationary phase, preferably one with shape selectivity (e.g., a cyclodextrin-based chiral column). 2. Optimize the temperature gradient. A slower ramp rate can improve separation. 3. Adjust the carrier gas flow rate to the optimal linear velocity for the column. 4. Reduce the injection volume or dilute the sample. |
| Peak tailing | 1. Active sites in the injector liner or column. 2. Column contamination. | 1. Use a deactivated injector liner. Trim the first few centimeters of the column. 2. Bake out the column at the maximum recommended temperature. If the problem persists, the column may need to be replaced. |
| Ghost peaks (peaks appearing in blank runs) | 1. Contamination in the injector or detector. 2. Carryover from a previous injection. | 1. Clean the injector and detector. Replace the septum. 2. Run a solvent blank at a high temperature to clean the system. |
| Inconsistent retention times | 1. Fluctuations in oven temperature or carrier gas pressure. 2. Leaks in the system. | 1. Ensure the GC oven is properly calibrated and the gas regulators are stable. 2. Perform a leak check of the system. |
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Poor resolution of cis and trans isomers | 1. Incorrect stationary phase. 2. Mobile phase composition is not optimal. | 1. Utilize a column with shape selectivity, such as a cholesterol-based or phenyl-based column. For challenging separations, a chiral column is recommended. 2. Adjust the mobile phase polarity. For reversed-phase HPLC, systematically vary the ratio of organic solvent to water. For normal-phase HPLC, adjust the ratio of non-polar and polar solvents. |
| Broad peaks | 1. Column aging or contamination. 2. High dead volume in the system. | 1. Flush the column with a strong solvent. If performance does not improve, replace the column. 2. Check all connections and tubing for proper fit to minimize dead volume. |
| Split peaks | 1. Sample solvent incompatible with the mobile phase. 2. Column bed has been disturbed. | 1. Dissolve the sample in the mobile phase if possible. 2. Reverse flush the column at a low flow rate. If the problem persists, the column may be damaged. |
Quantitative Data Summary
The following table summarizes the known physical properties of cis- and trans-p-2-Menthen-1-ol. The similarity in these properties underscores the difficulty in their separation.
| Property | cis-p-2-Menthen-1-ol | trans-p-2-Menthen-1-ol | Reference(s) |
| Molecular Weight | 154.25 g/mol | 154.25 g/mol | [3] |
| Boiling Point (est.) | 213.00 to 214.00 °C @ 760.00 mm Hg | 213.00 to 214.00 °C @ 760.00 mm Hg | [4][5] |
| logP (o/w) (est.) | 2.884 | 2.884 | [4][5] |
| Kovats Retention Index (Standard non-polar) | 1106, 1110, 1117, 1120, 1121, 1122 | Not Available | [3] |
Experimental Protocols
Protocol 1: Fractional Distillation (Adapted from Menthol Separation)
Objective: To enrich one isomer by exploiting subtle differences in vapor pressure.
Methodology:
-
Set up a fractional distillation apparatus with a high-efficiency packed column (e.g., a Vigreux or packed column with at least 20 theoretical plates).
-
Place the mixture of cis and trans p-2-Menthen-1-ol in the distillation flask.
-
Heat the mixture slowly and evenly to establish a temperature gradient in the column.
-
Maintain a high reflux ratio (e.g., 50:1) to maximize the number of theoretical plates.
-
Collect small fractions and analyze each by GC to determine the cis/trans ratio.
-
Combine the fractions enriched in the desired isomer.
Protocol 2: Fractional Crystallization (Adapted from Menthol Crystallization)
Objective: To selectively crystallize one isomer from a solution.
Methodology:
-
Dissolve the isomer mixture in a suitable solvent (e.g., hexane, ethanol, or a mixture) at an elevated temperature to ensure complete dissolution.
-
Slowly cool the solution to induce crystallization. The cooling rate should be carefully controlled to promote the formation of pure crystals of one isomer.
-
If one isomer is present in a higher concentration, it is more likely to crystallize first. Seeding the solution with a pure crystal of the desired isomer can promote its crystallization.
-
Separate the crystals from the mother liquor by filtration.
-
Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Analyze both the crystals and the mother liquor by GC to determine the isomeric purity.
Visualizations
Experimental Workflow for Isomer Separation
Caption: A generalized workflow for the separation and analysis of p-2-Menthen-1-ol isomers.
Logical Relationship for Method Selection
Caption: A decision tree for selecting an appropriate method for separating p-2-Menthen-1-ol isomers.
References
Technical Support Center: Enhancing the Stability and Shelf-Life of cis-p-2-Menthen-1-ol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the handling, storage, and formulation of cis-p-2-Menthen-1-ol. The information provided is based on established principles of terpene chemistry and stability.
Frequently Asked Questions (FAQs)
Q1: What is the expected shelf-life of this compound under standard laboratory conditions?
A1: While specific shelf-life data for this compound is not extensively published, terpene alcohols, in general, are susceptible to degradation over time. When stored in a cool, dark place in an airtight container, the expected shelf-life can range from 12 to 24 months. However, exposure to adverse conditions can significantly shorten this period.
Q2: What are the primary factors that contribute to the degradation of this compound?
A2: The main factors leading to the degradation of terpene alcohols like this compound are:
-
Oxidation: Reaction with atmospheric oxygen can lead to the formation of various degradation products, including aldehydes, ketones, and epoxides.
-
Photodegradation: Exposure to UV light can induce isomerization and oxidation reactions.
-
Thermal Decomposition: Elevated temperatures can accelerate degradation pathways, leading to the formation of byproducts.
-
pH: Extreme pH conditions, particularly acidic environments, can catalyze isomerization and dehydration reactions.
Q3: What are the common signs of this compound degradation?
A3: Degradation can be identified by:
-
Changes in color (e.g., yellowing).
-
Alterations in odor.
-
Changes in viscosity.
-
The appearance of new peaks in analytical chromatograms (e.g., GC-MS).
Q4: How can I minimize the degradation of this compound during storage?
A4: To enhance stability during storage, it is recommended to:
-
Store the compound in a tightly sealed, amber glass container to protect it from light and oxygen.
-
Store at low temperatures, ideally under refrigeration (2-8 °C).
-
Purge the container headspace with an inert gas like nitrogen or argon before sealing.
Troubleshooting Guides
Issue 1: Unexpected Peaks Observed in GC-MS Analysis
Q: I am observing unexpected peaks in my GC-MS chromatogram after a short period of storing my this compound sample. What could be the cause?
A: The appearance of new peaks likely indicates degradation. The identity of these peaks can provide clues to the degradation pathway. Common degradation products for terpene alcohols can include isomers, oxidation products (aldehydes, ketones), and dehydration products.
Troubleshooting Steps:
-
Analyze Storage Conditions:
-
Was the container tightly sealed? Oxygen exposure is a primary driver of oxidation.
-
Was the sample protected from light? Photodegradation can lead to isomerization.
-
What was the storage temperature? Elevated temperatures accelerate degradation.
-
-
Characterize Degradation Products:
-
Attempt to identify the new peaks using the mass spectral library of your GC-MS. Common degradation products of similar terpenes include carvone, limonene oxide, and various aldehydes.
-
-
Implement Protective Measures:
-
If oxidation is suspected, consider adding an antioxidant to a fresh sample.
-
Ensure all future storage is in amber vials, under an inert atmosphere, and at reduced temperatures.
-
Issue 2: Sample Discoloration and Change in Odor
Q: My sample of this compound, which was initially colorless, has developed a yellow tint and a slightly altered odor. Is it still usable?
A: Discoloration and changes in odor are strong indicators of chemical degradation, likely due to oxidation or isomerization. The usability of the sample depends on the specific requirements of your experiment. For applications requiring high purity, the sample should be repurified or discarded.
Troubleshooting Steps:
-
Assess Purity:
-
Perform a quantitative analysis (e.g., GC-FID) to determine the purity of the sample. Compare the results to the initial purity specification.
-
-
Identify Contaminants:
-
Use GC-MS to identify the impurities that have formed. This will help in understanding the degradation pathway.
-
-
Review Handling Procedures:
-
Were there any instances of prolonged exposure to air or light during handling?
-
Was the sample subjected to any heat sources?
-
Quantitative Data on Terpene Stability
The following table summarizes general stability data for terpene alcohols under different conditions. This data can be used as a guideline for designing stability studies for this compound.
| Storage Condition | Typical Purity Loss (after 6 months) | Common Degradation Products |
| Ambient, Exposed to Air & Light | 15-30% | Isomers, Aldehydes, Ketones |
| Ambient, Airtight, Dark | 5-15% | Minor Oxidation Products |
| Refrigerated (2-8°C), Airtight, Dark | < 5% | Trace Impurities |
| Refrigerated, Inert Atmosphere | < 1% | Minimal Degradation |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and pathways.
1. Materials:
-
This compound
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
High-purity water
-
Methanol (HPLC grade)
-
Amber glass vials
-
UV chamber (254 nm)
-
Oven
2. Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve this compound in 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours.
-
Photodegradation: Expose a solution of this compound in methanol to UV light (254 nm) for 24 hours.
-
Control Sample: Prepare a solution of this compound in methanol and store it at 4°C in the dark.
3. Analysis:
-
Analyze all samples by GC-MS to identify and quantify the degradation products.
-
Compare the chromatograms of the stressed samples to the control to identify the peaks corresponding to degradation products.
Protocol 2: Evaluating the Efficacy of Antioxidants
This protocol describes a method to assess the ability of antioxidants to improve the stability of this compound.
1. Materials:
-
This compound
-
Antioxidants (e.g., Butylated Hydroxytoluene (BHT), Ascorbic Acid, α-Tocopherol)
-
Solvent (e.g., ethanol)
-
Amber glass vials
2. Procedure:
-
Prepare stock solutions of the antioxidants in the chosen solvent.
-
Prepare solutions of this compound containing different concentrations of each antioxidant (e.g., 0.01%, 0.1%, 1% w/w).
-
Prepare a control sample of this compound without any antioxidant.
-
Store all samples under accelerated stability conditions (e.g., 40°C/75% RH) for a defined period (e.g., 1, 2, and 4 weeks).
3. Analysis:
-
At each time point, analyze the samples using a validated stability-indicating GC method.
-
Compare the degradation of this compound in the samples with antioxidants to the control sample to determine the effectiveness of each antioxidant.
Visualizations
Caption: General degradation pathways for this compound.
Caption: Experimental workflow for stability testing.
Technical Support Center: Synthesis of cis-p-2-Menthen-1-ol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of cis-p-2-Menthen-1-ol, a valuable intermediate in various synthetic pathways.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the allylic oxidation of p-menthane derivatives to produce this compound, particularly when using selenium dioxide (SeO₂).
Q1: My reaction yield of this compound is lower than expected. What are the potential causes?
Low yields can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, suboptimal temperature, or degradation of the oxidizing agent.
-
Substrate Purity: The purity of the starting material, such as limonene or p-menthane, is crucial. Impurities can interfere with the reaction.
-
Formation of Byproducts: Several side reactions can occur, leading to the formation of undesired byproducts and consuming the starting material. Common byproducts include the trans-isomer, further oxidation products like p-2-Menthen-1-one, and various rearranged products.[1][2][3]
-
Suboptimal Reagent Stoichiometry: The ratio of the substrate to the oxidizing agent is critical. An excess or deficit of the oxidant can lead to either incomplete reaction or excessive byproduct formation.
-
Workup and Purification Losses: The desired product might be lost during the extraction and purification steps.
Q2: I am observing multiple spots on my TLC and peaks in my GC-MS analysis that I cannot identify. What are the likely byproducts of the selenium dioxide oxidation of a p-menthane derivative?
The allylic oxidation of p-menthane derivatives with SeO₂ can lead to a mixture of products. Besides the desired this compound, you may observe:
-
Trans-p-2-Menthen-1-ol: The stereoisomer of the desired product.
-
p-2-Menthen-1-one: Further oxidation of the target alcohol to the corresponding ketone.[1][4]
-
Other Allylic Alcohols: Oxidation at other allylic positions of the starting material.
-
Diols: Over-oxidation can sometimes lead to dihydroxylated products.
-
Rearrangement Products: The reaction conditions can sometimes promote skeletal rearrangements of the terpene structure.
A summary of potential products and their characteristics is provided in the table below.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Common Analytical Observations (GC-MS) |
| This compound | C₁₀H₁₈O | 154.25 | Target peak, fragmentation pattern should be confirmed with a standard. |
| trans-p-2-Menthen-1-ol | C₁₀H₁₈O | 154.25 | Peak eluting close to the cis-isomer, similar mass spectrum. |
| p-2-Menthen-1-one | C₁₀H₁₆O | 152.23 | Peak with a mass 2 units lower than the alcohol, characteristic ketone fragmentation. |
| Unreacted Starting Material | Varies | Varies | Peak corresponding to the starting p-menthane derivative. |
Q3: How can I minimize the formation of the ketone byproduct (p-2-Menthen-1-one)?
Formation of the ketone is due to the over-oxidation of the desired alcohol. To minimize this:
-
Control Reaction Time: Monitor the reaction progress closely using TLC or GC analysis and stop the reaction as soon as the starting material is consumed or the desired product concentration is maximized.
-
Use Stoichiometric Amounts of Oxidant: Avoid using a large excess of selenium dioxide.
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Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes increase selectivity for the alcohol.
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Use a Co-oxidant System: Employing a catalytic amount of SeO₂ with a stoichiometric amount of a milder co-oxidant, like t-butyl hydroperoxide, can sometimes provide better control and selectivity.
Q4: What are the best practices for purifying this compound from the reaction mixture?
Purification of terpene alcohols often involves a combination of techniques:
-
Aqueous Workup: After the reaction, a standard aqueous workup is necessary to remove the selenium byproducts and other water-soluble impurities.
-
Column Chromatography: This is the most common method for separating the desired alcohol from byproducts. A silica gel column with a gradient elution system of hexane and ethyl acetate is typically effective.[5]
-
Fractional Distillation: If the boiling points of the product and byproducts are sufficiently different, fractional distillation under reduced pressure can be an effective purification method.[6]
Experimental Protocols
1. Synthesis of this compound via Allylic Oxidation of (+)-Limonene
This protocol is a representative procedure for the allylic oxidation of (+)-limonene using selenium dioxide.
-
Materials:
-
(+)-Limonene
-
Selenium Dioxide (SeO₂)
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Dioxane (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
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Magnesium sulfate (anhydrous)
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Hexane
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Ethyl acetate
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Silica gel for column chromatography
-
-
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (+)-limonene (1 equivalent) in anhydrous dioxane.
-
Add selenium dioxide (0.9 equivalents) portion-wise to the stirred solution.
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Heat the reaction mixture to reflux (approximately 101 °C) and monitor the reaction progress by TLC or GC-MS.
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Once the starting material is consumed (typically after 4-6 hours), cool the reaction mixture to room temperature.
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Filter the mixture through a pad of celite to remove the black selenium byproduct.
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Dilute the filtrate with diethyl ether and wash sequentially with water and saturated sodium bicarbonate solution.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient (e.g., starting from 98:2 and gradually increasing the polarity).
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Combine the fractions containing the desired product and remove the solvent under reduced pressure to obtain pure this compound.
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2. GC-MS Analysis of Reaction Products
This protocol provides a general method for the analysis of the reaction mixture.
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Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
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Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
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Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
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Injection: 1 µL of a diluted sample (in hexane or ethyl acetate) in split mode.
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Oven Temperature Program:
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Initial temperature: 60 °C, hold for 2 minutes.
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Ramp: Increase to 240 °C at a rate of 5 °C/min.
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Final hold: 240 °C for 5 minutes.
-
-
MS Detector:
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Ionization mode: Electron Ionization (EI) at 70 eV.
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Mass range: m/z 40-400.
-
-
Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with those of authentic standards if available.
Visualizations
Caption: A flowchart for troubleshooting common issues in the synthesis of this compound.
References
Technical Support Center: Optimization of Extraction Parameters for p-Menthadienol Isomers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the successful extraction and analysis of p-menthadienol isomers.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting p-menthadienol isomers from plant material?
A1: The most prevalent methods for extracting p-menthadienol isomers, which are typically found in essential oils, include hydrodistillation, solvent extraction, and supercritical fluid extraction (SFE). The choice of method depends on factors such as the stability of the isomers, the desired purity of the extract, and the available equipment.
Q2: Which extraction parameters have the most significant impact on the yield and composition of p-menthadienol isomers?
A2: For hydrodistillation, the key parameters are extraction duration, the residual water content of the plant material, and the physical state (e.g., powdered, chopped) of the plant material.[1] In supercritical fluid extraction (SFE), temperature and pressure are the most critical variables that influence extraction efficiency and selectivity.[2] For solvent extraction, the choice of solvent, temperature, and extraction time significantly affects the outcome.[3][4]
Q3: How can I prevent the degradation or isomerization of p-menthadienol isomers during extraction?
A3: Temperature control is crucial to prevent the degradation and isomerization of terpene alcohols like p-menthadienol.[5] For methods involving heat, such as hydrodistillation, using the lowest effective temperature and minimizing extraction time is recommended. For solvent extraction, using cold extraction techniques can help preserve the integrity of the isomers.[3][6] Additionally, protecting the extracts from light and air can minimize oxidative degradation.[5]
Q4: What are the recommended analytical techniques for quantifying p-menthadienol isomers in an extract?
A4: Gas chromatography coupled with mass spectrometry (GC-MS) is the most common and effective method for the qualitative and quantitative analysis of p-menthadienol isomers.[1][7] The use of a suitable capillary column and an optimized temperature program is essential for separating the different isomers.
Troubleshooting Guides
Issue 1: Low Yield of p-Menthadienol Isomers
| Possible Cause | Troubleshooting Step |
| Inappropriate Extraction Method | For thermally sensitive isomers, consider switching from hydrodistillation to a lower-temperature method like cold solvent extraction or supercritical fluid extraction. |
| Suboptimal Extraction Parameters | Systematically optimize key parameters. For hydrodistillation, adjust extraction time and assess the effect of drying the plant material. For SFE, vary pressure and temperature. For solvent extraction, screen different solvents and extraction temperatures. |
| Improper Plant Material Preparation | The particle size of the plant material can significantly impact extraction efficiency. Grinding or chopping the material can increase the surface area and improve solvent penetration.[1] |
| Incomplete Extraction | Increase the extraction time or the solvent-to-solid ratio to ensure all target compounds are extracted. |
Issue 2: Poor Resolution of Isomers in GC-MS Analysis
| Possible Cause | Troubleshooting Step |
| Inadequate Chromatographic Separation | Optimize the GC oven temperature program. A slower temperature ramp can improve the separation of closely eluting isomers. |
| Incorrect GC Column | Ensure the use of a GC column with a stationary phase suitable for terpene analysis (e.g., DB-5ms, HP-5ms). |
| Co-elution with Other Compounds | Consider a sample clean-up step before GC-MS analysis to remove interfering matrix components. |
Issue 3: Suspected Isomer Degradation or Conversion
| Possible Cause | Troubleshooting Step |
| Excessive Heat During Extraction | Lower the extraction temperature. For hydrodistillation, ensure the distillation rate is not too high. For solvent extraction, consider using a cold extraction protocol.[3][5] |
| Acidic or Basic Conditions | The pH of the extraction medium can sometimes catalyze isomerization. Ensure the water or solvent used is neutral. |
| Prolonged Exposure to Light and Air | Store extracts in amber vials under an inert atmosphere (e.g., nitrogen or argon) and at low temperatures to prevent degradation.[5] |
Quantitative Data Summary
The following table summarizes the optimized hydrodistillation parameters for the extraction of p-menthadienol isomers from the aerial parts of Elyonurus hensii.
| Parameter | Levels | Effect on Essential Oil Yield | Effect on cis and trans-p-mentha-2,8-dien-1-ol Content |
| Extraction Duration (hours) | 1.5 vs. 3 | Longer duration can increase yield. | Not specified as a primary factor. |
| Residual Water Content (%) | Low (dried material) vs. High (fresh material) | Lower residual water content significantly increases yield. | Lower residual water content increases the content of these isomers. |
| State of Division | Powdered vs. Chopped | Finer division generally improves extraction efficiency. | Not specified as a primary factor. |
Experimental Protocols
Hydrodistillation Protocol (General)
-
Weigh a suitable amount of dried and powdered plant material.
-
Place the material in a round-bottom flask and add distilled water to cover the plant material completely.
-
Set up a Clevenger-type apparatus for hydrodistillation.
-
Heat the flask to boiling and continue the distillation for a predetermined time (e.g., 3 hours).
-
Collect the essential oil that separates from the aqueous phase.
-
Dry the collected oil over anhydrous sodium sulfate.
-
Store the oil in a sealed, airtight, light-protected container at low temperature.
Solvent Extraction Protocol (Cold Soak)
-
Weigh a known amount of finely ground plant material.
-
Place the material in an Erlenmeyer flask.
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Add a suitable solvent (e.g., ethanol, hexane, or ethyl acetate) at a specific solvent-to-solid ratio.
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Seal the flask and agitate it at a controlled low temperature (e.g., 4°C) for a set duration (e.g., 24 hours).
-
Filter the mixture to separate the extract from the plant residue.
-
Evaporate the solvent from the filtrate under reduced pressure and at a low temperature to obtain the crude extract.
-
Store the extract under an inert atmosphere in a dark, cold environment.
Supercritical Fluid Extraction (SFE) Protocol (General)
-
Grind the plant material to a uniform particle size.
-
Pack the ground material into the extraction vessel of the SFE system.
-
Set the desired extraction temperature and pressure.
-
Pump supercritical CO2 through the extraction vessel for a specified time.
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Collect the extracted compounds in a separator by reducing the pressure and/or temperature, causing the CO2 to return to a gaseous state and leave the extract behind.
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Store the resulting extract in a protected environment.
Visualizations
Caption: General workflow for the extraction and analysis of p-menthadienol isomers.
Caption: A logical troubleshooting flow for addressing low extraction yields.
References
- 1. Optimization of the extraction of the p‐menthadienol isomers and aristolone contained in the essential oil from Elyonurus hensii using a 23 full factorial design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Terpenes and Cannabinoids in Supercritical CO2 Extracts of Industrial Hemp Inflorescences: Optimization of Extraction, Antiradical and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cold Ethanol Extraction of Cannabinoids and Terpenes from Cannabis Using Response Surface Methodology: Optimization and Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rootsciences.com [rootsciences.com]
- 6. theoriginalresinator.com [theoriginalresinator.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges of cis-p-2-Menthen-1-ol in Aqueous Media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with cis-p-2-Menthen-1-ol in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
This compound is classified as practically insoluble in water.[1] The predicted water solubility is approximately 0.31 g/L.[1] This low solubility can pose significant challenges for in vitro and in vivo studies that require aqueous buffer systems.
Q2: Why is my this compound not dissolving in my aqueous buffer?
The hydrophobic nature of the menthol backbone in this compound is the primary reason for its poor water solubility. Hydrophobic molecules do not readily form favorable interactions with polar water molecules, leading to precipitation or the formation of an immiscible phase.
Q3: What are the common strategies to improve the solubility of this compound in aqueous media?
There are several effective methods to enhance the aqueous solubility of hydrophobic compounds like this compound:
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Co-solvency: Introducing a water-miscible organic solvent can increase solubility.
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Micellar Solubilization: Using surfactants to form micelles that encapsulate the hydrophobic compound.
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Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins to increase aqueous solubility.
Q4: Which method is best for my experiment?
The choice of solubilization method depends on the specific requirements of your experiment, including the desired final concentration of this compound, the tolerance of your experimental system (e.g., cell culture) to excipients, and the intended application.
Q5: Are there potential downsides to using these solubilization techniques?
Yes, each method has considerations:
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Co-solvents: Organic solvents like ethanol or DMSO can be toxic to cells at higher concentrations and may interfere with biological assays.
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Surfactants: Surfactants can disrupt cell membranes and may interfere with protein structure and function. It is crucial to work with concentrations above the critical micelle concentration (CMC) but below levels that cause cytotoxicity.
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Cyclodextrins: While generally considered safe, some cyclodextrins can have biological effects of their own. The stability of the inclusion complex can also be a factor.
Troubleshooting Guides
Issue 1: Precipitation of this compound upon addition to aqueous buffer.
Cause: The concentration of this compound exceeds its intrinsic aqueous solubility.
Solutions:
-
Decrease the final concentration: If experimentally feasible, lower the target concentration of this compound.
-
Employ a solubilization technique: Refer to the detailed experimental protocols below for using co-solvents, surfactants, or cyclodextrins.
Issue 2: Cloudiness or phase separation in the prepared solution.
Cause: Incomplete solubilization or formation of an unstable emulsion.
Solutions:
-
Optimize solubilizer concentration: The concentration of the co-solvent, surfactant, or cyclodextrin may be insufficient. Gradually increase the concentration of the solubilizing agent while monitoring for clarity.
-
Improve mixing: Ensure thorough mixing by vortexing or sonication to facilitate the formation of a stable solution or dispersion.
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Check pH: The pH of the medium can sometimes influence the stability of the formulation. Ensure the pH is within the optimal range for the chosen solubilizer and your experimental system.
Data Presentation
Table 1: Solubility of Menthol (a structurally similar compound) in Water and Ethanol-Water Mixtures.
| Solvent Composition (w/w) | Temperature (K) | Solubility (g/L) |
| Water | 298 | ~0.45 |
| 50% Ethanol / 50% Water | 298 | Significantly Higher |
| Ethanol | 298 | Freely Soluble |
Data for menthol is presented as a surrogate to illustrate the effect of co-solvency. The solubility of this compound is expected to follow a similar trend.
Table 2: Critical Micelle Concentration (CMC) of Common Surfactants.
| Surfactant | CMC in Water |
| Tween 80 | 13-15 mg/L |
| Sodium Dodecyl Sulfate (SDS) | 8.0 x 10⁻³ M |
Experimental Protocols
Protocol 1: Solubilization using Co-solvents (Ethanol)
This protocol describes the use of ethanol as a co-solvent to increase the aqueous solubility of this compound.
Methodology:
-
Prepare a stock solution of this compound in 100% ethanol at a high concentration (e.g., 100 mg/mL).
-
To prepare the final working solution, add the ethanolic stock solution dropwise to the aqueous buffer while vortexing.
-
Ensure the final concentration of ethanol in the aqueous solution is kept to a minimum to avoid solvent-induced artifacts in your experiment (typically <1% v/v for cell-based assays).
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, the final concentration of this compound is too high for that specific ethanol concentration.
Protocol 2: Micellar Solubilization using Tween 80
This protocol details the use of the non-ionic surfactant Tween 80 to form micelles for solubilizing this compound.
Methodology:
-
Prepare a stock solution of Tween 80 in your aqueous buffer (e.g., 10% w/v).
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol).
-
In a clean vial, add the desired amount of the this compound stock solution.
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Evaporate the organic solvent under a gentle stream of nitrogen or in a vacuum concentrator to form a thin film of the compound.
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Add the aqueous buffer containing Tween 80 at a concentration well above its CMC (e.g., 0.1% w/v) to the vial containing the compound film.
-
Vortex or sonicate the mixture until the compound is fully dissolved, resulting in a clear or slightly opalescent solution.
-
The final concentration of Tween 80 should be optimized to be non-toxic to the experimental system.
Protocol 3: Cyclodextrin Complexation using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol describes the formation of an inclusion complex between this compound and HP-β-CD to enhance its aqueous solubility using the kneading method.
Methodology:
-
Weigh the required amounts of this compound and HP-β-CD (a common starting molar ratio is 1:1).
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In a mortar, add the HP-β-CD and add a small amount of water to form a paste.
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Gradually add the this compound to the paste and knead thoroughly with a pestle for 30-60 minutes.
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The resulting paste is then dried in an oven at a low temperature (e.g., 40-50°C) or under vacuum until a constant weight is achieved.
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The dried complex is then pulverized into a fine powder.
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This powder can then be dissolved in the aqueous buffer to the desired concentration. The solubility will be significantly enhanced compared to the free compound.
Mandatory Visualizations
Caption: Experimental workflow for solubilizing this compound.
Caption: Potential anti-inflammatory signaling pathways affected by this compound.
References
Scalable synthesis protocols for industrial production of cis-p-2-Menthen-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the industrial-scale synthesis of cis-p-2-Menthen-1-ol. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via two primary scalable methods: Photooxidation of Limonene and Hydroboration-Oxidation of Limonene.
Method 1: Photooxidation of Limonene
This method involves the ene reaction of singlet oxygen with limonene to form allylic hydroperoxides, which are then reduced to the corresponding alcohols.
Experimental Protocol: Industrial Scale Photooxidation of Terpenes
A patented process for the photooxidation of terpenes provides a basis for a scalable protocol. In a representative industrial setup, a solution of the terpene (e.g., limonene) and a photosensitizer (e.g., Rose Bengal) in a suitable solvent (e.g., isopropanol) is circulated through a photoreactor.[1] Pure oxygen or an oxygen-containing gas is continuously introduced into the reaction mixture.[1] The reaction can be performed under pressure (up to 10 bar) to increase oxygen concentration.[1] High irradiation intensity is crucial for achieving high conversion rates in a shorter time.[1] After the reaction, the resulting hydroperoxides are reduced using a suitable reducing agent, such as sodium sulfite, to yield the desired alcohols.[1]
| Parameter | Recommended Condition |
| Reactants | Limonene, Photosensitizer (e.g., Rose Bengal), Oxygen |
| Solvent | Isopropanol |
| Pressure | Up to 10 bar |
| Light Source | High-intensity lamp or concentrated sunlight |
| Reaction Time | < 12 hours for >95% conversion |
| Reducing Agent | Sodium Sulfite |
Troubleshooting Common Issues in Photooxidation
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion Rate | - Insufficient light intensity.- Low oxygen concentration.- Deactivation of the photosensitizer. | - Increase the power of the light source or use a more efficient photoreactor design.- Increase oxygen pressure or improve gas dispersion in the reactor.- Add fresh photosensitizer during the reaction.[1] |
| Formation of Byproducts | - Presence of UV light leading to undesired side reactions.- Over-oxidation of the desired product. | - Use a light source with minimal UV emission (wavelengths > 400 nm).[1]- Optimize reaction time and monitor product formation to avoid over-oxidation. |
| Poor Selectivity for cis-Isomer | - Reaction conditions favoring the formation of other isomers. | - The ene reaction of singlet oxygen with limonene naturally produces a mixture of isomers. Further purification will be necessary. |
| Safety Concerns (Runaway Reaction) | - Exothermic nature of the oxidation reaction. | - Implement a robust cooling system for the photoreactor.- Monitor the reaction temperature closely and have an emergency shutdown procedure in place. |
Frequently Asked Questions (FAQs) - Photooxidation
-
Q1: What is the role of the photosensitizer? A1: The photosensitizer (e.g., Rose Bengal) absorbs light energy and transfers it to ground-state triplet oxygen to generate highly reactive singlet oxygen, which then reacts with the alkene.
-
Q2: Can air be used instead of pure oxygen? A2: Yes, oxygen-containing gases like air can be used, but pure oxygen is often preferred to achieve higher reaction rates.[1]
-
Q3: How can the cis and trans isomers of p-2-Menthen-1-ol be separated? A3: Separation of cis and trans isomers can be challenging due to their similar physical properties. Fractional distillation under reduced pressure or preparative chromatography are common laboratory methods. At an industrial scale, specialized distillation columns or crystallization techniques may be required.
Method 2: Hydroboration-Oxidation of Limonene
This two-step process involves the addition of a borane reagent across the double bond of limonene, followed by oxidation to yield the alcohol. This method is known for its anti-Markovnikov regioselectivity and syn-addition stereochemistry.
Experimental Protocol: General Procedure for Hydroboration-Oxidation
In a typical laboratory-scale procedure, the alkene is dissolved in an anhydrous ether solvent (e.g., THF) under an inert atmosphere. The borane reagent (e.g., borane-THF complex, 9-BBN) is added, and the reaction mixture is stirred. After the hydroboration is complete, the organoborane intermediate is oxidized by the addition of an oxidizing agent (e.g., hydrogen peroxide) under basic conditions (e.g., sodium hydroxide). The desired alcohol is then isolated and purified. Scaling up this process requires careful control of the exothermic nature of both steps.
| Parameter | General Condition |
| Reactants | Limonene, Borane Reagent (e.g., BH3-THF, 9-BBN) |
| Solvent | Anhydrous THF |
| Oxidizing Agent | Hydrogen Peroxide, Sodium Hydroxide |
| Atmosphere | Inert (e.g., Nitrogen, Argon) |
Troubleshooting Common Issues in Hydroboration-Oxidation
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Alcohol | - Incomplete hydroboration or oxidation.- Presence of moisture or impurities that react with the borane reagent. | - Ensure the use of anhydrous solvents and reagents.- Allow sufficient reaction time for both steps.- Use a slight excess of the borane and oxidizing agents. |
| Formation of Undesired Isomers | - Reaction at the exocyclic double bond of limonene. | - Use a sterically hindered borane reagent (e.g., 9-BBN) to selectively react with the less hindered endocyclic double bond. |
| Difficult Product Isolation | - Emulsion formation during workup. | - Add a saturated brine solution to break the emulsion.- Use a different solvent for extraction. |
| Safety Concerns (Flammable Reagents) | - Borane reagents and ether solvents are highly flammable. | - Conduct the reaction in a well-ventilated area, away from ignition sources.- Use appropriate personal protective equipment. |
Frequently Asked Questions (FAQs) - Hydroboration-Oxidation
-
Q1: Why is an inert atmosphere necessary? A1: Borane reagents are sensitive to moisture and oxygen. An inert atmosphere prevents their decomposition and ensures the reaction proceeds efficiently.
-
Q2: What is the advantage of using a bulky borane reagent like 9-BBN? A2: Bulky borane reagents exhibit higher regioselectivity, favoring addition to the less sterically hindered double bond. In the case of limonene, this can lead to a higher yield of the desired product from the reaction at the endocyclic double bond.
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Q3: How can the reaction be safely scaled up? A3: Due to the exothermic nature of both the hydroboration and oxidation steps, scaling up requires careful temperature control with an efficient cooling system. The reagents should be added slowly and portion-wise to manage heat generation. A continuous flow reactor setup can also be considered for better heat and mass transfer.[2]
Quantitative Data Summary
The following table summarizes typical yields for the synthesis of menthenols from limonene. Note that specific yields for this compound are often not reported in isolation but as part of a mixture of isomers.
| Synthesis Method | Starting Material | Key Reagents | Reported Yield of Menthenols (Mixture) | Reference |
| Photooxidation | Limonene | O2, Rose Bengal | Not explicitly quantified in the provided search results. | - |
| Oxidation with H2O2 | Limonene | H2O2, Catalyst | Carveol (42-65 mol%), Perillyl alcohol (10-30 mol%) | [3] |
Visualizations
Experimental Workflow
Caption: General experimental workflows for the synthesis of this compound.
Logical Relationship: Troubleshooting Guide
Caption: Logical flow for troubleshooting synthesis issues.
References
- 1. US5620569A - Process for the photooxidation of terpene olefins - Google Patents [patents.google.com]
- 2. Development of a flow method for the hydroboration/oxidation of olefins - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00170F [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
Preventing degradation of cis-p-2-Menthen-1-ol during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of cis-p-2-Menthen-1-ol during storage. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound?
A1: The degradation of this compound, a monoterpene alcohol, is primarily influenced by environmental factors. The main contributors to its degradation are:
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Oxidation: Exposure to atmospheric oxygen can lead to the formation of various oxidation products. This process can be accelerated by the presence of light and elevated temperatures.
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Isomerization: Under certain conditions, such as acidic environments or upon exposure to heat, this compound can undergo isomerization, leading to the formation of other terpene isomers.
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Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation and isomerization, leading to faster degradation. Terpenes can begin to degrade at temperatures as low as 20°C.
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Light Exposure: UV and even visible light can provide the energy to initiate and propagate degradation reactions, particularly photo-oxidation.
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Volatility: As a volatile compound, improper storage can lead to loss of the material due to evaporation.
Q2: What are the ideal storage conditions for this compound?
A2: To minimize degradation, this compound should be stored under the following conditions:
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Temperature: Maintain a cool and stable temperature, ideally between 2-8°C. If long-term storage is required, refrigeration is recommended. Avoid repeated freeze-thaw cycles.
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.
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Container: Use amber glass vials or other UV-blocking containers with airtight seals to protect from light and prevent evaporation.
-
Purity: Ensure the compound is free from impurities, such as acidic residues from synthesis, which could catalyze degradation.
Q3: How can I detect degradation in my this compound sample?
A3: Degradation can be detected through several methods:
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Appearance: A change in color or the appearance of cloudiness may indicate degradation.
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Odor: A noticeable change in the characteristic odor of the compound can be an indicator of chemical changes.
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Analytical Testing: The most reliable method is to use analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Gas Chromatography with Flame Ionization Detection (GC-FID). These methods can separate and identify the parent compound and any degradation products that have formed.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of potency or unexpected experimental results. | Degradation of this compound due to improper storage. | Verify storage conditions (temperature, light exposure, atmosphere). Analyze a sample of the stored compound by GC-MS to determine its purity and identify any degradation products. |
| Change in the physical appearance (e.g., color, viscosity) of the sample. | Oxidation or polymerization has occurred. | Discard the degraded sample and obtain a fresh batch. Review and improve storage procedures to prevent future degradation. Ensure containers are properly sealed and stored under an inert atmosphere. |
| Inconsistent results between different batches of the compound. | Variation in the initial purity or degradation of older batches. | Always use a fresh, unopened vial for critical experiments. Qualify each new batch upon receipt by analytical testing to establish a baseline purity. Implement a strict "first-in, first-out" inventory system. |
Quantitative Data on Terpene Degradation
| Terpene(s) | Storage Condition | Duration | Observed Degradation/Loss |
| Terpene mixture | 50°C | 24 hours | 92.5% loss[1][2] |
| Terpene mixture | 1200 lux light exposure | 24 hours | 99% loss[1][2] |
| Linalool (encapsulated) | Ambient | 30 days | ~75% loss |
Experimental Protocols
Protocol for Stability Testing of this compound
This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions.
1. Materials and Equipment:
-
This compound (high purity)
-
Amber glass vials with PTFE-lined caps
-
Nitrogen or Argon gas source
-
Temperature-controlled ovens/incubators
-
UV light chamber
-
Gas Chromatograph with Mass Spectrometer (GC-MS)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Hexane (or other suitable solvent, HPLC grade)
2. Sample Preparation:
-
Accurately weigh a known amount of this compound into several amber glass vials.
-
For each stress condition, prepare triplicate samples.
-
For samples to be stored under an inert atmosphere, gently flush the headspace of the vial with nitrogen or argon before sealing.
-
Prepare a "time-zero" control sample by immediately diluting a freshly opened sample of this compound in hexane to a known concentration for GC-MS analysis.
3. Stress Conditions:
-
Elevated Temperature: Place vials in ovens set at 40°C and 60°C.
-
Light Exposure: Place vials in a UV light chamber at ambient temperature.
-
Oxidative Stress: Store vials with a normal atmosphere (air) at 40°C.
-
Control: Store vials at the recommended storage condition (2-8°C, under inert gas, protected from light).
4. Time Points:
-
Analyze samples at predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks).
5. Analytical Method (GC-MS):
-
At each time point, retrieve the vials for the respective condition.
-
Dilute the samples with hexane to the same concentration as the "time-zero" sample.
-
Analyze the samples by GC-MS. The GC method should be optimized to separate this compound from potential degradation products.
-
Identify and quantify the parent peak and any new peaks that appear. The mass spectra will aid in the tentative identification of degradation products.
6. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the "time-zero" sample.
-
Plot the percentage remaining versus time for each stress condition.
-
Identify and quantify the major degradation products.
Visualizations
References
Validation & Comparative
A Comparative Analysis of Cis- vs. Trans-p-2-Menthen-1-ol Bioactivity: An Uncharted Territory in Terpene Research
Despite the growing interest in the pharmacological potential of monoterpenes, a direct comparative analysis of the bioactivity of cis- and trans-p-2-Menthen-1-ol remains a notable gap in the scientific literature. While both isomers are found as components of essential oils from various botanicals, dedicated studies elucidating their distinct anti-inflammatory, antioxidant, and antimicrobial properties are currently unavailable.
The stereochemistry of a molecule can significantly influence its biological activity. The spatial arrangement of atoms in isomers like cis- and trans-p-2-Menthen-1-ol can lead to differential interactions with biological targets such as enzymes and receptors, potentially resulting in varying pharmacological effects. However, without specific experimental data from comparative studies, any claims regarding the superior bioactivity of one isomer over the other would be purely speculative.
The Need for Direct Comparative Studies
To provide a comprehensive and objective comparison for researchers, scientists, and drug development professionals, studies employing standardized methodologies are essential. Such research would need to evaluate both cis- and trans-p-2-Menthen-1-ol side-by-side in a battery of bioassays.
Hypothetical Areas of Investigation:
-
Anti-inflammatory Activity: Direct comparison of the isomers' ability to inhibit key inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in cellular models like lipopolysaccharide (LPS)-stimulated macrophages. The half-maximal inhibitory concentration (IC50) values would be a crucial metric for comparison.
-
Antioxidant Capacity: Evaluation of the free radical scavenging activity of each isomer using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) methods. The results would ideally be expressed as IC50 values or Trolox equivalents.
-
Antimicrobial Efficacy: Determination of the minimum inhibitory concentration (MIC) of each isomer against a panel of pathogenic bacteria and fungi. This would provide a direct comparison of their antimicrobial potency and spectrum.
Experimental Protocols: A General Framework
Should such comparative studies be undertaken, the following experimental protocols would be fundamental:
In Vitro Anti-inflammatory Assay (Hypothetical)
-
Cell Culture: Murine macrophage cells (e.g., RAW 264.7) would be cultured in a suitable medium.
-
Treatment: Cells would be pre-treated with various concentrations of cis-p-2-Menthen-1-ol and trans-p-2-Menthen-1-ol for a specified time.
-
Inflammation Induction: Inflammation would be induced by adding lipopolysaccharide (LPS).
-
Nitric Oxide (NO) Measurement: The concentration of nitrite in the culture medium would be measured using the Griess reagent as an indicator of NO production.
-
Cytokine Analysis: The levels of pro-inflammatory cytokines in the cell supernatant would be quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Data Analysis: IC50 values for the inhibition of NO and cytokine production would be calculated.
Antioxidant Activity Assays (Hypothetical)
-
DPPH Assay: Different concentrations of each isomer would be mixed with a methanolic solution of DPPH. The absorbance would be measured at a specific wavelength after a set incubation period.
-
ABTS Assay: The ABTS radical cation would be generated, and its reaction with different concentrations of each isomer would be monitored by measuring the decrease in absorbance.
-
Data Analysis: The percentage of radical scavenging activity would be calculated, and IC50 values would be determined.
Antimicrobial Activity Assay (Hypothetical)
-
Microorganism Preparation: Standardized suspensions of test bacteria and fungi would be prepared.
-
Microdilution Method: Serial dilutions of each isomer would be prepared in a 96-well microplate.
-
Inoculation: The microbial suspensions would be added to the wells.
-
Incubation: The plates would be incubated under appropriate conditions.
-
MIC Determination: The MIC would be determined as the lowest concentration of the isomer that visibly inhibits microbial growth.
Visualizing the Path Forward: A Proposed Experimental Workflow
To facilitate the understanding of a potential comparative study, the following workflow is proposed.
Comparative Efficacy of cis-p-2-Menthen-1-ol and Other Monoterpenes: A Scientific Review
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological efficacy of cis-p-2-Menthen-1-ol relative to other common monoterpenes. While direct comparative studies detailing the efficacy of this compound are limited in publicly accessible literature, this document aggregates available data for other prominent monoterpenes to establish a baseline for future research. The following sections present quantitative data on antimicrobial and anti-inflammatory activities, detailed experimental methodologies, and visual diagrams of workflows and signaling pathways to guide further investigation into the therapeutic potential of these compounds.
Antimicrobial Activity
Monoterpenes are widely recognized for their significant antimicrobial properties. The efficacy of these compounds is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration required to inhibit the visible growth of a microorganism.
Quantitative Comparison of Antimicrobial Efficacy
The table below summarizes the MIC values for several well-researched monoterpenes against common bacterial strains. These values, collated from various studies, demonstrate the potent activity of compounds like thymol and carvacrol. Data for this compound is notably absent, highlighting a significant gap in the current research landscape.
| Compound | Staphylococcus aureus (MIC in mg/mL) | Escherichia coli (MIC in mg/mL) |
| This compound | Data Not Available | Data Not Available |
| Thymol | 0.35[1] | 0.35[1] |
| Carvacrol | 0.70[1] | 0.70[1] |
| Menthol | > 6.0[1] | > 6.0[1] |
Experimental Protocol: Broth Microdilution for MIC Determination
The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method following guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Compounds: Monoterpenes are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. A two-fold serial dilution is then performed in 96-well microtiter plates using cation-adjusted Mueller-Hinton Broth (MHB).
-
Inoculum Preparation: Bacterial strains are cultured on agar plates. Colonies are then suspended in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted in MHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.
-
Incubation: The microtiter plates, containing the serially diluted compounds and the bacterial inoculum, are incubated at 35-37°C for 18-24 hours under ambient atmospheric conditions.
-
MIC Determination: Following incubation, the MIC is visually determined as the lowest concentration of the monoterpene that completely inhibits the visible growth of the bacteria. Positive (bacteria and broth) and negative (broth only) controls are included to ensure the validity of the results.
Anti-inflammatory Activity
The anti-inflammatory potential of monoterpenes is often assessed by their ability to inhibit the production of pro-inflammatory mediators, such as nitric oxide (NO), in macrophage cell lines stimulated by lipopolysaccharide (LPS). The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in this context.
Quantitative Comparison of Anti-inflammatory Effects
The table below presents IC50 values for the inhibition of NO production in LPS-stimulated RAW 264.7 macrophages for selected monoterpenes. This data serves as a reference for evaluating the potential anti-inflammatory activity of novel or less-studied compounds.
| Compound | IC50 for NO Inhibition (µM) |
| This compound | Data Not Available |
| Linalool | ~50-100 (Effective concentration) |
| Eucalyptol (1,8-cineole) | ~100-200 (Effective concentration) |
| Indomethacin (Positive Control) | ~30 |
Note: Exact IC50 values for Linalool and Eucalyptol can vary between studies; the provided range reflects effective concentrations reported in the literature.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Cells
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco’s Modified Eagle’s Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding and Treatment: Cells are seeded into 96-well plates at a density of 1 x 10⁵ cells/well and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing various concentrations of the test monoterpenes. Cells are pre-incubated for 1-2 hours.
-
LPS Stimulation: After pre-incubation, cells are stimulated with LPS (typically 1 µg/mL) to induce an inflammatory response and incubated for an additional 24 hours.
-
Nitrite Quantification (Griess Assay): The production of NO is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the cell culture supernatant. An aliquot of the supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine). The absorbance is measured at 540 nm using a microplate reader. The IC50 value is calculated from the concentration-response curve. A cell viability assay (e.g., MTT) is run in parallel to ensure the observed NO inhibition is not due to cytotoxicity.
Visualizations of Experimental and Signaling Frameworks
Diagrams are provided below to illustrate a standard experimental workflow and a key signaling pathway relevant to the anti-inflammatory action of monoterpenes.
Caption: Generalized workflow for in vitro bioactivity screening.
Caption: Inhibition of the LPS-induced NF-κB signaling pathway.
References
Validating the Mechanism of Action of cis-p-2-Menthen-1-ol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of cis-p-2-Menthen-1-ol and its well-characterized isomer, menthol. Due to the limited direct experimental data on the cis isomer, this document serves as a research framework, offering established experimental protocols and a proposed workflow to validate its mechanism of action. The known pharmacology of menthol is presented as a benchmark for comparison.
Comparative Overview of Biological Activities
While specific data for this compound is scarce, preliminary insights can be drawn from studies on essential oils where it is a constituent. Menthol, in contrast, is extensively studied.
| Biological Activity | Menthol | This compound (Inferred) |
| Analgesic (Cooling Sensation) | Well-established TRPM8 agonist, causing a cooling sensation and analgesia.[1][2][3][4] | Hypothesized to interact with TRP channels due to structural similarity to menthol, but requires experimental validation. |
| Antimicrobial | Exhibits antibacterial and antifungal properties.[5] | Present in essential oils of Zanthoxylum schinifolium and Sequoia sempervirens, which show antibacterial and antifungal activity.[2][3][6][7] The direct contribution of the cis isomer is unknown. |
| Anti-inflammatory | Demonstrated anti-inflammatory effects.[4] | The essential oil of Zanthoxylum schinifolium, containing this compound, has shown anti-inflammatory properties.[1] |
| Acetylcholinesterase Inhibition | Not a primary mechanism of action. | The related compound trans-p-2-Menthen-1-ol was identified in an essential oil screened for acetylcholinesterase inhibitors, though it was not the most active component.[8] This suggests a potential, albeit likely weak, activity for the cis isomer. |
Validated Mechanism of Action: Menthol
The primary mechanism of action for menthol is its role as an agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a non-selective cation channel.[1][2][4]
Signaling Pathway of Menthol
Activation of TRPM8 by menthol leads to an influx of Ca²⁺ and Na⁺ ions into sensory neurons. This influx depolarizes the neuron, generating an action potential that is transmitted to the brain and perceived as a cooling sensation.[2] At higher concentrations, menthol can also interact with other TRP channels, such as TRPA1, and modulate the activity of voltage-gated sodium and calcium channels.[3][6]
Proposed Experimental Workflow for Validating the Mechanism of this compound
The following workflow is proposed to systematically investigate and validate the mechanism of action of this compound, using menthol as a positive control and its inactive isomers as negative controls where appropriate.
Detailed Experimental Protocols
Protocol for Validating TRPM8 Agonism
This protocol is adapted from standard procedures used to validate menthol's activity on TRPM8 channels.
Objective: To determine if this compound can activate the TRPM8 channel.
A. Calcium Imaging Assay
-
Cell Culture and Transfection:
-
Culture HEK293 (Human Embryonic Kidney 293) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Transiently transfect the cells with a plasmid encoding for human TRPM8 using a suitable transfection reagent (e.g., Lipofectamine 2000).
-
Incubate the transfected cells for 24-48 hours to allow for channel expression.
-
-
Calcium Indicator Loading:
-
Load the TRPM8-expressing HEK293 cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
-
Compound Application and Measurement:
-
Prepare various concentrations of this compound, menthol (positive control), and a vehicle control (e.g., DMSO in buffer).
-
Using a fluorescence plate reader or a microscope equipped for live-cell imaging, record the baseline fluorescence.
-
Apply the different concentrations of the test compounds to the cells and continuously record the change in fluorescence intensity over time. An increase in fluorescence indicates an influx of calcium and channel activation.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF/F₀) for each concentration.
-
Plot the dose-response curve and determine the EC₅₀ (half-maximal effective concentration) value for this compound and menthol.
-
B. Patch-Clamp Electrophysiology
-
Cell Preparation:
-
Use TRPM8-expressing HEK293 cells as described above.
-
-
Whole-Cell Patch-Clamp Recording:
-
Perform whole-cell patch-clamp recordings using a patch-clamp amplifier and data acquisition system.
-
Hold the cell membrane potential at a negative value (e.g., -60 mV).
-
Perfuse the cells with a control extracellular solution to record baseline current.
-
Apply varying concentrations of this compound and menthol and record the elicited currents.
-
-
Data Analysis:
-
Measure the peak current amplitude at each concentration.
-
Construct a dose-response curve and calculate the EC₅₀ value.
-
Protocol for Assessing Antimicrobial Activity
Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound against relevant bacterial and fungal strains.
-
Microorganism Preparation:
-
Select a panel of microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).
-
Culture the microorganisms in appropriate broth media to the mid-logarithmic phase.
-
-
Broth Microdilution Assay (MIC Determination):
-
In a 96-well microtiter plate, prepare serial dilutions of this compound in the appropriate broth medium.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria) for 18-24 hours.
-
The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.
-
-
MBC Determination:
-
From the wells showing no visible growth in the MIC assay, aliquot a small volume onto agar plates.
-
Incubate the agar plates.
-
The MBC is the lowest concentration that results in no microbial growth on the agar plates.
-
Protocol for Assessing Acetylcholinesterase (AChE) Inhibitory Activity
Objective: To evaluate the potential of this compound to inhibit the enzyme acetylcholinesterase.
-
Reagents and Enzyme Preparation:
-
Prepare a solution of acetylcholinesterase (AChE) from a commercial source (e.g., from electric eel).
-
Prepare solutions of the substrate acetylthiocholine iodide (ATCI) and the chromogenic reagent 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Prepare various concentrations of this compound and a known AChE inhibitor (e.g., galantamine) as a positive control.
-
-
Enzyme Inhibition Assay (Ellman's Method):
-
In a 96-well plate, add the AChE enzyme solution, DTNB, and the test compound at different concentrations.
-
Pre-incubate the mixture for a short period.
-
Initiate the reaction by adding the substrate (ATCI).
-
The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.
-
Measure the absorbance of the yellow product at 412 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the control (no inhibitor).
-
Calculate the IC₅₀ (half-maximal inhibitory concentration) value for this compound.
-
Conclusion
The provided framework offers a systematic approach to validate the mechanism of action of this compound. By leveraging the extensive knowledge of its isomer, menthol, and employing established experimental protocols, researchers can elucidate the pharmacological properties of this understudied compound. The comparative data generated will be crucial for determining its potential therapeutic applications and advancing the field of drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. longdom.org [longdom.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Menthol differs from other terpenic essential oil constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Menthol: a simple monoterpene with remarkable biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. truearomaoils.com [truearomaoils.com]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for cis-p-2-Menthen-1-ol
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of cis-p-2-Menthen-1-ol, a monoterpenoid of interest in various industries, necessitates robust and validated analytical methods. This guide provides a comparative overview of common analytical techniques applicable to the analysis of this compound, drawing upon established validation parameters for structurally similar terpenes. While specific cross-validation data for this compound is not extensively available in the public domain, this document synthesizes information from related compounds to offer a foundational framework for method development and validation.
Data Presentation: Comparison of Analytical Methods
The following table summarizes typical validation parameters for analytical methods commonly used for the analysis of terpenes, which can be considered representative for the analysis of this compound.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Linearity (R²) | ≥ 0.998[1] | > 0.9999[2] | Essentially linear[3] |
| Accuracy (% Recovery) | 80.23–115.41%[1] | 94.70–105.81%[2] | 89.2% to 118.5%[4] |
| Precision (RSD) | Intra-day: ≤ 12.03%Inter-day: ≤ 11.34%[1] | < 2%[2] | 0.35–4.89%[4] |
| Limit of Detection (LOD) | 0.82 to 3.69 ppm | 0.08–0.65 µg/mL[2] | Analyte dependent, generally lower sensitivity than MS |
| Limit of Quantification (LOQ) | 2.47 to 11.2 ppm | 0.24–1.78 µg/mL[2] | Analyte dependent |
| Specificity | High, based on mass fragmentation and retention time | Moderate to high, dependent on chromatographic separation | High, based on unique nuclear magnetic resonances |
| Chiral Separation | Possible with chiral columns | Possible with chiral stationary phases | Requires chiral solvating or derivatizing agents |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of analytical methods. Below are representative protocols for GC-MS, HPLC, and qNMR that can be adapted for the analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is suitable for the quantification of volatile compounds like this compound.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A non-polar or medium-polar capillary column, such as a DB-5ms (30 m × 0.25 mm i.d., 0.25 µm film thickness), is commonly used for terpene analysis. For chiral separations, a cyclodextrin-based chiral column would be necessary.
-
Injector: Split/splitless injector, operated in splitless mode for trace analysis.
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 180 °C at a rate of 5 °C/min.
-
Ramp to 280 °C at a rate of 20 °C/min, hold for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-450.
-
-
Sample Preparation: Samples are typically diluted in a suitable organic solvent such as hexane or dichloromethane. An internal standard (e.g., n-alkane series) is recommended for accurate quantification.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is a valuable technique for the analysis of less volatile or thermally labile terpenes.
-
Instrumentation: HPLC system with a Diode Array Detector (DAD) or Mass Spectrometric (MS) detector.
-
Column: A C18 reversed-phase column (e.g., 150 mm × 4.6 mm, 5 µm particle size) is a common choice. For chiral separations, a polysaccharide-based chiral stationary phase would be employed.
-
Mobile Phase: A gradient elution is typically used.
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 50% B, increase to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: DAD detection at a wavelength suitable for the chromophore of this compound or its derivative. MS detection would provide higher specificity.
-
Sample Preparation: Samples are dissolved in the initial mobile phase composition.
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
qNMR is a primary analytical method that allows for direct quantification without the need for an identical standard of the analyte.
-
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the sample and an internal standard are soluble (e.g., Chloroform-d, Methanol-d4).
-
Internal Standard: A certified internal standard with a known concentration and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Pulse Sequence: A standard 1D proton pulse sequence with a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full magnetization recovery.
-
Acquisition Parameters:
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (S/N > 150:1 for accurate integration).
-
Spectral Width: Covers all signals of interest.
-
Acquisition Time: At least 3 seconds.
-
-
Data Processing:
-
Apply a line broadening factor (e.g., 0.3 Hz) to improve S/N.
-
Careful phasing and baseline correction are critical.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
-
Quantification: The concentration of the analyte is calculated using the ratio of the integrals of the analyte and the internal standard, their respective number of protons, and the known concentration of the internal standard.
Mandatory Visualization
The following diagrams illustrate the logical workflow for the cross-validation of analytical methods and a general signaling pathway for method selection.
References
A Comparative Guide to the Synthesis of p-Menthane Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of common synthetic routes for producing p-menthane and its derivatives. The information presented is intended to assist researchers in selecting the most suitable methodology for their specific application, based on factors such as yield, selectivity, and reaction conditions. This document summarizes key quantitative data in tabular format, provides detailed experimental protocols for major synthetic pathways, and includes visualizations of reaction workflows.
Comparison of Synthetic Routes
The synthesis of the p-menthane scaffold and its functionalized derivatives can be achieved through various precursors and catalytic systems. The most prevalent methods involve the catalytic hydrogenation of readily available terpenes such as limonene and p-cymene. Additionally, specific derivatives like diols and diamines are synthesized from precursors like citronellal and α-terpinene, respectively.
Catalytic Hydrogenation for p-Menthane Production
Catalytic hydrogenation is a primary method for the production of p-menthane from unsaturated precursors. The choice of catalyst, support, and reaction conditions significantly influences the conversion, selectivity, and stereochemistry of the final product.
Table 1: Comparison of Catalytic Systems for the Hydrogenation of p-Cymene to p-Menthane [1]
| Catalyst | Support | Pressure (MPa) | Temperature (°C) | Time (h) | Conversion (%) | trans:cis Ratio |
| 5% Pd | Charcoal | 2.75 | Room Temp. | 24 | < 1 | 69:31 |
| 5% Pd | Alumina | 2.75 | Room Temp. | 24 | < 1 | 62:38 |
| 5% Pt | Charcoal | 2.75 | Room Temp. | 3 | > 99 | 38:62 |
| 5% Pt | Alumina | 2.75 | Room Temp. | 3 | > 99 | 36:64 |
| 5% Ru | Charcoal | 2.75 | Room Temp. | 1 | > 99 | 33:67 |
| 5% Ru | Alumina | 2.75 | Room Temp. | 1 | > 99 | 34:66 |
| 5% Rh | Charcoal | 2.75 | 4 | 1 | > 99 | 28:72 |
| 5% Rh | Charcoal | 2.75 | 150 | 1 | > 99 | 91:9 |
| 5% Rh | Alumina | 2.75 | Room Temp. | 1 | > 99 | 34:66 |
Table 2: Comparison of Catalytic Systems for the Hydrogenation of Limonene to p-Menthane
| Catalyst | Support | Pressure (MPa) | Temperature (°C) | Time (h) | Conversion (%) | Product(s) | Reference |
| 5% Pt | Al₂O₃ | 1-7 | 70-250 | 1-48 | Nearly 100 | p-Menthane | [2][3] |
| Ni | G49 | 1-7 | 70-250 | 1-48 | - | p-Menthane | [2] |
| Rh | Alumina | 2.75 | Room Temp. | - | - | Menthane | [4] |
| Cu-Ni | supported | - | - | - | - | p-Menthene & p-Menthane (58:42) | [1] |
Synthesis of Functionalized p-Menthane Derivatives
The synthesis of functionalized p-menthane derivatives often involves multi-step reactions starting from terpene precursors.
Table 3: Synthesis of p-Menthane-3,8-diol from Citronellal
| Catalyst/Reagent | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) | Selectivity (%) | Reference |
| 0.25% Sulfuric Acid | 50 | 11 | 97.9 | 80 (crystallized) | 92.3 | [5][6] |
| Lignin-derived Carbon Acid | 50 | 24 | 97 | 86 | 89 | [7][8] |
| 0.25% H₂SO₄ | 50 | 5 | - | 76.23 | - | [9] |
Table 4: Synthesis of 1,4-p-Menthane Diamine from α-Terpinene [10]
| Step | Reagents | Conditions | Yield (%) |
| 1. Di-aza-Diels-Alder | α-Terpinene, Dibenzyl azodicarboxylate (DBAD) | Acetone, 405 nm, 2 h, 25-35 °C | 51 |
| 2. Hydrogenation | Raney-Nickel, H₂ (30 bar) | MeOH/EtOH (1:1), 113 h, 50 °C | 92 |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of p-Cymene to p-Menthane[1][11]
This procedure describes the solvent-free hydrogenation of p-cymene using a platinum-group metal catalyst on a support.
Materials:
-
p-Cymene
-
5 wt.% Rh/C catalyst
-
Hydrogen gas
-
45 mL autoclave with a 5 mL conical centrifuge tube and stirring bar
-
Celite
Procedure:
-
In a 5 mL conical centrifuge tube containing a stirring bar, add p-cymene (1.0 g, 7.46 mmol) and 0.01 eq. of 5 wt.% Rh/C catalyst (153.5 mg).
-
Place the centrifuge tube inside the 45 mL autoclave.
-
Purge the autoclave four times with hydrogen gas.
-
Pressurize the autoclave to 2.75 MPa with hydrogen.
-
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by GC-MS.
-
Upon completion of the reaction, depressurize the autoclave.
-
The reaction mixture is centrifuged (423 g for 5 minutes) and then filtered through a Celite pad to remove the catalyst, yielding p-menthane.
Protocol 2: Synthesis of p-Menthane-3,8-diol from Citronellal[5][6][12]
This protocol details the acid-catalyzed cyclization and hydration of citronellal to produce p-menthane-3,8-diol.
Materials:
-
(+)-Citronellal
-
Aqueous sulfuric acid (0.25 wt.%)
-
n-Heptane
-
Reaction flask with stirrer and temperature control
Procedure:
-
In a reaction flask, place the aqueous sulfuric acid solution.
-
Heat the solution to 50 °C with stirring.
-
Gradually add (+)-citronellal to the heated acid solution over 1 hour.
-
Maintain the reaction mixture at 50 °C for 11 hours.
-
After the reaction, allow the mixture to cool to room temperature.
-
Extract the product with n-heptane.
-
Cool the n-heptane extract to -50 °C for 20 hours to crystallize the p-menthane-3,8-diols.
-
Isolate the crystals by filtration to obtain the final product.
Protocol 3: Synthesis of 1,8-Diamino-p-menthane from Limonene[13]
This procedure outlines the synthesis of 1,8-diamino-p-menthane from limonene via the Ritter reaction.
Materials:
-
Limonene
-
Hydrogen cyanide
-
Sulfuric acid
-
Water
-
Strong base (e.g., NaOH)
Procedure:
-
In a suitable reaction vessel, mix one mole of limonene, 2 to 3 moles of hydrogen cyanide, and 1.5 to 5.0 moles of sulfuric acid with water (0.1 to 5 times the weight of the aqueous sulfuric acid) at a temperature of 15-50 °C.
-
Heat the mixture at 40-80 °C to form 1,8-diformamido-p-menthane.
-
Continue heating the mixture from 80 °C to the refluxing temperature in the presence of additional water (totaling one to nine times the weight of the sulfuric acid) to hydrolyze the diformamide intermediate.
-
Neutralize the resulting mixture with a strong base.
-
Isolate the 1,8-diamino-p-menthane from the neutralized reaction mixture.
Visualizations of Synthetic Pathways
The following diagrams illustrate the key transformations in the synthesis of p-menthane derivatives.
Caption: Catalytic hydrogenation of p-cymene to cis- and trans-p-menthane.
References
- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. WO2012012856A1 - The catalytic process of limonene hydrogenation for producing p-menthane and use of the p-menthane produced as aviation biofuel - Google Patents [patents.google.com]
- 4. [PDF] Partial and Total Solvent-Free Limonene’s Hydrogenation: Metals, Supports, Pressure, and Water Effects | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of p-menthane-3,8-diol from citronellal over lignin-derived carbon acid catalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. Benign synthesis of terpene-based 1,4-p-menthane diamine - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Therapeutic Efficacy of cis-p-2-Menthen-1-ol and a Comparative Analysis with Isopulegol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo therapeutic effects of cis-p-2-Menthen-1-ol and its structural isomer, isopulegol. Due to the limited availability of direct in vivo data for this compound, this document leverages extensive research on isopulegol to provide a comprehensive overview of its potential anti-inflammatory and analgesic properties. The experimental data presented is derived from various preclinical animal models, offering valuable insights for further research and drug development.
Comparative Analysis of Anti-inflammatory Effects
Isopulegol has demonstrated significant anti-inflammatory activity in various in vivo models. The following table summarizes the key quantitative data from a study evaluating its effects on carrageenan- and dextran-induced paw edema in mice.
| Treatment Group | Dose (mg/kg) | Carrageenan-Induced Edema Inhibition (%) | Dextran-Induced Edema Inhibition (%) |
| Isopulegol | 10 | Significant inhibition at all evaluation times | Significant inhibition at all evaluation times |
| Isopulegol/β-CD | 10 | Significant inhibition at all evaluation times | Significant inhibition at all evaluation times |
Note: β-CD (β-Cyclodextrin) is used as a carrier to improve the solubility and bioavailability of isopulegol. The study highlights that the inclusion complex (Isopulegol/β-CD) enhanced the pharmacological properties.[1][2]
Comparative Analysis of Analgesic Effects
The analgesic properties of isopulegol have been evaluated using formalin, capsaicin, and glutamate-induced nociception models in mice. The results indicate a dose-dependent antinociceptive effect.
| Nociception Model | Isopulegol Dose (mg/kg, p.o.) | Antinociceptive Effect |
| Formalin Test (Phase 1) | 0.78 - 25 | Dose-dependent reduction in paw licking time |
| Formalin Test (Phase 2) | 1.56 - 25 | Dose-dependent reduction in paw licking time |
| Capsaicin Test | 1.56 - 12.5 | Significant reduction in paw licking time |
| Glutamate Test | 3.12 - 6.25 | Significant reduction in paw licking time |
Experimental Protocols
A detailed understanding of the methodologies employed in these in vivo studies is crucial for the replication and extension of these findings.
Carrageenan-Induced Paw Edema
This model is widely used to assess acute inflammation.
-
Animal Model: Male Swiss mice.
-
Procedure:
-
A subplantar injection of 0.1 mL of 1% carrageenan solution is administered into the right hind paw of the mice.
-
Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
-
Treatment: Isopulegol or the control vehicle is administered orally prior to the carrageenan injection.
-
Endpoint: The percentage of edema inhibition is calculated by comparing the paw volume of the treated group with the control group.
Formalin-Induced Nociception
This model is used to evaluate both neurogenic (Phase 1) and inflammatory (Phase 2) pain.
-
Animal Model: Male Swiss mice.
-
Procedure:
-
20 µL of 2.5% formalin solution is injected into the subplantar region of the right hind paw.
-
The time spent licking the injected paw is recorded in two phases: Phase 1 (0-5 minutes post-injection) and Phase 2 (15-30 minutes post-injection).
-
-
Treatment: Isopulegol or the control vehicle is administered orally prior to the formalin injection.
-
Endpoint: The duration of paw licking is used as a measure of nociception.
Signaling Pathways and Experimental Workflow
The therapeutic effects of isopulegol are mediated through various signaling pathways. The following diagrams illustrate these pathways and a typical experimental workflow for in vivo validation.
Caption: Proposed anti-inflammatory mechanism of isopulegol.
Caption: Proposed analgesic mechanisms of isopulegol.[3]
Caption: General workflow for in vivo validation studies.
References
- 1. Antiedematogenic and Anti-Inflammatory Activity of the Monoterpene Isopulegol and Its β-Cyclodextrin (β-CD) Inclusion Complex in Animal Inflammation Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of isopulegol in acute nociception in mice: Possible involvement of muscarinic receptors, opioid system and l-arginine/NO/cGMP pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of cis-p-2-Menthen-1-ol Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on the cis-p-2-menthen-1-ol scaffold. Due to the limited availability of comprehensive SAR studies on a homologous series of this compound analogs, this document synthesizes findings from research on structurally related p-menthane monoterpenoids and their derivatives. The focus is on antimicrobial and anti-inflammatory activities, which are prominent biological effects observed for this class of compounds.
Comparative Analysis of Biological Activity
The biological activity of p-menthane derivatives is significantly influenced by the nature and position of functional groups on the monoterpene scaffold. The hydroxyl group, its esterification, and the presence of unsaturation are key determinants of potency and selectivity.
Antimicrobial Activity
Oxygenated monoterpenes, particularly those with alcoholic and phenolic hydroxyl groups, generally exhibit greater antimicrobial activity than their hydrocarbon counterparts.[1] The introduction of certain functional groups can enhance this activity. For instance, the synthesis of oxime esters from dihydrocumic acid, a derivative of β-pinene, has been shown to yield compounds with notable antibacterial properties against both Gram-positive and Gram-negative bacteria.[2]
The table below summarizes the antimicrobial activity of selected p-menthane derivatives, highlighting the impact of structural modifications.
| Compound/Analog | Modification | Test Organism(s) | Activity (e.g., MIC, Zone of Inhibition) | Reference |
| (+)-α-Pinene | Parent Monoterpene | M. luteus, S. aureus, E. coli, C. albicans | Modest Activity | [3] |
| (-)-α-Pinene | Parent Monoterpene | M. luteus, S. aureus, E. coli, C. albicans | No Activity | [3] |
| β-Lactam derivative of (+)-α-Pinene | Addition of β-lactam ring | S. aureus, C. albicans | 43-fold and 3.5-fold increase in activity, respectively | [3] |
| Dihydrocumic acid oxime esters | Esterification of carboxylic acid with various oximes | Gram-positive and Gram-negative bacteria | Significant antibacterial activity | [2] |
Table 1: Antimicrobial Activity of Selected p-Menthane Derivatives.
Anti-inflammatory Activity
Monoterpenes and their derivatives have demonstrated significant anti-inflammatory properties. The mechanisms often involve the modulation of key inflammatory pathways. For instance, 1,8-cineole and α-terpineol have been shown to inhibit the production of pro-inflammatory cytokines.[4][5] The anti-inflammatory action of 1,8-cineole is also associated with a reduction in paw edema in animal models.[5]
The structural features that contribute to the anti-inflammatory activity of p-menthane derivatives include the presence and position of hydroxyl groups and the overall lipophilicity of the molecule. While specific data for this compound analogs is scarce, the general trend observed for monoterpenes suggests that modifications affecting cellular uptake and interaction with inflammatory signaling proteins are critical.
Experimental Protocols
Detailed experimental methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for the synthesis and biological evaluation of monoterpene derivatives, based on published literature.
General Synthesis of Dihydrocumic Acid Oxime Esters[2]
-
Preparation of Dihydrocumic Acid: β-pinene is oxidized and dehydrated to yield dihydrocumic acid.
-
Synthesis of Dihydrocumyl Chloride: Dihydrocumic acid is reacted with thionyl chloride in dichloromethane to produce dihydrocumyl chloride.
-
Synthesis of Oximes: Aldehydes or ketones are reacted with hydroxylammonium and sodium carbonate in ethanol to yield the corresponding oximes.
-
Esterification: Dihydrocumyl chloride is reacted with the synthesized oxime in the presence of triethylamine in dichloromethane to yield the final oxime ester. The product is then purified using silica gel chromatography.
Antimicrobial Susceptibility Testing (Inhibition Zone Method)[2]
-
Preparation of Bacterial Suspension: A standardized suspension of the test bacterium is prepared in a suitable broth.
-
Inoculation of Agar Plates: The surface of an agar plate is uniformly inoculated with the bacterial suspension.
-
Application of Test Compounds: Sterile filter paper discs impregnated with known concentrations of the test compounds are placed on the agar surface.
-
Incubation: The plates are incubated under appropriate conditions for bacterial growth.
-
Measurement of Inhibition Zone: The diameter of the clear zone around each disc, where bacterial growth is inhibited, is measured in millimeters.
Signaling Pathways and Experimental Workflows
The biological activities of p-menthane derivatives are mediated through their interaction with various cellular signaling pathways.
Potential Anti-inflammatory Signaling Pathway
Monoterpenes can exert their anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways, which are central regulators of inflammation. They can also inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins.
Caption: Potential anti-inflammatory mechanism of this compound analogs.
General Experimental Workflow for SAR Studies
The systematic investigation of structure-activity relationships involves a multi-step process from compound synthesis to biological evaluation.
Caption: General workflow for structure-activity relationship studies.
References
- 1. mdpi.com [mdpi.com]
- 2. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]
- 3. Synthesis, antimicrobial evaluation, and structure-activity relationship of α-pinene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Review on Anti-Inflammatory Activity of Monoterpenes [mdpi.com]
A Comparative Analysis of cis-p-2-Menthen-1-ol from Diverse Natural Flora
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of cis-p-2-Menthen-1-ol, a monoterpenoid of interest for its potential biological activities, isolated from various natural sources. This document synthesizes available data on its occurrence and outlines the methodologies for its extraction and characterization, facilitating further research and development.
Quantitative Data Summary
This compound is a constituent of the essential oils of numerous aromatic plants. The concentration of this compound can vary significantly depending on the plant species, geographical location, and harvesting time. The following table summarizes the percentage composition of this compound in the essential oils of different plants as reported in scientific literature.
| Natural Source | Plant Family | Part Used | Percentage of this compound in Essential Oil (%) |
| Zanthoxylum schinifolium (Green Huajiao) | Rutaceae | Ripe Pericarp | 0.24[1] |
| Apiaceae Species (unspecified) | Apiaceae | Not specified | 0.08[2] |
| Zingiber Species (unspecified) | Zingiberaceae | Not specified | Present, but not quantified[3] |
| Piper Species (unspecified) | Piperaceae | Not specified | Present, but not quantified[4] |
| Black Pepper (Piper nigrum) | Piperaceae | Berries | Identified as a constituent, but not quantified[5] |
Note: The data indicates that while this compound is present in several plant families, its concentration in the essential oils can be relatively low. Further research is required to identify sources with higher yields.
Experimental Protocols
The extraction and analysis of this compound from natural sources typically involve the isolation of the essential oil followed by chromatographic and spectroscopic analysis.
1. Extraction of Essential Oil by Hydrodistillation
This method is widely used for extracting essential oils from plant materials.
-
Plant Material Preparation: The desired plant part (e.g., leaves, fruits, or roots) is harvested and, if necessary, dried to a low residual water content. The material is then coarsely powdered to increase the surface area for efficient extraction.[6]
-
Hydrodistillation: A known weight of the plant material (e.g., 100-300 g) is placed in a flask with a sufficient volume of water (e.g., 500 ml).[2][6] The mixture is heated to boiling, and the resulting steam, carrying the volatile essential oil components, is passed through a condenser. A Clevenger-type apparatus is commonly used for this purpose. The distillation process is typically carried out for a period of 3 hours.[2][6]
-
Oil Separation and Drying: The condensed essential oil is collected. Any dissolved water is removed by drying the oil over anhydrous sodium sulfate.[2][6] The purified essential oil is then stored in a sealed vial at a low temperature (e.g., 4°C) to prevent degradation.[2]
2. Analysis of Essential Oil Composition
The chemical composition of the extracted essential oil is determined using gas chromatography coupled with mass spectrometry (GC-MS).
-
Gas Chromatography (GC): The essential oil sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., HP-5MS). The oven temperature is programmed to increase gradually to separate the individual components of the oil based on their boiling points and polarity.
-
Mass Spectrometry (MS): As the separated components elute from the GC column, they are introduced into a mass spectrometer. The mass spectrometer ionizes the molecules and fragments them, producing a unique mass spectrum for each compound.
-
Compound Identification: The identification of this compound and other constituents is achieved by comparing their retention times and mass spectra with those of authentic standards and by searching mass spectral libraries (e.g., NIST, Wiley). The relative percentage of each component is calculated from the peak areas in the GC chromatogram.[1]
Visualized Workflow
The following diagram illustrates the general workflow for the comparative study of this compound from different natural sources.
Caption: Workflow for Comparative Analysis of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of the extraction of the p‐menthadienol isomers and aristolone contained in the essential oil from Elyonurus hensii using a 23 full factorial design - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking cis-p-2-Menthen-1-ol: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive benchmark of cis-p-2-Menthen-1-ol against common commercial terpene standards. Intended for researchers, scientists, and drug development professionals, this document offers a detailed comparison of physicochemical properties, analytical methods for purity and stability, and insights into its biological activity. All quantitative data is summarized in clear, comparative tables, and detailed experimental protocols are provided for key analytical methods.
Physicochemical Properties: A Comparative Analysis
The selection of a suitable standard is critical in research and development. The following table summarizes the key physicochemical properties of this compound alongside four widely used commercial terpene standards: α-Pinene, β-Pinene, Limonene, and Linalool. This allows for a direct comparison of their fundamental characteristics.
| Property | This compound | α-Pinene | β-Pinene | Limonene | Linalool |
| Molecular Formula | C₁₀H₁₈O[1] | C₁₀H₁₆ | C₁₀H₁₆ | C₁₀H₁₆ | C₁₀H₁₈O |
| Molecular Weight | 154.25 g/mol [1] | 136.23 g/mol | 136.23 g/mol | 136.24 g/mol | 154.25 g/mol |
| Boiling Point | Not available | ~155 °C | ~166 °C | ~176 °C | ~198 °C |
| Melting Point | Not available | -62.5 °C | -61 °C | -74.35 °C | < 25 °C |
| Density | Not available | ~0.858 g/cm³ | ~0.871 g/cm³ | ~0.841 g/cm³ | ~0.860 g/cm³ |
| Solubility in Water | Practically insoluble[2] | Insoluble | Insoluble | Insoluble | Slightly soluble |
| logP (Octanol/Water) | 2.5[1] | ~4.1 | ~4.1 | ~4.35 | ~2.4 |
Purity and Stability Assessment: Experimental Protocols
Accurate determination of purity and stability is paramount for the reliable application of any chemical standard. Standardized methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) for purity and ICH-guided stability studies, are essential.
Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a standard method for the quantitative determination of this compound and other terpenes.
1. Sample Preparation:
-
Accurately weigh approximately 100 mg of the ground plant material or extract into a 20 mL vial.
-
Add 5 mL of ethyl acetate containing an internal standard (e.g., 50 ng/μL n-tridecane).
-
Sonicate for 15 minutes.
-
Centrifuge the extract and transfer the supernatant to an autosampler vial for analysis.[3]
2. GC-MS Instrumentation and Conditions:
-
GC System: Agilent 7890B or similar.
-
Column: Restek Rxi-5MS (20 m x 0.180 mm I.D. x 0.18 μm film) or equivalent.[3]
-
Carrier Gas: Helium at a constant flow rate (e.g., 0.4 mL/min).[3]
-
Injection: 1 μL split injection (e.g., 50:1 split ratio) at 275 °C.[3]
-
Oven Temperature Program: Initial temperature of 40 °C for 0.5 min, ramp at 20 °C/min to 140 °C, then ramp at 40 °C/min to 320 °C and hold for 1 min.[3]
-
MS System: Xevo TQ-GC Tandem Quadrupole Mass Spectrometer or similar.
-
Ionization: Electron Ionization (EI) at 70 eV.[3]
-
Data Acquisition: Full scan mode for identification and Multiple Reaction Monitoring (MRM) for quantification.
3. Data Analysis:
-
Identify peaks by comparing mass spectra with a reference library (e.g., NIST).
-
Quantify the analyte by comparing the peak area with that of the internal standard and a calibration curve prepared from a certified reference material.
Stability Testing Protocol
This protocol is based on the International Council for Harmonisation (ICH) Q1A (R2) guidelines for stability testing of new drug substances and products.[4]
1. Batches and Storage Conditions:
-
Conduct studies on at least three primary batches.
-
Long-term storage: 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH.
-
Accelerated storage: 40 °C ± 2 °C / 75% RH ± 5% RH.
-
Intermediate storage (if necessary): 30 °C ± 2 °C / 65% RH ± 5% RH.[4]
2. Testing Frequency:
-
Long-term: Every 3 months for the first year, every 6 months for the second year, and annually thereafter.
-
Accelerated: A minimum of three time points, including initial and final (e.g., 0, 3, and 6 months).
3. Test Parameters:
-
The stability-indicating test battery should include assays for purity, degradation products, and physical characteristics.
-
Utilize a validated stability-indicating method, such as the GC-MS protocol described above.
Biological Activity and Signaling Pathways
Derivatives of p-menthane, the structural class to which this compound belongs, have been investigated for various biological activities, including insect repellent properties and as central nervous system agents.[1][5] A notable mechanism of action for some terpenes is the activation of the TRPA1 (Transient Receptor Potential Ankyrin 1) ion channel, a key player in pain and inflammation signaling.
The activation of TRPA1 by certain electrophilic compounds, such as those found in mustard oil and cinnamaldehyde, occurs through the covalent modification of cysteine residues within the ion channel protein. This leads to channel opening, cation influx (primarily Ca²⁺ and Na⁺), and subsequent cellular responses. While the direct interaction of this compound with TRPA1 has not been extensively studied, its structural similarity to other known activators suggests a potential for interaction with this or similar signaling pathways.
References
Peer-Reviewed Validation of cis-p-2-Menthen-1-ol's Neuroprotective Effects: A Comparative Analysis
An extensive review of peer-reviewed scientific literature reveals a significant gap in the validation of the neuroprotective effects of cis-p-2-Menthen-1-ol. Currently, there is no direct experimental data or dedicated studies that specifically investigate and substantiate the neuroprotective properties of this particular monoterpenoid.
While this compound is a known constituent of various plants and essential oils, including cardamom, sweet bay, and sweet marjoram, research has not yet focused on its potential role in neuronal protection. The broader field of neuroprotection has seen extensive investigation into various natural compounds and essential oils for their therapeutic potential against neurodegenerative diseases. However, this compound has not been a specific subject of these studies.
Due to the absence of peer-reviewed data on the neuroprotective efficacy and mechanisms of this compound, a direct comparison with other neuroprotective agents, as well as the creation of detailed experimental protocols and signaling pathway diagrams, cannot be provided at this time.
To facilitate future research in this area, this guide will outline the typical experimental workflow and key signaling pathways that are commonly investigated for novel neuroprotective compounds. This framework can serve as a roadmap for the scientific validation of this compound's potential neuroprotective effects.
A Proposed Experimental Workflow for Validating Neuroprotective Effects
Should research on this compound commence, a standard experimental workflow would be necessary to validate its neuroprotective properties. The following diagram illustrates a typical approach, starting from initial in vitro screening to more complex in vivo studies.
Caption: Proposed experimental workflow for validating the neuroprotective effects of this compound.
Key Signaling Pathways in Neuroprotection
Research into neuroprotective compounds often focuses on their ability to modulate specific signaling pathways that are crucial for neuronal survival and function. The diagram below illustrates some of the key pathways that are typically investigated.
Caption: Key signaling pathways commonly implicated in neuroprotection and neuronal death.
While the scientific community has not yet turned its attention to this compound for its neuroprotective potential, the established methodologies and known signaling pathways provide a clear path forward for future investigations. Further research is warranted to determine if this compound holds promise as a novel neuroprotective agent.
Safety Operating Guide
Proper Disposal of cis-p-2-Menthen-1-ol: A Guide for Laboratory Professionals
Researchers and laboratory personnel handling cis-p-2-Menthen-1-ol must adhere to strict safety and disposal protocols to mitigate risks and ensure environmental protection. This guide provides essential information on the proper disposal procedures for this flammable and hazardous chemical.
Safety and Handling
Before disposal, it is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, away from ignition sources.[1][2] Recommended PPE includes protective gloves, clothing, and eye/face protection.[1] The substance is a flammable liquid and may cause skin irritation or an allergic skin reaction. It is also harmful to aquatic life.
Spill Management
In the event of a spill, immediately remove all sources of ignition.[1][2] Absorb the spill with an inert material such as vermiculite, sand, or earth, and place it in a suitable, closed container for disposal.[2] Use non-sparking tools during the cleanup process to prevent ignition.[1][2]
Disposal Procedure
The primary method for the disposal of this compound is to send it to an approved waste disposal plant.[1] Under no circumstances should this chemical be released into the environment or disposed of down the drain.[1]
Step-by-Step Disposal Protocol:
-
Segregation and Collection: Collect waste this compound and any contaminated materials (e.g., absorbent from a spill) in a designated, properly labeled, and closed container.
-
Storage: Store the waste container in a cool, well-ventilated area away from heat, sparks, and open flames.[1]
-
Professional Disposal: Arrange for the collection and disposal of the chemical waste by a licensed hazardous waste management company. Ensure compliance with all local, state, and federal regulations.
Quantitative Data
The following table summarizes key quantitative data for this compound:
| Property | Value |
| Flash Point | 48 °C / 118.4 °F[1] |
| Boiling Point | 138 °C / 280.4 °F[1] |
| Specific Gravity | 0.853[1] |
| Vapor Density | 2.96[1] |
Disposal Workflow
The logical workflow for the proper disposal of this compound is illustrated in the diagram below.
References
Essential Safety and Handling Protocols for cis-p-2-Menthen-1-ol
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of cis-p-2-Menthen-1-ol, including operational and disposal plans.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located during our search. The following guidance is based on general principles for handling flammable and irritant chemicals. It is imperative to obtain and review the specific SDS from your chemical supplier before commencing any work.
Personal Protective Equipment (PPE)
When working with this compound, a comprehensive suite of personal protective equipment is necessary to mitigate potential hazards such as skin and eye irritation, and risks associated with flammability.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles and/or a full-face shield. | Protects against accidental splashes that could lead to serious eye irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) and a flame-retardant lab coat. | Prevents direct skin contact, which may cause irritation, and offers protection against flammability. |
| Respiratory Protection | All handling should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. | Minimizes the inhalation of potentially harmful vapors that could cause respiratory tract irritation. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic approach to handling this compound is crucial for laboratory safety. The following workflow diagram outlines the key stages from preparation to post-experiment procedures.
Caption: This diagram outlines the safe handling workflow for this compound, from preparation to disposal.
Disposal Plan: Ensuring Environmental and Regulatory Compliance
The responsible disposal of this compound and associated waste is a critical component of laboratory safety and environmental stewardship.
-
Waste Segregation: All materials contaminated with this compound, including disposable gloves, weighing papers, and pipette tips, must be collected in a designated, properly labeled, and sealed hazardous waste container.
-
Container Labeling: The hazardous waste container must be clearly marked with the words "Hazardous Waste" and the full chemical name, "this compound".
-
Disposal Protocol: Adhere strictly to all institutional, local, state, and federal regulations for the disposal of flammable and irritant chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
-
Empty Containers: Even when "empty," containers of this compound can retain hazardous vapors. These containers should be capped and disposed of as hazardous waste through your institution's approved waste stream. Do not rinse them in a general laboratory sink.
By diligently following these safety protocols and logistical plans, you can significantly reduce the risks associated with the handling of this compound, fostering a safer laboratory environment. Always prioritize safety and seek guidance from your institution's safety professionals when in doubt.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
